Collinomycin

Catalog No.
S524187
CAS No.
27267-69-2
M.F
C27H20O12
M. Wt
536.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Collinomycin

CAS Number

27267-69-2

Product Name

Collinomycin

IUPAC Name

methyl 7,8-dihydroxy-6-[2-(8-hydroxy-5,7-dimethoxy-4,9-dioxobenzo[f][1]benzofuran-2-yl)ethyl]-1-oxoisochromene-3-carboxylate

Molecular Formula

C27H20O12

Molecular Weight

536.4 g/mol

InChI

InChI=1S/C27H20O12/c1-35-14-9-15(36-2)22(30)19-18(14)21(29)13-8-12(38-25(13)24(19)32)5-4-10-6-11-7-16(26(33)37-3)39-27(34)17(11)23(31)20(10)28/h6-9,28,30-31H,4-5H2,1-3H3

InChI Key

LQNGOIZVRFNQLO-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C2=C1C(=O)C3=C(C2=O)OC(=C3)CCC4=C(C(=C5C(=C4)C=C(OC5=O)C(=O)OC)O)O)O)OC

solubility

Soluble in DMSO

Synonyms

alpha-rubromycin

Canonical SMILES

COC1=CC(=C(C2=C1C(=O)C3=C(C2=O)OC(=C3)CCC4=C(C(=C5C(=C4)C=C(OC5=O)C(=O)OC)O)O)O)OC

The exact mass of the compound Collinomycin is 536.0955 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biosynthesis and Structural Features

Author: Smolecule Technical Support Team. Date: February 2026

Collinomycin is biosynthesized by a type II polyketide synthase (PKS) that assembles a single C26 carbon chain, which subsequently undergoes cyclization and extensive tailoring to form the mature molecule [1]. Its structure is characterized by an angular, hexacyclic framework that connects a highly oxygenated naphthazarin motif to an isocoumarin unit via an unusual bisbenzannulated [5,6]-spiroketal system [1]. This spiroketal core disrupts the planarity of the molecule and is crucial for its biological function.

The significant structural diversity within the rubromycin family, including this compound, arises from enzymatic redox modifications at specific positions on the core scaffold, such as C-3, C-3', and C-4 [1].

G cluster_PKS Polyketide Synthase (PKS) Pathway cluster_Tailoring Tailoring Steps (Oxidases) Start Biosynthesis of this compound A Type II PKS assembles C26 Polyketide Chain Start->A B Cyclization and Core Formation A->B C Formation of Spiroketal Core B->C D Redox Tailoring: Modifications at C-3, C-3', C-4 C->D E Production of Mature this compound D->E

Figure: The biosynthetic pathway of this compound, highlighting the key role of tailoring oxidases in creating structural diversity.

Biological Activities and Research Applications

Compounds in the rubromycin family, including this compound, exhibit a range of potent bioactivities, making them subjects of interest for drug discovery.

Activity Type Reported Effects and Applications
Antimicrobial Active against Gram-positive bacteria; shows activity against vancomycin-resistant enterococci [1] [2].
Anticancer Exhibits cytotoxic effects against various cancer cell lines [1].
Enzyme Inhibition Known to inhibit certain enzymes, such as reverse transcriptase and telomerase [1].

This compound (also referred to as α-rubromycin) and the closely related β-rubromycin have been used as chemical tools to study biological processes. One study used β-rubromycin in a chemical genetic approach to investigate morphological development in the plant pathogen Phytophthora infestans [3]. The experimental workflow is summarized below:

G Start Chemical Genetics Screen A Screen ~700 microbial extracts for cyst germination inhibitors Start->A B Identify active strain (Streptomyces sp. no. 750) A->B C Purify active compound via chromatography B->C D Identify compound as β-Rubromycin via ESI-MS, NMR C->D E Bioassay: Inhibit cyst germination in Phytophthora infestans D->E F Genetic Analysis: Reveals role of RIO kinase-like gene in development E->F

Figure: Experimental workflow of a chemical genetics study using β-rubromycin to probe a RIO kinase-like protein's role in oomycete development [3].

This study found that β-rubromycin specifically inhibited cyst germination with an IC₅₀ of 19.8 μg/L, and it did not affect earlier life stages like zoospore release or cyst formation [3]. This selective inhibition helped reveal that a RIO kinase-like gene is involved in this developmental stage.

Research Protocols and Methodologies

While the search results do not contain a full, step-by-step protocol for this compound research, they highlight key methodological considerations based on the practices used for rubromycin-type compounds.

  • Isolation and Purification: Rubromycins are typically isolated from actinomycete culture broths using organic solvent extraction (e.g., ethyl acetate) followed by chromatographic purification such as open-column chromatography on silica gel (Wakogel C-200) and reversed-phase columns (Inertsil ODS-3) [1] [3].
  • Structural Elucidation: The structure of this compound was determined using spectroscopic techniques including Electrospray Ionization Mass Spectrometry (ESI-MS), 1H-Nuclear Magnetic Resonance (NMR), and 13C-NMR [3].
  • Solubility Consideration: A significant challenge in working with these compounds is their poor solubility in common organic solvents. Chemical derivation through acetylation or methylation is often employed to increase solubility for analysis [1].

References

Collinomycin discovery and origin

Author: Smolecule Technical Support Team. Date: February 2026

Origin and Historical Context

Collinomycin is a complex polyketide antibiotic first identified in the early 1950s. The table below summarizes its core characteristics.

Property Description
Producing Organism Streptomyces collinus [1] [2]
First Reported 1953 by Brockmann and Renneberg [1] [2]
Molecular Formula C₂₇H₂₀O₁₂ [1]
Molecular Weight 536.4 g/mol [1]
Structural Family Rubromycin family; characterized by a bisbenzannulated [5,6]-spiroketal system [3] [4]
CAS Number 27267-69-2 [1]

A well-studied producer strain is Streptomyces collinus Tü 365, isolated from soil in Guinea in 1972 [1]. Genomic studies show this strain has enormous biosynthetic potential, with approximately 14% of its genome dedicated to secondary metabolite biosynthesis [1].

Chemical Structure and Biosynthesis

This compound, also known as α-rubromycin, is part of the rubromycin family of aromatic polyketides [3] [1]. These compounds are derived from a single C₂₆ polyketide chain and are characterized by an unusual bisbenzannulated [5,6]-spiroketal system that connects a highly oxygenated naphthazarin moiety to an isocoumarin unit [3].

The biosynthetic gene cluster (BGC) for this compound is housed in the genome of Streptomyces collinus [5]. The cluster spans 32,634 nucleotides and contains multiple genes, including those encoding polyketide synthase (PKS) components and tailoring enzymes [5]. The following diagram outlines the key genes within this cluster.

f This compound Biosynthetic Gene Cluster Layout cluster_bgc 32,634 bp Region rubI rubI rubJ rubJ rubI->rubJ rubK rubK rubJ->rubK rubL rubL rubK->rubL PKS PKS Genes (rubA, rubB, rubC) rubL->PKS rubF rubF PKS->rubF rubR rubR rubF->rubR rubS rubS rubR->rubS

The this compound BGC includes PKS genes and tailoring enzymes. Gene order is representative; not all genes are shown. Type II polyketide synthase (PKS) systems typically involve iterative use of ketosynthase (KS), chain-length factor (CLF), and acyl carrier protein (ACP) components to assemble the polyketide backbone [5] [1]. This is followed by reactions catalyzed by cyclases, oxygenases, and methyltransferases to form the final complex structure [1].

Production and Fermentation

This compound can be obtained through fermentation of the native Streptomyces collinus strain or via heterologous expression. Key parameters for fermentation optimization are summarized below.

Parameter Optimal Conditions / Factors Impact on Yield
Temperature 28-30°C [1] Critical for growth & polyketide biosynthesis; extremes are inhibitory [1]
pH 6.0 - 7.0 [1] Initial pH significantly influences growth & secondary metabolism [1]
Carbon Sources Glucose, soluble starch, glycerol [6] [1] Effective substrates for growth & antibiotic production [1]
Nitrogen Sources Peptone, yeast extract [6] [1] Organic nitrogen sources significantly influence production [1]
Aeration Adequate oxygen supply [1] Essential for polyketide biosynthesis; excessive aeration can cause oxidative stress [1]
Fermentation Duration 5-10 days [6] [1] Secondary metabolite production typically occurs during stationary phase [1]
Trace Elements Calcium carbonate, magnesium sulfate [1] Inclusion of specific minerals & cofactors can enhance biosynthetic pathway activity [1]

Optimization Strategies:

  • Systematic Approach: Use response surface methodology (RSM) to efficiently evaluate multiple variables (e.g., carbon/nitrogen sources, trace elements) and identify optimal conditions [1].
  • Strain Activation: Co-culturing with mycolic acid-containing bacteria (MACB) can activate silent BGCs in streptomycetes, potentially inducing production of novel metabolites [6].
  • Scale-Up: Carefully control mixing efficiency, heat transfer, and oxygen mass transfer when transitioning from lab to production scale [1].

Biological Activity and Mechanism

This compound exhibits significant antimicrobial activity. Its spiroketal core is a key pharmacophore responsible for its biological effects [3] [1].

Activity Reported Effects and Potency
Antimicrobial Active against various pathogenic microorganisms [1]. A related compound, β-rubromycin, inhibited cyst germination in the oomycete Phytophthora infestans with an IC₅₀ of 19.8 μg/L [4].
Enzyme Inhibition Rubromycins are known for their enzyme inhibition activity, which is often linked to the naphthazarin moiety that can interact with enzyme active sites [3].

Research on the rubromycin family suggests potential for anticancer and enzyme inhibition activity, though specific data for this compound in these areas requires further investigation [3].

Activation of Silent Gene Clusters

A major challenge in natural product discovery is that many BGCs remain "silent" under standard lab conditions. Co-culture is an effective strategy to activate these clusters.

f Co-culture Activation Experimental Workflow StrainSelection Select Streptomyces and MACB Strains SeedCulture Prepare Seed Cultures (TSB medium, 28°C, 2-3 days) StrainSelection->SeedCulture Inoculation Co-inoculate Strains into Production Medium (YGGS) SeedCulture->Inoculation Fermentation Fermentation (28°C, 220 rpm, 7 days) Inoculation->Fermentation Extraction Metabolite Extraction (Ethyl acetate) Fermentation->Extraction Analysis HPLC and HRMS Analysis Extraction->Analysis Comparison Compare metabolite profiles with pure culture controls Analysis->Comparison Isolation Isolate and characterize newly induced metabolites Comparison->Isolation

Experimental workflow for activating secondary metabolism in Streptomyces via co-culture with mycolic acid-containing bacteria (MACB). Adapted from [6].

Key Findings from Co-culture Studies:

  • Broad Activation: Co-culturing 44 red soil-derived streptomycetes with four different MACB strains induced changes in metabolite profiles in 35-40 of them. Between 12-14 streptomycetes produced "new" metabolites not detected in pure cultures [6].
  • Mechanism Insight: In a case study, activation most likely relied on direct physical contact between the living bacteria, as a non-contact co-culture system did not yield the same inducing effect [6].

Research Applications and Future Directions

This compound and the rubromycin family remain of significant interest due to their complex structures and potent bioactivities.

  • Chemical Genetics: β-rubromycin was used in a chemical genetic approach to identify a RIO kinase-like protein involved in morphological development in the plant pathogen Phytophthora infestans, suggesting its utility as a tool for probing biological pathways [4].
  • Drug Discovery: The unique spiroketal scaffold presents opportunities for development of novel therapeutics [3]. Future work should focus on:
    • Detailed elucidation of its biosynthetic pathway through genetic and biochemical studies [5] [1].
    • Applying advanced metabolic engineering and synthetic biology strategies to improve titers and create novel analogs [1].
    • Further investigation into its full spectrum of biological activities and molecular targets.

References

Biodiversity of Killer Activity in Environmental Yeasts

Author: Smolecule Technical Support Team. Date: February 2026

Research on yeasts isolated from the Brazilian rainforest provides a key example of how biodiversity screening can identify toxin-producing microorganisms with activity against medically relevant strains.

The following table summarizes the prevalence of killer activity found in this study [1]:

Microbial Group Strains Tested Percentage with Killer Activity
Ascomycetes 438 cultures 26%
Basidiomycetes 438 cultures 56%
Yeast-like cultures 438 cultures 42%

Promising toxin producers identified in this study included Pseudozyma antarctica, Trichosporon asteroides, and Geotrichum klebahnii, which showed the broadest activity spectra [1]. The killer phenotypes in several key species were stable and not cured by plasmid elimination, suggesting the genetic determinants are chromosomally integrated [1].

Experimental Protocol for High-Density Yeast Cultivation

Achieving high cell densities is often mandatory for intensifying the biosynthesis rate of a target product. The following is a detailed methodology for a fed-batch cultivation of Kluyveromyces marxianus, optimized for the production of metabolites like the fragrance 2-phenylethanol (2-PE) [2].

1. Growth Medium Optimization:

  • Synthetic Media: Use a defined synthetic medium instead of a complex "rich" medium for better control and reproducibility [2].
  • Macronutrient Ratio: Optimize the media composition to a Carbon/Nitrogen/Phosphorus (C:N:P) ratio of 1:0.07:0.011 [2].
  • Nitrogen Source: Urea is recommended over ammonium sulfate. Urea metabolism is proton-neutral, preventing media acidification, whereas ammonium sulfate metabolism releases protons and leads to sulfate accumulation and a pH drop [2].

2. Fed-Batch Process Control:

  • Control Algorithm: Apply a Model Predictive Control (MPC) algorithm to maintain the yeast growth and nutrient feeding rates at specific values. This minimizes the biosynthesis of by-products like ethanol, acetate, and glycerol [2].
  • Cultivation Scale: Perform the cultivation in a laboratory-scale bioreactor (e.g., 5 L) [2].

3. Metabolite Biosynthesis Induction:

  • Target Product: To induce the biosynthesis of 2-Phenylethanol (2-PE), utilize the Ehrlich pathway by providing phenylalanine as a precursor [2].
  • Productivity Metrics: Under optimized high-cell-density conditions, a biosynthesis rate of 0.372 g·L⁻¹·h⁻¹ with a yield of 74% from 2-phenylalanine can be achieved [2].

Visualizing the Experimental Workflow

The workflow for the high-density cultivation and metabolite production experiment can be visualized as a directed graph. The following DOT script models this process.

ExperimentalWorkflow Start Start MediaPrep Media Preparation Start->MediaPrep OptimizeRatio C:N:P = 1:0.07:0.011 MediaPrep->OptimizeRatio Optimize UseUrea Use Urea MediaPrep->UseUrea Select N-Source Cultivation Fed-Batch Cultivation MediaPrep->Cultivation ApplyMPC Apply Model Predictive Control Cultivation->ApplyMPC Control Induction Induce Biosynthesis Cultivation->Induction AddPhe Add L-Phenylalanine Induction->AddPhe Add Precursor Harvest Harvest 2-Phenylethanol AddPhe->Harvest Ehrlich Pathway End End Harvest->End

Experimental workflow for high-density yeast cultivation and metabolite production.

Research Alternatives and Strategies

Given the lack of direct data on Collinomyces, the following strategies from the literature may be useful for your research:

  • Explore Interspecies Hybridization: One study demonstrated that generating synthetic hybrids by crossing different Saccharomyces species can successfully combine industrially relevant traits like xylose consumption and stress tolerance, sometimes even exhibiting hybrid vigor [3]. This approach could be leveraged to enhance desired properties in other microbial systems.
  • Leverage Biodiversity Screening: The discovery of killer activity in previously unreported species from the Brazilian rainforest underscores the value of screening diverse environmental isolates [1]. This approach can uncover novel metabolic capabilities and bioactivities.
  • Focus on Established Model Organisms: Much of the foundational knowledge in bacterial specialized metabolism and development comes from studies of model species like Streptomyces coelicolor [4]. If your research on Collinomyces does not advance, pivoting to a well-characterized model system could be a productive alternative.

References

Collinomycin basic research overview

Author: Smolecule Technical Support Team. Date: February 2026

Collinomycin: Core Identification

The table below summarizes the basic identifying information available for this compound.

Property Description
Producer Organism Streptomyces collinus [1]
Antibiotic Class Not specified in available data
Color Yellow [2]
Initial Discovery 1953 [2]

A 2001 study on a genetically engineered strain of Streptomyces collinus resulted in the production of a new antibiotic named collinone, which is an angular polyketide with a benz[a]naphthacene ring system [3]. It is crucial to note that collinone and this compound are distinct compounds, though they originate from the same bacterial species [3] [1].

Modern Research Context and Methods

While direct data on this compound is scarce, current research on discovering and characterizing novel antibiotics from Streptomyces can provide a framework for the methodologies that would be applied today. The following workflow generalizes the modern approach to investigating bacterial secondary metabolites, which would be relevant for any renewed study of this compound.

cluster_1 Genome Mining cluster_2 Activity-Guided Fractionation A Strain Isolation & Identification B Genome Sequencing & Bioinformatics A->B C BGC Identification (antiSMASH) B->C D Culture & Fermentation (OSMAC approach) C->D C->D Guides conditions E Metabolite Extraction & Fractionation D->E F Bioactivity Screening E->F G Compound Isolation & Purification F->G F->G Activity-guided H Structure Elucidation (NMR, HRMS) G->H I Advanced Testing H->I

Modern antibiotic discovery workflow from Streptomyces

Key aspects of this modern research paradigm include:

  • Genome Mining: Sequencing the genome of the producer strain (e.g., Streptomyces collinus for this compound) allows researchers to identify Biosynthetic Gene Clusters (BGCs) using tools like antiSMASH [4]. These BGCs are blueprints for the enzymes that assemble the antibiotic.
  • Activation of Silent BGCs: Many potential antibiotic BGCs are "silent" and not expressed under standard lab conditions. Strategies like co-culturing with other bacteria (such as mycolic acid-containing bacteria) can trigger the production of new metabolites that are otherwise not detected [5].
  • Structure Elucidation: After isolation, the pure compound's structure is determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) [5].

References

Collinomycin preliminary investigation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Historical Background

Collinomycin was first reported in 1953 as a yellow antibiotic produced by actinomycetes [1]. Subsequent research has redefined it as part of the rubromycin family.

  • Taxonomy and Production: The original this compound was identified from Streptomyces collinus [2]. A strain of Streptomyces massasporeus (strain no. 750) was also found to produce β-rubromycin, a closely related compound [3].
  • Relationship to Rubromycins: this compound is now understood to be identical to α-rubromycin [3]. The rubromycin family includes several closely related compounds like β-rubromycin and γ-rubromycin, which share a similar 5,6-bisbenzannulated spiroketal core structure but differ in their oxidation states and functional groups [3].

The diagram below illustrates the logical relationship between this compound and the rubromycin family, which is crucial for understanding subsequent research and data.

G This compound This compound RubromycinFamily RubromycinFamily This compound->RubromycinFamily Classified under Streptomyces Streptomyces Streptomyces->this compound Produces AlphaRubromycin AlphaRubromycin RubromycinFamily->AlphaRubromycin Includes BetaRubromycin BetaRubromycin RubromycinFamily->BetaRubromycin Includes GammaRubromycin GammaRubromycin RubromycinFamily->GammaRubromycin Includes AlphaRubromycin->this compound Synonym

Relationship between this compound and the Rubromycin Family

Biological Activity of Rubromycins

Since this compound data is sparse, the activities of its well-characterized analogues, particularly β-rubromycin, provide the most relevant insights. The following table summarizes the key bioactivities documented in recent literature.

Compound Documented Bioactivity Experimental Organism/Cell Line Key Findings/Mechanism
β-Rubromycin Inhibits cyst germination [3] Phytophthora infestans, Pythium aphanidermatum (oomycetes) [3] IC₅₀ = 19.8 μg/L; blocks life-stage transition in plant pathogens [3].
Antibacterial activity [4] Gram-positive bacteria [4] Exhibited "strong antibacterial activities" [4].
Modulates kinase signaling [3] Phytophthora infestans [3] Upregulated a RIO kinase-like gene (PITG_04584) by 60-fold [3].
Anthracimycin (Isolated alongside β-rubromycin) [4] Antibacterial activity [4] Gram-positive bacteria [4] MIC values ranged from 0.125 to 16 μg/mL [4].

Modern Experimental Protocols for Investigation

Given the "silent" nature of many biosynthetic gene clusters (BGCs) in Streptomyces, activating them is key to discovering and producing novel metabolites.

Protocol 1: Activation via Bacterial Co-culture

Microbial co-culture mimics natural ecological interactions and can activate silent BGCs. The following workflow outlines a standardized method for co-culture and metabolite analysis.

G Start Inoculate Streptomyces and MACB seed cultures A Co-inoculate strains into YGGS medium Start->A B Ferment at 28°C, 220 rpm for 7 days A->B C Extract metabolites with ethyl acetate B->C D Analyze extract via HPLC and HRMS C->D E Bioactivity assay (Antimicrobial) D->E F Compare profiles with pure culture controls E->F G Purify and identify novel metabolites F->G

Workflow for Metabolite Activation via Co-culture

  • Strains and Media: Use YGGS medium (Glucose 5.0 g, Soluble Starch 20.0 g, Glycerin 20.0 g, Yeast Extract 3.0 g per liter, pH 7.2) for co-culture fermentation [5].
  • Inoculation and Fermentation: Inoculate 250 mL shake flasks containing 100 mL of YGGS medium with 3 mL of Streptomyces seed culture and 1 mL of MACB seed culture [5]. Ferment at 28°C, 220 rpm for 7 days [5]. Always include pure culture controls.
  • Metabolite Extraction: Extract the whole culture broth three times with an equal volume of ethyl acetate. Combine the organic layers and concentrate in vacuo to dryness [5].
  • Analysis:
    • HPLC: Use a C18 column with a methanol/water gradient. Monitor at 220, 254, and 300 nm [5].
    • High-Resolution Mass Spectrometry (HRMS): Use UHPLC-HRMS to obtain accurate molecular weights [5].
    • Structure Elucidation: Compare MWs and UV spectra with databases. Perform NMR spectroscopy for novel compounds [5].
  • Bioactivity Testing: Use agar-well diffusion assays against Gram-positive (e.g., Micrococcus luteus), Gram-negative bacteria, and fungi. Measure inhibition zones [5].
Protocol 2: Genome Mining and OSMAC Approach

Leveraging genomic data and varying culture conditions is a powerful strategy.

  • Genome Sequencing and BGC Analysis: Use Nanopore or other long-read sequencing platforms for high-quality genome assembly [4]. Analyze the genome with the antiSMASH software to identify secondary metabolite BGCs [4].
  • OSMAC (One Strain Many Compounds): Alter cultivation parameters such as media composition, temperature, and aeration to activate different BGCs [4].

Research Recommendations and Future Directions

  • Focus on the Rubromycin Family: Future literature and experimental work should use "α-rubromycin" as the primary search term and reference point.
  • Explore Co-culture Partners: Mycolic Acid-containing Bacteria (MACB) are particularly effective. One study showed that co-culture with MACB induced new metabolites in 12-14 out of 44 tested streptomycetes [5].
  • Investigate the Biosynthetic Pathway: The gene cluster for rubromycins is a promising target for engineering or heterologous expression to improve yields.
  • Mechanistic Studies: For bioactive compounds like β-rubromycin, further work is needed to identify its specific molecular target in pathogenic oomycetes and bacteria.

References

Biosynthetic Gene Cluster (BGC)

Author: Smolecule Technical Support Team. Date: February 2026

The production of collinomycin in Streptomyces collinus is directed by a specific biosynthetic gene cluster (BGC). The MIBiG repository accession for this cluster is BGC0000266 [1]. This cluster contains numerous genes encoding for polyketide synthases, cyclases, oxidoreductases, and tailoring enzymes that work together to construct the complex this compound molecule [1].

Key genes within this cluster include rubA, rubB, and rubC (ketosynthase subunits and an acyl carrier protein), as well as various other rub genes believed to be involved in tailoring the core polyketide chain [1].

Experimental Protocols for Isolation and Characterization

Isolation from Microbial Cultures

The standard protocol for isolating rubromycin-type compounds like this compound involves fermentation, extraction, and purification [2] [3].

start Start: Inoculate Streptomyces collinus ferment Fermentation Liquid culture, 28-30°C, 5-7 days, aeration start->ferment extract Broth Extraction Ethyl acetate, concentration ferment->extract purify Purification Column chromatography (normal & reverse-phase) extract->purify identify Compound Identification HPLC, ESI-MS, NMR (1H, 13C) purify->identify end Obtain Pure this compound identify->end

General workflow for the isolation and identification of this compound from a microbial culture [2] [3].

  • Fermentation Optimization: To enhance yield, systematically optimize parameters such as carbon/nitrogen sources, temperature (typically 28-30°C), pH (6-7), and aeration. Trace elements can be critical for high production [2] [3].
  • Extraction & Purification: The culture broth is extracted with ethyl acetate and concentrated. The crude extract is purified using a series of chromatographic steps, including normal-phase (e.g., silica gel) and reverse-phase (ODS) columns [3].
  • Identification & Characterization: Final identification relies on spectroscopic techniques. Key data includes:
    • ESI-MS: Molecular ion [M+H]⁺ at m/z 537 [3].
    • NMR: ¹H and ¹³C NMR data are crucial for distinguishing this compound (α-rubromycin) from its derivatives like β-rubromycin, based on oxidation states at specific carbon positions [3].
Genome Mining for BGC Discovery

An alternative approach to discovering producers of this compound or similar compounds is through genome mining, which is particularly useful for identifying novel or silent BGCs.

isolate Isolate Actinomycete Strain sequence Whole-Genome Sequencing (Nanopore, Illumina, etc.) isolate->sequence predict BGC Prediction Using antiSMASH sequence->predict compare Compare with Known BGCs (e.g., MIBiG BGC0000266) predict->compare activate Activate Silent Cluster Co-culture, heterologous expression compare->activate result Identified this compound Biosynthetic Potential activate->result

Workflow for identifying this compound production potential in actinomycetes via genome mining [1] [4] [5].

  • Genome Sequencing & Analysis: Obtain a high-quality genome sequence of the isolate [4].
  • BGC Prediction: Use the antiSMASH software to identify and annotate secondary metabolite BGCs within the genome [4].
  • Comparative Analysis: Compare the predicted BGCs against reference databases like MIBiG to identify known clusters, such as the this compound BGC [1] [4].
  • Cluster Activation: If the BGC is silent (not expressed under standard conditions), employ activation strategies such as co-culture with other microorganisms (e.g., mycolic acid-containing bacteria) or heterologous expression in a model host like Streptomyces coelicolor [6] [5].

Biological Activity Assessment

Rubromycins, including this compound, exhibit a range of notable biological activities, making them interesting for drug discovery [6].

Activity Type Experimental Model/Assay Key Finding/Result
Antimicrobial Screening against Gram-positive bacteria and oomycete pathogens [4] [3] β-Rubromycin (a derivative) showed strong activity against Gram-positive bacteria (MIC values as low as 0.125 μg/mL) and inhibited cyst germination in Phytophthora infestans (IC₅₀ = 19.8 μg/L) [4] [3].
Anticancer Cytotoxicity assays [6] α- and β-Rubromycin are noted for their anticancer properties [6].
Enzyme Inhibition Target-based biochemical assays [6] The rubromycin family is known to inhibit specific enzymes, which is a major area of interest for their biological activity [6].

Conclusion

References

The Rubromycin Family and Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Collinomycin is part of the rubromycin family of aromatic polyketides [1] [2]. These compounds are derived from a single C26 polyketide chain and are characterized by an unusual bisbenzannulated [5,6]-spiroketal system [1].

The structural diversity within this family arises from tailoring steps, particularly enzymatic redox reactions, that modify the oxidation states of the core structure [1]. This compound has been referred to as α-rubromycin in later literature [3] [1]. The diagram below outlines the relationship within the rubromycin family.

f RubromycinFamily Rubromycin Family (Pentangular Polyphenols) This compound This compound (α-Rubromycin) RubromycinFamily->this compound Oxidative Tailoring BetaRubromycin β-Rubromycin RubromycinFamily->BetaRubromycin Oxidative Tailoring GammaRubromycin γ-Rubromycin RubromycinFamily->GammaRubromycin Oxidative Tailoring C26Chain C26 Polyketide Chain Precursor C26Chain->RubromycinFamily Cyclization & Tailoring

Biological Activity of Related Compounds

While direct data on this compound is sparse, its structural analogs, particularly β-rubromycin and γ-rubromycin, have been more extensively studied and show significant bioactivity [3] [1] [4]. The following table compares the activities of key rubromycins.

Compound Reported Bioactivities Molecular Formula Molecular Weight (g/mol)
β-Rubromycin Antimicrobial, Anticancer, Enzyme Inhibition [1] C₂₇H₂₀O₁₂ [1] 536.4450 [1]
γ-Rubromycin Antimicrobial, Anticancer, Enzyme Inhibition [1] C₂₆H₁₈O₁₂ [1] 522.4180 [1]
Heliquinomycin Antimicrobial, Anticancer, Enzyme Inhibition [1] C₃₃H₃₀O₁₇ [1] 698.5860 [1]

One study identified β-rubromycin as a potent, stage-specific inhibitor of cyst germination in the oomycete plant pathogen Phytophthora infestans (IC₅₀ = 19.8 μg/L), with further genetic analysis suggesting it acts by stimulating the expression of a RIO kinase-like gene involved in development [3].

Research and Development Insights

Research on complex natural products like this compound involves specific methodologies. Genetic engineering of the biosynthetic pathway in Streptomyces has been used to produce novel analogues such as collinone, which also shows antibacterial activity [2].

For researchers, key steps in the isolation and identification process from actinomycetes are shown below.

f Isolation 1. Isolation from Actinomycetes Cultivation 2. Cultivation & Metabolite Production Isolation->Cultivation Extraction 3. Solvent Extraction (e.g., Ethyl Acetate) Cultivation->Extraction Purification 4. Chromatographic Purification Extraction->Purification Identification 5. Structural Elucidation (MS, NMR) Purification->Identification

Research Recommendations

  • Explore Broader Literature: Search for scientific literature on "α-rubromycin" and the broader "rubromycin" family, as these terms may yield more current research than "this compound".
  • Leverage Genomic Data: Utilize genome mining to identify biosynthetic gene clusters (BGCs) in actinomycetes that are homologous to the known rubromycin BGC, which can help discover new derivatives [1] [4].
  • Apply OSMAC Approach: Use "One Strain Many Compounds" (OSMAC) strategies by varying cultivation conditions (media, temperature, aeration) to potentially activate silent gene clusters and induce the production of rubromycin-type compounds [4].

References

Collinomycin (α-Rubromycin) at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical data available for collinomycin, a compound belonging to the rubromycin family of aromatic polyketides.

Property Description
IUPAC Name methyl 7,8-dihydroxy-6-[2-(8-hydroxy-5,7-dimethoxy-4,9-dioxobenzo[f][1]benzofuran-2-yl)ethyl]-1-oxoisochromene-3-carboxylate [1]
Molecular Formula C₂₇H₂₀O₁₂ [1]
Molecular Weight 536.4 g/mol [1]
CAS Registry No. 27267-69-2 [1]
Chemical Family Pentangular polyphenol; Aromatic polyketide of the rubromycin group [2]
Producing Organism Streptomyces collinus (e.g., strain Tü 365) [1]
Key Structural Feature A unique bisbenzannulated [5,6]-spiroketal system connecting a naphthazarin motif to an isocoumarin unit [2]
Reported Bioactivities Antimicrobial, anticancer, and enzyme inhibition activities [2] [1]

Production and Biosynthesis

The production of this compound involves both natural extraction and targeted fermentation.

  • Natural Producer: The primary source is the soil-dwelling actinomycete, Streptomyces collinus. Strain Tü 365 is one of the most well-characterized producers, with a genome dedicated to diverse secondary metabolites [1].
  • Biosynthetic Class: It is synthesized by a type II polyketide synthase (PKS) system, which is typical for complex aromatic polyketides in actinomycetes [1]. The intriguing spiroketal formation is mediated by tailoring oxidases [2].
  • Fermentation Optimization: Key parameters for maximizing yield through fermentation have been identified [1]:
    • Temperature: Optimal growth and production typically occur between 28-30°C.
    • pH: Initial pH values between 6-7 are generally optimal.
    • Nutrients: Systematic evaluation of carbon (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., peptone, yeast extract) is critical.
    • Methodology: Response surface methodology is an effective statistical approach for optimizing these multiple variables simultaneously [1].

Biological Activity and Research Context

This compound is noted for its diverse biological activities, which are shared across the rubromycin family.

  • Broad Bioactivity Profile: Like other rubromycins, this compound has been reported to exhibit antimicrobial, anticancer, and enzyme inhibition properties [2].
  • Research on β-Rubromycin: Much of the recent functional research in the rubromycin family has focused on β-rubromycin, a closely related compound. For instance, one study used a chemical genetic approach with β-rubromycin and found it to be a potent inhibitor of cyst germination in the oomycete pathogens Phytophthora infestans and Pythium aphanidermatum (IC₅₀ = 19.8 μg/L). The study further revealed that β-rubromycin stimulated the expression of a RIO kinase-like gene involved in morphological development [3]. This suggests a potential mode of action that may be relevant to understanding the broader rubromycin family.

Recent Breakthrough: A New Antibiotic Discovery

While researching this compound, a highly relevant and recent discovery was identified. Scientists have found a powerful new antibiotic, pre-methylenomycin C lactone, which was "hiding in plain sight" as a biosynthetic intermediate in the pathway that produces the known antibiotic methylenomycin A in Streptomyces coelicolor [4] [5] [6].

The following diagram illustrates the key relationship in this discovery:

G S_coelicolor Streptomyces coelicolor (Soil Bacterium) Intermediate Pre-methylenomycin C Lactone (Potent Antibiotic Intermediate) S_coelicolor->Intermediate Biosynthetic Pathway Final Methylenomycin A (Known Antibiotic, Less Potent) Intermediate->Final Further Enzymatic Steps

Relationship between the bacterium, the potent intermediate, and the final antibiotic product.

This discovery is significant because [4] [5] [6]:

  • Superior Potency: The intermediate, pre-methylenomycin C lactone, is over 100 times more active against a range of Gram-positive bacteria than the final product, methylenomycin A.
  • Activity Against Superbugs: It is highly effective against drug-resistant pathogens like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus).
  • Resistance Profile: Encouragingly, no bacterial resistance to this compound was detected in laboratory conditions that typically lead to resistance against the last-resort antibiotic vancomycin.
  • New Discovery Paradigm: This finding highlights that probing biosynthetic intermediates, rather than just final products, is a promising new strategy for antibiotic discovery.

How to Proceed with Further Research

Given that this compound itself is part of a well-studied family, the most cutting-edge research may lie in related areas. To deepen your investigation, I suggest you:

  • Focus on Biosynthetic Intermediates: The discovery of pre-methylenomycin C lactone underscores the potential of investigating intermediate compounds in known pathways. This could be a fruitful approach for discovering new, potent versions of existing drug families.
  • Explore Modern Activation Strategies: To access novel compounds from strains like S. collinus, consider exploring techniques like co-culture with mycolic acid-containing bacteria (MACB) [7] or other methods to "awaken" silent biosynthetic gene clusters in microbial genomes.
  • Leverage Genomic Data: As demonstrated with the novel marine strain Streptomyces sediminicola, genome mining for secondary metabolite biosynthetic gene clusters is a powerful first step to guide the isolation of new bioactive compounds [8] [9].

References

Collinomycin laboratory synthesis protocol

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Context of Collinomycin

This compound is an angular polyketide antibiotic belonging to the rubromycin family [1] [2]. Understanding its relationship to other rubromycins is key, as synthesis methods for these related compounds may offer valuable insights.

The table below summarizes key characteristics of this compound and its relatives:

Compound Name Structural Features Producing Organism Reported Bioactivities
This compound (α-Rubromycin) Angular hexacyclic benz[a]naphthacene quinone [2] Streptomyces collinus [3] Antibacterial activity [3]
β-Rubromycin 5,6-bisbenzannulated spiroketal; three methoxy groups [1] Streptomyces species [1] [4] Inhibits oomycete cyst germination; antibacterial against Gram-positive bacteria [1] [4]
γ-Rubromycin Molecular weight: 522.4 [1] - Inhibits oomycete cyst germination (less potent than β-rubromycin) [1]

Biosynthetic Pathway Engineering

While a full chemical synthesis protocol is not available, one study reported production of collinone, a related "recombinant angular polyketide antibiotic," through genetic engineering [2]. This approach provides a potential alternative to traditional synthesis.

Large chromosomal DNA fragments containing parts of the putative rubromycin polyketide synthase gene cluster were cloned and functionally expressed in an engineered Streptomyces coelicolor CH999 host [2]. This process led to the production of collinone and other novel metabolites not detected in the original S. collinus culture extracts [2].

f Engineered Biosynthesis of Collinone Rubromycin PKS Gene Cluster Rubromycin PKS Gene Cluster Chromosomal DNA Cloning Chromosomal DNA Cloning Rubromycin PKS Gene Cluster->Chromosomal DNA Cloning S. coelicolor CH999 S. coelicolor CH999 S. coelicolor CH999->Chromosomal DNA Cloning Functional Expression Functional Expression Chromosomal DNA Cloning->Functional Expression Fermentation & Production Fermentation & Production Functional Expression->Fermentation & Production Collinone & Novel Metabolites Collinone & Novel Metabolites Fermentation & Production->Collinone & Novel Metabolites

Suggestions for Further Research

Given the lack of a detailed synthesis protocol in the searched literature, here are alternative approaches to find the information you need:

  • Explore Specialized Databases: Search in-depth chemical synthesis databases like Reaxys or SciFinder-n. These resources often contain detailed reaction procedures not easily accessible via general web searches.
  • Refine Your Search Strategy: Use specific terms like "α-rubromycin total synthesis," "rubromycin family synthetic methodology," or "angular benz[a]naphthacene quinone synthesis" to find publications dedicated to synthetic route development.
  • Consult Foundational Literature: Look for older, foundational papers on the rubromycin family. Early work on the structure elucidation or initial synthetic studies might provide building blocks or retrosynthetic analysis that can be adapted.

References

Comprehensive Application Notes and Protocols for Collinomycin Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

Collinomycin, first described in 1953, represents an early discovered member of the rubromycin family of aromatic polyketides produced by actinomycetes [1]. Originally isolated from Streptomyces collinus, this compound was characterized as a yellow antibiotic with potential biological activities [1] [2]. Modern research has revealed that this compound was subsequently renamed α-rubromycin as part of a broader family of structurally related compounds that include β-rubromycin, γ-rubromycin, and other derivatives [3]. The rubromycin family is characterized by an unusual bisbenzannulated [5,6]-spiroketal system derived from a single C26 polyketide chain, connecting a highly oxygenated naphthazarin motif to an isocoumarin unit [4]. This complex architecture not only makes these compounds chemically intriguing but also responsible for their diverse biological activities.

The structural complexity of rubromycins has drawn considerable attention from chemists and biologists alike, particularly due to their promising pharmacological activities and biosynthetically elusive pathways [4]. The rubromycin family has demonstrated a range of biological properties including antimicrobial, anticancer, and enzyme inhibition activities, making them valuable lead compounds for drug development [4]. Recent advances in genomic mining and analytical techniques have revitalized interest in these natural products, revealing new potential applications and mechanisms of action that underscore their continued relevance in modern drug discovery efforts.

Table 1: Comparative Overview of Key Rubromycin Family Compounds

Compound Molecular Weight (Da) Producing Organism Key Structural Features First Reported
This compound (α-rubromycin) 536.1 Streptomyces collinus 5,6-bisbenzannulated spiroketal system 1953 [1]
β-rubromycin 536.4 Streptomyces sp. 5,6-bisbenzannulated spiroketal with three methoxy groups 2020 [3]
γ-rubromycin 522.4 Streptomyces sp. Variant oxidation states at multiple positions 2014 [3]
Collinone N/A Engineered Streptomyces Angular hexacyclic compound with anthracenetetrone moiety 2001 [5]

Bioactivity and Quantitative Data

Antimicrobial Activities

Recent studies have demonstrated that β-rubromycin exhibits significant antibacterial activity against Gram-positive bacteria. In particular, research on the novel marine strain Streptomyces sediminicola SCSIO 75703T isolated from marine sediments in the Pearl River Estuary revealed that β-rubromycin showed strong antibacterial effects with minimum inhibitory concentration (MIC) values ranging from 0.125 to 16 μg/mL against various Gram-positive pathogens [6] [7]. This potent activity positions β-rubromycin and its related compounds including this compound as promising candidates for addressing the growing concern of antibiotic-resistant Gram-positive infections.

The antimicrobial spectrum of rubromycins appears to be particularly notable against difficult-to-treat pathogens. β-rubromycin has demonstrated efficacy against vancomycin-resistant enterococci, highlighting its potential in addressing multidrug-resistant bacterial infections [5]. Additionally, related angular polyketides like collinone, which shares biosynthetic pathways with rubromycins, have shown specific antibacterial activity against these resistant pathogens, though they did not exhibit significant antifungal or antiviral activities [5]. This selective antimicrobial profile suggests that this compound and its derivatives may have specialized molecular targets in Gram-positive bacteria, which could be exploited for targeted antimicrobial therapy.

Anti-Oomycete and Other Biological Activities

Beyond their antibacterial properties, rubromycins have demonstrated specific inhibitory effects against oomycete pathogens. In a 2020 study, β-rubromycin was found to inhibit cyst germination in Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes, with an impressive IC50 value of 19.8 μg/L [3]. Importantly, the compound exhibited a specific developmental effect by blocking cyst germination without inhibiting other life stages such as sporangium formation, zoospore release, cyst formation, or appressorium formation [3]. This stage-specific activity suggests that β-rubromycin may target molecular pathways uniquely involved in developmental transitions of oomycetes.

Further research revealed that β-rubromycin also inhibits the germination of cysts and oospores in Pythium aphanidermatum, another economically important oomycete pathogen with a broad host range [3]. This broader activity against multiple oomycete species indicates that the mechanism of action of rubromycins may target conserved pathways in these destructive plant pathogens. The ability to specifically block infection-related development without affecting overall microbial growth presents a valuable approach for crop protection, potentially reducing the environmental impact of agricultural disease management.

Table 2: Quantitative Bioactivity Data for Rubromycin Compounds

Biological Activity Test System Potency Reference
Anti-oomycete Phytophthora infestans cyst germination IC50 = 19.8 μg/L [3]
Antibacterial (Gram-positive) Various Gram-positive bacteria MIC = 0.125-16 μg/mL [6] [7]
Antibacterial Vancomycin-resistant enterococci Significant activity [5]
Enzyme inhibition Telomerase Potent inhibition [4]

Experimental Protocols

Compound Isolation and Purification

The isolation of this compound (β-rubromycin) from producing strains follows a systematic extraction and purification protocol that has been optimized for maximum yield and purity. For laboratory-scale production, Streptomyces sp. no. 750 (closely related to Streptomyces massasporeus strain NBRC 12796) is cultivated in a specially formulated culture medium E containing Pridham-Gottlieb trace elements, which has been shown to enhance the production of the target compound [3]. The culture is typically grown in liquid medium at 30°C for 5 days with continuous shaking to ensure adequate aeration and metabolic activity. The critical extraction step involves incubating the culture broth with an equal volume of acetone (50% final concentration) at 4°C overnight, followed by centrifugation to obtain cell-free extracts containing the active compounds [3].

For larger scale purification, the process begins with 76.4 liters of culture supernatant, which is extracted with ethyl acetate followed by evaporation to obtain a crude extract of approximately 10.76 grams [3]. This crude material undergoes sequential chromatography using Wakogel C-200 and Inertsil ODS-3 columns to isolate the active fraction. The target compound elutes as a single peak with a retention time of 15.380 minutes, yielding approximately 2.9 mg of red powder identified as β-rubromycin [3]. For identification and verification purposes, the purified compound is characterized by ESI-MS, 1H-NMR, and 13C-NMR spectroscopy, with key spectroscopic signatures including a molecular ion [M + H]+ at m/z 537 and specific 13C-NMR signals at δ: 40.134 (C-3′), 29.605 (C-3), 22.162 (C-4) [3].

Bioactivity Testing Protocols
3.2.1 Anti-Oomycete Activity Assay

The anti-oomycete activity of this compound derivatives is evaluated using a standardized cyst germination assay with Phytophthora infestans as the test organism. The protocol begins with the preparation of 1 × 10^3 sporangia in 40 μL of water, to which various concentrations of the test compound are added [3]. The samples are then incubated at 10°C for 18 hours to induce zoospore release and subsequent cyst formation. The inhibition of cyst germination is quantitatively assessed using microscopic examination, with the IC50 value determined through dose-response curves generated from serial dilutions of the test compound [3]. This specific assay conditions take advantage of the temperature-dependent developmental biology of Phytophthora infestans, where cool water temperatures below 12°C promote zoospore release and cyst formation.

3.2.2 Antibacterial Susceptibility Testing

For evaluation of antibacterial activity against Gram-positive bacteria, the broth microdilution method is employed to determine minimum inhibitory concentrations (MICs) [6] [7]. Bacterial strains are cultured to the mid-logarithmic growth phase and adjusted to a standardized inoculum density of approximately 5 × 10^5 CFU/mL in appropriate medium. Serial two-fold dilutions of the test compound are prepared in 96-well microtiter plates, followed by the addition of the bacterial inoculum. The plates are incubated at 37°C for 16-20 hours, after which the MIC is determined as the lowest concentration that completely inhibits visible growth [6] [7]. For quality control, reference antibiotics such as vancomycin for Gram-positive bacteria are included in each assay to ensure the reliability and reproducibility of the results.

G A Isolate Streptomyces sp. from marine sediment B Culture in Medium E with trace elements A->B C Extract with acetone (50% final concentration) B->C D Centrifuge to obtain cell-free extracts C->D E Chromatography (Wakogel C-200, ODS-3) D->E F Characterize by ESI-MS, NMR E->F G Anti-oomycete assay (Phytophthora infestans) F->G H Antibacterial assay (Gram-positive bacteria) F->H I Mechanistic studies (RIO kinase expression) F->I

Diagram 1: Experimental Workflow for this compound Research

Mechanistic Insights

Molecular Targets and Mechanism of Action

A significant breakthrough in understanding the mechanism of action of β-rubromycin came from a chemical genetic approach that revealed its effect on the expression of a RIO kinase-like gene (PITG_04584) in Phytophthora infestans [3]. This specific RIO kinase was found to be upregulated by 60-fold following β-rubromycin treatment, suggesting a direct involvement in the compound's inhibitory activity [3]. Genetic silencing experiments further demonstrated that PITG_04584, which lacks close non-oomycete relatives, plays critical roles in multiple developmental processes including zoosporogenesis, cyst germination, and appressorium formation in Phytophthora infestans [3]. This discovery indicates that β-rubromycin may exert its stage-specific inhibitory effects by modulating the expression or activity of this key developmental regulator.

The RIO kinase family represents a group of atypical protein kinases involved in various cellular processes including cell cycle progression, ribosomal RNA processing, and developmental regulation [3]. The absence of close homologs in non-oomycete organisms suggests that PITG_04584 may represent a promising target for specific anti-oomycete agents with minimal off-target effects on host plants or beneficial microorganisms. The finding that β-rubromycin stimulates rather than inhibits this kinase indicates a complex mechanism potentially involving disruption of regulatory feedback loops or induction of maladaptive stress responses that ultimately block developmental transitions essential for plant infection.

Biosynthetic Pathways

The biosynthetic pathway of rubromycins has attracted significant interest due to their structurally complex polycyclic architecture. These compounds are derived from a single C26 polyketide chain that undergoes extensive modifications including cyclization, oxidation, and rearrangement to form the characteristic bisbenzannulated [5,6]-spiroketal system [4] [5]. Genetic analysis of the rubromycin biosynthetic gene cluster from Streptomyces collinus has revealed the involvement of a type II polyketide synthase (PKS) system that assembles the core polyketide backbone, which is subsequently modified by various tailoring enzymes including oxygenases, methyltransferases, and glycosyltransferases [5].

Advances in genetic engineering and pathway manipulation have enabled the production of novel rubromycin analogues such as collinone, an angular hexacyclic compound containing an unusual 1,4,5,8(2H,3H)-anthracenetetrone moiety [5]. The biosynthesis of collinone involves the expression of large chromosomal DNA fragments containing parts of the rubromycin polyketide synthase gene cluster in the heterologous host Streptomyces coelicolor CH999 [5]. This approach has yielded 5-10 metabolites not detected in wild-type S. collinus culture extracts, highlighting the potential of biosynthetic engineering to expand the structural diversity of rubromycin-type compounds for drug discovery and development [5].

G A β-rubromycin exposure B 60-fold upregulation of RIO kinase-like gene (PITG_04584) A->B C Disruption of developmental signaling pathways B->C D Inhibition of cyst germination C->D F No effect on other life stages C->F E Block of plant infection process D->E

Diagram 2: Proposed Mechanism of β-Rubromycin Action Against Oomycetes

Research Applications and Future Directions

Agricultural Applications

The specific anti-oomycete activity of β-rubromycin presents promising applications in agricultural disease management, particularly against devastating plant pathogens like Phytophthora infestans and Pythium aphanidermatum [3]. The ability to selectively inhibit cyst germination without affecting other life stages suggests that this compound derivatives could be developed as targeted anti-oomycete agents with minimal environmental impact. With oomycete pathogens causing billions of dollars in annual crop losses worldwide and the emergence of strains resistant to current chemical controls, there is an urgent need for new mode-of-action compounds to manage these destructive diseases [3]. The stage-specific activity of β-rubromycin may also reduce the selection pressure for resistance development compared to broad-spectrum fungicides that target essential cellular processes.

Future research directions for agricultural applications should focus on structure-activity relationship studies to optimize the anti-oomycete activity while minimizing potential phytotoxicity. Additionally, formulation development to enhance the stability and field persistence of these compounds would be essential for practical agricultural use. The combination of this compound derivatives with other anti-oomycete agents with complementary mechanisms of action may also provide effective resistance management strategies while potentially reducing the required application rates through synergistic effects.

Pharmaceutical Applications

The potent antibacterial activity of β-rubromycin against Gram-positive bacteria, including vancomycin-resistant enterococci, positions this compound derivatives as promising leads for anti-infective drug development [5] [6] [7]. The escalating crisis of antibiotic resistance, particularly among Gram-positive pathogens, has created an urgent need for new antibacterial agents with novel mechanisms of action. The unique structural features of rubromycins suggest they may interact with molecular targets distinct from those of current antibiotic classes, potentially overcoming existing resistance mechanisms.

Beyond their antimicrobial properties, rubromycins have demonstrated other pharmacologically relevant activities including enzyme inhibition and anticancer effects [4]. Specifically, their potent inhibition of telomerase activity suggests potential applications in cancer therapy, as telomerase is overexpressed in approximately 85-90% of human cancers while being largely absent in normal somatic cells [4]. The development of rubromycin derivatives with selective cytotoxicity against cancer cells or improved therapeutic indices represents a promising direction for future research. However, challenges remain in optimizing the selectivity and pharmacological properties of these compounds for therapeutic applications.

Table 3: Potential Applications and Research Directions for this compound/Rubromycin Compounds

Application Area Current Evidence Potential Development Research Needs
Agricultural fungicide Specific inhibition of oomycete cyst germination (IC50 = 19.8 μg/L) [3] Targeted anti-oomycete agent for crop protection Formulation studies, field efficacy trials, environmental safety assessment
Anti-Gram-positive antibiotic Activity against vancomycin-resistant enterococci (MIC = 0.125-16 μg/mL) [6] [7] Treatment of multidrug-resistant Gram-positive infections Toxicity profiling, mechanism of action studies, synthetic modification
Anticancer therapy Telomerase inhibition [4] Targeted therapy for telomerase-positive cancers Selectivity optimization, pharmacokinetic studies, in vivo efficacy models
Chemical biology tool RIO kinase expression modulation [3] Probe for oomycete developmental biology Target identification, pathway mapping, genetic screening

Conclusion

This compound and its related rubromycin compounds represent a promising class of natural products with diverse biological activities and potential applications in both agricultural and pharmaceutical fields. The unique structural architecture of these compounds, characterized by their bisbenzannulated [5,6]-spiroketal system, underlies their interaction with specific molecular targets including RIO kinases in oomycetes and potentially novel targets in Gram-positive bacteria. The experimental protocols outlined in these application notes provide robust methods for the isolation, characterization, and bioactivity assessment of this compound derivatives. As research continues to elucidate the biosynthesis, mechanism of action, and structure-activity relationships of these fascinating natural products, their development as targeted anti-oomycete agents and anti-infective therapeutics represents a promising strategy for addressing challenging plant and human diseases.

References

Comprehensive Application Notes and Protocols for Collinomycin Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Collinomycin

This compound is a complex aromatic polyketide antibiotic produced by the actinomycete Streptomyces collinus [1] [2]. This compound belongs to the rubromycin family of natural products characterized by an unusual bisbenzannulated [5,6]-spiroketal system that connects a highly oxygenated naphthazarin motif to an isocoumarin unit [1]. This compound demonstrates promising pharmacological activities, particularly against Gram-positive bacteria, making it a candidate for drug development programs [1] [2].

The compound has a molecular formula of C₂₇H₂₀O₁₂ and a molecular weight of 536.45 g/mol [3] [4]. It is also known as α-rubromycin, reflecting its structural relationship to other compounds in the rubromycin family [2] [4]. This document provides detailed protocols for the production, analysis, and bioactivity assessment of this compound to support research and development activities.

Biosynthesis and Genetic Regulation

This compound is derived from a single C₂₆ polyketide chain through a series of enzymatic transformations [1]. The This compound biosynthetic gene cluster (BGC) from Streptomyces collinus has been identified and deposited in the MIBiG repository under accession number BGC0000266 [5].

Table 1: Key genes involved in this compound biosynthesis

Gene Position (nt) Product Function
rubA 18749 - 20035 (+) Ketosynthase alpha subunit Polyketide chain assembly
rubB 20032 - 21300 (+) Ketosynthase beta subunit Polyketide chain assembly
rubC 21339 - 21602 (+) Acyl carrier protein Polyketide chain assembly
rubF 21602 - 22798 (+) RubF Unknown function in biosynthesis
rubJ 2318 - 3091 (+) RubJ Putative modification enzyme
rubO 9322 - 10749 (+) RubO Putative modification enzyme

The biosynthesis involves type II polyketide synthase (PKS) systems that assemble the core polyketide backbone, which undergoes subsequent tailoring reactions including oxidation, glycosylation, and cyclization to form the final bioactive molecule [5] [4]. The genetic regulation of this compound production involves pathway-specific regulatory genes that control the expression of structural genes in response to environmental and physiological signals [4].

G PKS Type II PKS System Backbone Polyketide Backbone Formation PKS->Backbone Oxidation Oxidation Reactions Backbone->Oxidation Cyclization Cyclization Oxidation->Cyclization Tailoring Tailoring Reactions (Glycosylation, Methylation) Cyclization->Tailoring This compound This compound Tailoring->this compound

Figure 1: Biosynthetic pathway of this compound showing key enzymatic steps

Production and Fermentation Protocols

Strain Isolation and Cultivation

Primary Isolation Protocol:

  • Sample Collection: Obtain marine sediment samples from diverse environments [6].
  • Serial Dilution: Prepare serial dilutions with sterile seawater and transfer onto 20% (w/v) 2216E agar plates [6].
  • Incubation: Incubate at 28°C for 2 weeks to allow actinomycete growth [6].
  • Selection: Select isolates based on colony morphology and transfer to fresh media for pure culture establishment [6].
  • Preservation: Preserve pure cultures in glycerol suspensions (30%, v/v) at -80°C for long-term storage [6].

Seed Culture Preparation:

  • Inoculate agar blocks (approximately 1 cm²) with bacterial lawn into 250 mL shake flasks containing 50 mL of TSB medium [7].
  • Incubate at 28°C on a rotary shaker at 160 rpm for 2-3 days [7].
Fermentation Optimization

Optimized fermentation conditions significantly enhance this compound production yields [4].

Table 2: Optimized fermentation parameters for this compound production

Parameter Optimal Condition Impact on Yield
Temperature 28-30°C Maximizes both growth and secondary metabolite production
pH 6.0-7.0 Optimal for cellular growth and biosynthetic activity
Aeration 220 rpm shaking speed Ensures adequate oxygen supply for aerobic metabolism
Carbon Sources Glucose, soluble starch, glycerol (YGGS medium) Provides optimal carbon backbone for polyketide synthesis
Fermentation Duration 7-10 days Allows sufficient time for secondary metabolite production
Inoculum Ratio 3:1 (Streptomyces:MACB for co-culture) Enhances activation of silent biosynthetic pathways

Fermentation Protocol:

  • Transfer 3 mL of Streptomyces seed culture and 1 mL of mycolic acid-containing bacteria (MACB) seed culture into 250 mL flasks containing 100 mL of YGGS medium [7].
  • Incubate at 28°C with shaking at 220 rpm for 7 days [7].
  • Monitor pH throughout fermentation and adjust as necessary to maintain optimal range [4].
  • For enhanced production, employ response surface methodology to optimize multiple variables simultaneously [4].

Co-culture Activation Strategy: Co-culturing Streptomyces strains with mycolic acid-containing bacteria (MACB) effectively activates silent biosynthetic gene clusters [7]:

  • Combine Streptomyces sp. with MACB strains of different species in pairwise combinations
  • Physical contact between living bacteria enhances activation [7]
  • Metabolite profiles show induction of "new" metabolites not detected in pure cultures [7]

Extraction and Purification Methods

Compound Extraction

Standard Extraction Protocol:

  • Harvesting: Collect fermentation cultures after 7 days of incubation [7].
  • Extraction: Extract three times with an equal volume of ethyl acetate [7].
  • Concentration: Combine organic extracts and concentrate in vacuo to evaporate solvent [7].
  • Reconstitution: Dissolve residue in 1 mL of methanol for analysis and purification [7].
Purification and Analysis

Chromatographic Conditions:

  • Column: Waters Xbridge ODS column (4.6 × 150 mm, 5 μm) [7]
  • Mobile Phase: Linear gradient of MeOH/H₂O [7]
  • Flow Rate: 1.0 mL/min [7]
  • Temperature: 30°C [7]
  • Detection: Monitor at 220, 254, and 300 nm [7]

Advanced Purification Techniques:

  • Use preparative HPLC for large-scale purification
  • Employ silica gel chromatography for initial fractionation
  • Utilize Sephadex LH-20 size exclusion chromatography for further purification

G Fermentation Fermentation Broth (7 days incubation) Extraction Ethyl Acetate Extraction (3x with equal volume) Fermentation->Extraction Concentration Concentration in vacuo Extraction->Concentration Fractionation Primary Fractionation (Silica Gel Chromatography) Concentration->Fractionation Purification HPLC Purification (Xbridge ODS Column) Fractionation->Purification Analysis Compound Analysis (HRMS, NMR) Purification->Analysis PureCompound Pure this compound Analysis->PureCompound

Figure 2: Workflow for extraction and purification of this compound from fermentation broth

Analytical Characterization Techniques

Structural Elucidation

Spectroscopic Methods:

  • High-Resolution Mass Spectrometry (HRMS)

    • Use UHPLC-HRMS (Waters Xevo G2 Q-TOF)
    • Mass scanning range: 100-2000 atomic mass units [7]
    • Analyze data using Mass Lynx v 4.1 software system [7]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Employ Bruker AVIII 500 MHz NMR spectrometer [7]
    • Standard protocols for ¹H, ¹³C, and 2D NMR experiments
    • Compare spectral data with known rubromycin derivatives [6]
  • Ultraviolet-Visible (UV-Vis) Spectroscopy

    • Monitor characteristic absorption spectra [7]
    • Compare with published UV profiles of related compounds [7]
Chemical Properties

Table 3: Physicochemical properties of this compound

Property Specification
CAS Registry Number 27267-69-2 [2]
Molecular Formula C₂₇H₂₀O₁₂ [2] [3]
Molecular Weight 536.45 g/mol [3]
Melting Point 280-282°C [2]
Solubility Soluble in DMSO, chloroform, acetone, dioxane; sparingly soluble in ether, low-molecular alcohols; practically insoluble in petroleum ether, water, aqueous sodium bicarbonate solution [2] [4]
Storage Conditions Dry, dark and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years) [4]

Bioactivity Assessment Protocols

Antimicrobial Activity Testing

Agar-Well Diffusion Assay:

  • Prepare LB agar plates for bacterial indicators or PDA plates for fungal indicators [7].
  • Inoculate indicator strains: Micrococcus luteus (Gram-positive), ESBL-producing Escherichia coli (Gram-negative), and Trichoderma viride (fungus) [7].
  • Punch holes (7 mm diameter) in the agar and add 20 μL of sample extract to each well [7].
  • Incubate plates at 37°C for 12 h (bacteria) or 28°C for 48 h (fungus) [7].
  • Measure inhibition zone diameters: positive activity (7 mm < diameter ≤ 9 mm), strongly positive (diameter > 9 mm) [7].

Minimum Inhibitory Concentration (MIC) Determination:

  • Use broth microdilution methods according to CLSI guidelines
  • Test against Gram-positive bacteria including Staphylococcus aureus [2]
  • This compound exhibits strong antibacterial activities against Gram-positive bacteria with MIC values ranging from 0.125 to 16 μg/mL [6]
Enzyme Inhibition Assays

α-Glucosidase Inhibition Protocol:

  • Prepare test samples in appropriate solvents [6].
  • Incubate with α-glucosidase enzyme and substrate [6].
  • Measure reaction products spectrophotometrically [6].
  • Calculate IC₅₀ values from dose-response curves [6].
  • Related compounds show moderate inhibitory activities with IC₅₀ values of 83.27 and 86.21 μg/mL [6].

Applications in Drug Discovery

This compound demonstrates several promising biological activities that support its investigation as a lead compound in drug discovery:

  • Antibiotic Development: Potent activity against Gram-positive pathogens, including Staphylococcus aureus, positions this compound as a candidate for antibiotic development [6] [2].

  • Enzyme Inhibition: Structural similarities to compounds with α-glucosidase inhibitory activity suggest potential applications in diabetes management [6].

  • Anticancer Potential: Related rubromycin compounds have demonstrated anticancer activity, suggesting this compound should be evaluated against cancer cell lines [1].

  • Chemical Biology Tool: The unique spiroketal structure and biological activity make this compound valuable for studying protein-ligand interactions [1].

Troubleshooting and Technical Notes

  • Low Production Yields: Implement co-culture with MACB strains or optimize fermentation parameters using response surface methodology [7] [4].

  • Extraction Difficulties: Due to moderate solubility in chloroform and acetone, use these solvents for extraction rather than aqueous systems [2].

  • Compound Instability: Store purified this compound at -20°C in dark conditions to prevent degradation [4].

  • Identification Challenges: Compare HRMS and NMR data with published rubromycin structures for accurate identification [6].

Conclusion

This compound represents a promising polyketide natural product with significant pharmaceutical potential. The protocols outlined in this document provide comprehensive guidance for the production, characterization, and bioactivity assessment of this compound. Researchers are encouraged to explore genetic engineering approaches to enhance yields and to investigate structure-activity relationships through synthetic modification of the core scaffold. The continuing investigation of this compound and related rubromycin compounds may yield valuable new therapeutic agents to address current medical challenges.

References

Comprehensive Application Notes and Protocols for Collinomycin (α-Rubromycin) Purification and Characterization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Collinomycin, initially isolated from Streptomyces collinus, was subsequently reclassified as α-rubromycin, a member of the rubromycin polyketide family. These compounds are characterized by a unique bisbenzannulated [5,6]-spiroketal system that connects a highly oxygenated naphthazarin motif to an isocoumarin unit, creating a structurally complex hexacyclic framework [1] [2]. The rubromycin family, which includes α-, β-, and γ-rubromycin variants, demonstrates significant biological activities against Gram-positive bacteria and exhibits enzyme inhibition properties, particularly against reverse transcriptase and DNA polymerase [1]. These compounds are typically isolated as red crystalline pigments that show limited solubility in common organic solvents, presenting particular challenges for their extraction and purification [1].

The structural differences between this compound (α-rubromycin) and its analogues primarily arise from variations in oxidation states at the C-3′, C-3, and C-4 positions of the spiroketal core, as well as different functional groups at the C-7 position of the isocoumarin moiety [2]. These subtle structural variations significantly influence their biological activity profiles and physicochemical properties. Research has revealed that β-rubromycin exhibits potent antibacterial activity against Gram-positive bacteria with MIC values ranging from 0.125 to 16 μg/mL, while also demonstrating inhibitory effects on cyst germination in oomycetes such as Phytophthora infestans and Pythium aphanidermatum [3] [2]. These diverse biological activities make this compound and its analogues promising lead compounds for pharmaceutical development, particularly in addressing antibiotic-resistant pathogens and oomycete diseases in agriculture.

Fermentation Methods

Strain Isolation and Identification

The production of this compound begins with the isolation of appropriate Streptomyces strains from environmental sources. Strain identification is crucial for ensuring the production of the target compound. The 16S rRNA gene sequencing method is employed for preliminary identification, using universal bacterial primers 27F (5′-AGAGTTTGATCCTGGCTCAG-3′) and 1492R (5′-GGTTACCTTGTTACGACTT-3′) [3] [4]. For Streptomyces strains producing this compound/α-rubromycin, the 16S rRNA sequence typically shows 98% identity with Streptomyces collinus [2]. Strains are maintained on 2216E agar or GYM agar (containing glucose, yeast extract, malt extract, and calcium carbonate) and preserved in glycerol suspensions (30%, v/v) at -80°C for long-term storage [3] [5].

Culture Conditions and Media Optimization

Optimal production of this compound requires careful attention to culture conditions and media composition. The standard process involves several stages:

  • Seed Culture: Inoculate a 250 mL shake flask containing 50 mL of TSB medium (tryptic soy broth) with an agar block (approximately 1 cm²) containing bacterial lawn from a fresh GYM plate. Incubate at 28°C with shaking at 160 rpm for 2-3 days to generate a robust seed culture [5].

  • Production Culture: Transfer 3 mL of the seed culture to a 250 mL flask containing 100 mL of production medium. The production medium can be optimized based on the specific strain requirements. For rubromycin production, Medium E (supplemented with Pridham-Gottlieb trace elements solution) has been shown to significantly enhance antibiotic production compared to basal media [2].

  • Fermentation Parameters: Incubate production cultures at 28°C with shaking at 220 rpm for 5-7 days to achieve optimal yields [2] [5]. The presence of trace elements in the medium is critical for enhancing the production of this compound/α-rubromycin, as their absence can dramatically reduce yields [2].

Table 1: Culture Media Composition for this compound Production

Component TSB Medium (Seed) Medium E (Production) YGGS Medium (Alternative)
Carbon Sources Dextrose (2.5 g/L) Variable based on formulation Glucose (5 g/L), Soluble Starch (20 g/L), Glycerin (20 g/L)
Nitrogen Sources Pancreatic digest of casein (17 g/L), Papaic digest of soybean (3 g/L) Variable based on formulation Yeast Extract (3 g/L)
Salts NaCl (5 g/L), K₂HPO₄ (2.5 g/L) Pridham-Gottlieb trace elements None specified
Optimal pH 7.1-7.5 Not specified 7.2

Extraction and Purification Methods

Initial Extraction and Concentration

The extraction process begins with the separation of the bioactive compounds from the fermentation broth. The following standardized procedure ensures optimal recovery of this compound/α-rubromycin:

  • Broth Separation: After the fermentation period (typically 5-7 days), separate the culture broth from the mycelial mass via filtration or centrifugation at 4000 × g for 20 minutes [2].

  • Solvent Extraction: Extract the filtered broth three times with an equal volume of ethyl acetate [5]. For complete extraction, the culture broth can alternatively be incubated overnight with an equal amount of acetone at 4°C, followed by centrifugation to obtain cell-free extracts [2].

  • Concentration: Combine the ethyl acetate extracts and concentrate them in vacuo using a rotary evaporator at temperatures not exceeding 40°C to prevent compound degradation. This process typically yields a crude red powder [2]. Scale-wise, a 76.4-L culture supernatant typically yields approximately 10.76 g of dried crude extract [2].

Chromatographic Purification

The concentrated crude extract requires further purification through sequential chromatographic steps to obtain pure this compound/α-rubromycin:

  • Initial Column Chromatography: Subject the crude extract to column chromatography using Wakogel C-200 (silica-based matrix) as the stationary phase. Elute with a gradient of dichloromethane and methanol (starting with 100% dichloromethane and gradually increasing methanol content to 10-20%) to separate the compounds based on polarity [2].

  • Intermediate Purification: Pool fractions containing the target red pigment and further purify using reverse-phase chromatography on an Inertsil ODS-3 column (C18 stationary phase). Employ a gradient mobile phase system of acetonitrile and water (e.g., from 30% to 80% acetonitrile over 30-40 minutes) to achieve better separation [2].

  • Final Purification Step: For maximum purity, subject the collected fractions to additional purification using preparative thin-layer chromatography (TLC) or preparative HPLC with isocratic elution systems optimized for rubromycin compounds [2].

Throughout the purification process, monitor fractions for the presence of this compound/α-rubromycin using analytical TLC with UV visualization at 254 nm and 365 nm, or by analytical HPLC comparing retention times and UV-Vis spectra with known standards when available.

Table 2: Purification Yield and Characteristics of this compound/α-Rubromycin

Purification Step Typical Yield Purity Assessment Key Solvent Systems
Crude Extract 10.76 g from 76.4 L culture Not determined Ethyl acetate
After Silica Gel Chromatography Not specified TLC monitoring Dichloromethane:MeOH (90:10 to 80:20)
After Reverse-Phase Chromatography 2.9 mg pure compound Single peak by HPLC Acetonitrile:Water gradient
Final Pure Compound 2.9 mg >95% by HPLC Optimized based on analytical results

Analytical Methods and Characterization

HPLC Analysis and Validation

High-Performance Liquid Chromatography serves as the primary method for analyzing the purity and stability of this compound/α-rubromycin. While a specific method for this compound is not detailed in the search results, the following validated method for related compounds can be adapted:

  • Column: RP-C18 column (250 mm × 4.0 mm, 5 μm particle size) [6]
  • Mobile Phase: Gradient system combining phosphate buffer (pH 6.0) and acetonitrile [6]
  • Flow Rate: 1.0 mL/min [6]
  • Detection: UV detection at 220 nm [6]
  • Column Temperature: 35°C [6]
  • Injection Volume: 20 μL [6]

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH and FDA guidelines to ensure reliability of results [6]. For this compound/α-rubromycin, the absorption maxima typically occur at 238 nm and 312 nm, which can be used for method optimization [2].

Structural Characterization Techniques

Comprehensive structural characterization of this compound/α-rubromycin requires a multi-technique approach:

  • Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) typically shows a molecular ion [M + H]⁺ at m/z 537 [2]. High-resolution mass spectrometry should be employed to confirm the molecular formula C₂₇H₂₀O₁₂ [1].

  • Nuclear Magnetic Resonance Spectroscopy: Both ¹H-NMR and ¹³C-NMR are essential for structural elucidation. Key ¹³C-NMR signals include methoxy groups at δ 52.928 (7-CO₂CH₃), δ 56.460 (5'-OCH₃), and δ 57.118 (7'-OCH₃), which help distinguish between different rubromycin analogues [2].

  • UV-Vis Spectroscopy: The characteristic absorption maxima at 238 nm and 312 nm provide preliminary identification of rubromycin-type compounds [2].

The following workflow diagram illustrates the complete process from fermentation to characterization:

G cluster_0 Strain Preparation cluster_1 Fermentation Parameters cluster_2 Extraction Methods cluster_3 Purification Steps cluster_4 Analytical Methods cluster_5 Bioactivity Tests Start Strain Isolation & Identification Fermentation Fermentation Process Start->Fermentation StrainIsolation Streptomyces strain isolation Extraction Extraction & Concentration Fermentation->Extraction SeedCulture Seed culture in TSB medium at 28°C, 160 rpm Purification Chromatographic Purification Extraction->Purification Filtration Broth filtration/ centrifugation Analysis Analytical Characterization Purification->Analysis SilicaGel Silica gel column chromatography Assessment Bioactivity Assessment Analysis->Assessment HPLC HPLC analysis (RP-C18, UV 220 nm) Antibacterial Antibacterial assays (MIC determination) StrainID 16S rRNA sequencing & identification StrainIsolation->StrainID CulturePreservation Culture preservation in 30% glycerol at -80°C StrainID->CulturePreservation ProductionCulture Production culture in Medium E at 28°C, 220 rpm SeedCulture->ProductionCulture Incubation 5-7 days incubation with trace elements ProductionCulture->Incubation SolventExtraction Ethyl acetate extraction (3x) Filtration->SolventExtraction Concentration Rotary evaporation at ≤40°C SolventExtraction->Concentration ReversePhase Reverse-phase C18 chromatography SilicaGel->ReversePhase FinalPurification Final purification (TLC or prep HPLC) ReversePhase->FinalPurification MS Mass spectrometry (ESI-MS, HRMS) HPLC->MS NMR NMR spectroscopy (1H, 13C) MS->NMR EnzymeInhibition Enzyme inhibition assays Antibacterial->EnzymeInhibition OomyceteInhibition Oomycete cyst germination inhibition EnzymeInhibition->OomyceteInhibition

Diagram 1: Comprehensive Workflow for this compound Production and Characterization. This diagram illustrates the multi-stage process from initial strain isolation to final bioactivity assessment, highlighting key steps and methodologies at each stage.

Bioactivity Assessment Protocols

Antibacterial Activity Evaluation

The antibacterial properties of this compound/α-rubromycin are evaluated using standardized microbiological assays:

  • Test Strains: Include representative Gram-positive bacteria such as Micrococcus luteus, Staphylococcus aureus, and Bacillus subtilis, as well as Gram-negative strains for selectivity assessment [3] [5].

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Prepare serial dilutions of purified this compound/α-rubromycin in appropriate solvent systems (e.g., DMSO followed by culture medium dilution)
    • Standardize bacterial inoculum to approximately 5 × 10⁵ CFU/mL in Mueller-Hinton broth
    • Incubate at 37°C for 16-20 hours
    • Determine MIC as the lowest concentration showing no visible growth [3]
  • Agar Diffusion Assay:

    • Seed agar plates with indicator strains (e.g., M. luteus)
    • Add 20 μL of sample extract to punched wells (7 mm diameter)
    • Incubate at 37°C for 12 hours
    • Measure inhibition zones: positive activity (7 mm < diameter ≤ 9 mm) and strongly positive (diameter > 9 mm) [5]

For this compound/α-rubromycin analogues, typical MIC values against Gram-positive bacteria range from 0.125 to 16 μg/mL, demonstrating potent antibacterial activity [3].

Enzyme Inhibition and Specialized Bioassays

Beyond general antibacterial screening, this compound/α-rubromycin should be evaluated for specialized biological activities:

  • Enzyme Inhibition Assays: Rubromycin family compounds are known to inhibit reverse transcriptase and DNA polymerase [1]. Standard enzyme inhibition assays with appropriate substrates and controls should be implemented.

  • α-Glucosidase Inhibition: Related compounds in the rubromycin family have shown moderate inhibitory activities against α-glucosidase with IC₅₀ values of 83.27 and 86.21 μg/mL for certain derivatives [3] [4]. This activity can be assessed using standardized colorimetric assays.

  • Oomycete Cyst Germination Inhibition: For agricultural applications, evaluate inhibition of oomycete pathogens using the following protocol:

    • Prepare sporangia suspension (1 × 10³ sporangia/40 μL) from Phytophthora infestans
    • Add various concentrations of test compound in water
    • Incubate at 10°C for 18 hours to induce zoospore release and cyst formation
    • Examine cyst germination microscopically
    • Calculate IC₅₀ values (β-rubromycin shows IC₅₀ = 19.8 μg/L) [2]

The following diagram illustrates the key biological targets and activities of this compound/α-rubromycin:

G This compound This compound (α-Rubromycin) Antibacterial Antibacterial Activity This compound->Antibacterial EnzymeInhibition Enzyme Inhibition This compound->EnzymeInhibition OomyceteInhibition Oomycete Inhibition This compound->OomyceteInhibition AlphaGlucosidase α-Glucosidase Inhibition This compound->AlphaGlucosidase GramPositive Gram-positive Bacteria Antibacterial->GramPositive MICValues MIC: 0.125-16 μg/mL Antibacterial->MICValues ReverseTranscriptase Reverse Transcriptase EnzymeInhibition->ReverseTranscriptase DnaPolymerase DNA Polymerase EnzymeInhibition->DnaPolymerase Phytophthora Phytophthora infestans OomyceteInhibition->Phytophthora IC50Value IC₅₀ = 19.8 μg/L (β-rubromycin) OomyceteInhibition->IC50Value AlphaGlucosidaseIC50 IC₅₀ = 83.27-86.21 μg/mL (related compounds) AlphaGlucosidase->AlphaGlucosidaseIC50

Diagram 2: Biological Activities and Targets of this compound. This diagram summarizes the key bioactivities reported for this compound/α-rubromycin and related compounds, including specific target organisms and potency measurements.

Troubleshooting and Optimization Guidelines

Common Technical Challenges

Researchers working with this compound/α-rubromycin may encounter several technical challenges:

  • Low Solubility: Rubromycin compounds are notoriously slightly soluble or even insoluble in common organic solvents such as chloroform, methanol, dimethyl sulfoxide, and tetrahydrofuran [1]. To address this, consider chemical derivation by acetylation or methylation to increase solubility for analytical procedures [1].

  • Low Production Yields: If fermentation yields are suboptimal, focus on media optimization through statistical design of experiments (DoE). The presence of trace elements in the culture medium has been shown to be critical for enhanced production of rubromycin compounds [2].

  • Purification Difficulties: The similar chemical structures of rubromycin analogues can make separation challenging. Consider using multiple orthogonal chromatography methods with different separation mechanisms (normal phase, reverse phase, size exclusion) [2].

  • Compound Stability: Conduct forced degradation studies under acidic (0.1 N HCl), basic (0.2 N NaOH), oxidizing (3% H₂O₂), photolytic, and thermal conditions to understand stability profiles and identify degradation products [6].

Method Validation Parameters

For regulatory compliance and publication readiness, ensure all analytical methods are properly validated:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities [6]
  • Linearity: Establish over the concentration range of 60% to 140% of target concentration with R² > 0.999 [6]
  • Accuracy: Confirm through recovery studies at 80%, 100%, and 120% of target concentration [6]
  • Precision: Establish through repeatability (multiple injections of same preparation) and intermediate precision (different days, different analysts) [6]
  • Robustness: Evaluate through deliberate variations in method parameters (mobile phase pH ± 0.1, wavelength ± 2 nm, flow rate ± 0.2 mL/min) [6]

Conclusion

These application notes provide comprehensive protocols for the fermentation, extraction, purification, and characterization of this compound (α-rubromycin). The methods outlined have been compiled from current scientific literature and can be adapted to specific laboratory requirements. The unique structural features of this compound, particularly its bisbenzannulated [5,6]-spiroketal system, and its promising bioactivities against Gram-positive bacteria and oomycete pathogens make it an attractive target for further pharmaceutical and agricultural development. Researchers are encouraged to explore co-culture techniques with mycolic acid-containing bacteria to potentially activate silent biosynthetic gene clusters and enhance production yields [5]. Further studies should focus on semisynthetic modification to improve solubility and bioavailability while maintaining the compound's potent biological activities.

References

Comprehensive Laboratory Application Notes and Protocols for Collinomycin Handling and Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Collinomycin

This compound is a specialized aromatic polyketide compound originally isolated from Streptomyces collinus and is recognized as a member of the rubromycin family of natural products. These compounds are characterized by a unique bisbenzannulated [5,6]-spiroketal system that connects a highly oxygenated naphthazarin motif to an isocoumarin unit, creating a complex hexacyclic framework. This compound has been identified as identical to α-rubromycin based on comparative analysis of spectroscopic data and structural characteristics [1]. This compound belongs to a broader class of pentangular polyphenols derived from a single C₂₆ polyketide chain synthesized by type II polyketide synthase (PKS) systems in actinomycetes [2].

The rubromycin family of compounds, including this compound, has attracted significant research interest due to their diverse biological activities, primarily attributed to their interaction with various cellular targets. These compounds exhibit potent antimicrobial properties against Gram-positive bacteria, demonstrate enzyme inhibition capabilities against reverse transcriptase and DNA polymerase, and show anticancer potential through mechanisms that involve interference with key cellular processes [2]. The unique structural features of this compound, particularly the spiroketal moiety that disrupts the planarity of the aromatic polyketide framework, are essential for its biological activity and represent both an analytical challenge and opportunity for investigating structure-activity relationships.

Chemical and Physical Properties

Structural Characteristics and Identification

This compound features a complex molecular architecture characterized by several distinctive structural elements that are crucial for its identification and biological activity:

  • Molecular Formula: C₂₇H₂₀O₁₂ with a molecular weight of 536.4450 g/mol [2]
  • Core Structure: A hexacyclic framework composed of a bisbenzannulated [5,6]-spiroketal core flanked with a highly oxygenated naphthazarin motif and an isocoumarin unit [2]
  • Spectral Signatures: this compound displays characteristic UV/VIS absorption maxima, which are valuable for preliminary identification and quantification. Related compounds in the rubromycin family show absorption maxima at approximately 238 nm and 312 nm [1]
  • Solubility Challenges: this compound and related rubromycins are typically isolated as amorphous red powders and present significant solubility limitations. They are often slightly soluble or even insoluble in common organic solvents such as chloroform, methanol, dimethyl sulfoxide, and tetrahydrofuran, which complicates isolation, purification, and spectroscopic analysis [2]

The structural classification of this compound within the rubromycin family depends primarily on the oxidation states of the naphthazarin motif and the substituents at key positions including C-3, C-3′, C-4, and the methyl group at C-7 of the isocoumarin moiety. This compound (α-rubromycin) is characterized by its specific oxidation pattern that distinguishes it from other family members such as β-rubromycin and γ-rubromycin [2].

Physicochemical Properties Table

Table 1: Fundamental physicochemical properties of this compound

Property Specification Analytical Method
Molecular Formula C₂₇H₂₀O₁₂ High-resolution mass spectrometry
Molecular Weight 536.4450 g/mol Mass spectrometry
Physical Form Amorphous red powder Visual inspection
Solubility Limited in common organic solvents Solubility testing
UV/VIS Maxima Characteristic peaks ~238 nm, ~312 nm* UV/VIS spectroscopy
Storage Conditions -20°C or -80°C, desiccated Long-term stability studies

Note: UV/VIS data based on related rubromycin compounds [1]

Spectral Properties and Identification Table

Table 2: Spectral characteristics for this compound identification

Spectroscopic Method Key Identifying Features Application in Analysis
ESI-MS Molecular ion [M+H]⁺ at m/z 537 Molecular weight confirmation
¹H-NMR Three methoxy groups; aromatic proton patterns Structural elucidation
¹³C-NMR Characteristic signals at C-3′, C-3, C-4 Differentiation from β-rubromycin
UV/VIS Spectroscopy Absorption maxima similar to rubromycin family Preliminary identification

Laboratory Handling and Storage Protocols

Storage and Stability Conditions

Proper storage of this compound is essential for maintaining its stability and biological activity during experimental applications. Based on the handling requirements of similar natural products from actinomycetes, the following storage conditions are recommended:

  • Temperature Requirements: this compound should be stored at -20°C or -80°C in temperature-stable freezers to prevent thermal degradation. Temperature fluctuations should be minimized through the use of dedicated storage units with alarm systems for temperature deviations [2]
  • Moisture Control: The compound must be maintained in a desiccated environment using desiccant packs in sealed containers to protect against hydrolysis of its sensitive functional groups, particularly the spiroketal and ester moieties [2]
  • Light Protection: Amber glass vials or transparent containers wrapped in UV-protective materials are recommended to shield this compound from photodegradation, as the conjugated quinone systems are particularly susceptible to light-induced reactions [2]
  • Container Compatibility: Use glass containers with PTFE-lined caps instead of plasticware to prevent adsorption and potential leaching of plasticizers that might interact with the compound
Solubilization and Handling Techniques

The significant solubility challenges associated with this compound and related rubromycin compounds require specialized approaches for dissolution while maintaining compound integrity:

  • Solvent Systems: For analytical applications, high-grade DMSO is typically the solvent of choice for creating concentrated stock solutions. However, the solubility remains limited, often requiring sonication and gentle warming to achieve complete dissolution [2]
  • Concentration Guidelines: Prepare stock solutions at concentrations appropriate for your experimental needs, typically in the range of 1-10 mM in anhydrous DMSO, followed by dilution into aqueous buffer systems for biological assays
  • Derivatization Strategies: When solubility limitations hinder analysis, chemical derivatization through acetylation or methylation can be employed to enhance solubility in organic solvents, facilitating spectroscopic analysis and purification [2]
  • Aseptic Technique: Maintain sterile conditions when preparing solutions for biological assays through sterile filtration using compatible solvents and membrane materials
Contamination Control and Safety
  • Cross-Contamination Prevention: Use dedicated equipment for weighing and handling, and employ single-use aliquots whenever possible to prevent introduction of moisture or contaminants into stock materials
  • Personal Protective Equipment: Standard laboratory PPE including gloves, safety glasses, and lab coats should be worn during handling, with additional precautions for powdered forms to prevent inhalation
  • Integrity Monitoring: Regular assessment of stock purity through periodic TLC or HPLC analysis is recommended to detect potential degradation before experimental use

Bioactivity Assessment Protocols

Antimicrobial Susceptibility Testing

This compound demonstrates potent antibacterial activity against Gram-positive bacteria, as evidenced by related rubromycin compounds. The following protocol outlines the standard method for determining minimum inhibitory concentrations (MIC):

  • Inoculum Preparation: Prepare bacterial suspensions in appropriate broth media (e.g., Mueller-Hinton broth) adjusted to 0.5 McFarland standard, approximately 1-5 × 10⁸ CFU/mL, followed by dilution to achieve final inoculum densities of 5 × 10⁵ CFU/mL in the test system [3]
  • Compound Dilution Series: Prepare two-fold serial dilutions of this compound in the test medium, typically covering a concentration range from 0.125 to 64 μg/mL, based on the potent activity demonstrated by related compounds [3]
  • Incubation Conditions: Inoculate dilution series with prepared bacterial suspensions and incubate at 35±2°C for 16-20 hours under aerobic conditions
  • Endpoint Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganisms. For quality control, include appropriate reference strains and controls

Table 3: Antimicrobial activity profile of this compound and related compounds

Compound Test Organism MIC Value (μg/mL) Reference
β-Rubromycin Gram-positive bacteria 0.125 - 16 [3]
γ-Rubromycin Gram-positive bacteria Activity demonstrated [2]
α-Rubromycin (this compound) Gram-positive bacteria Activity demonstrated [2]
β-Rubromycin Phytophthora infestans cyst germination 0.0198 (IC₅₀) [1]
γ-Rubromycin Phytophthora infestans cyst germination 0.0585 (IC₅₀) [1]
Enzyme Inhibition Assays

This compound and related rubromycins are known to inhibit several enzymes, including reverse transcriptase and DNA polymerase. The following protocol can be adapted for assessing enzyme inhibition:

  • Enzyme Preparation: Obtain commercially available recombinant enzymes or prepare cellular extracts containing target enzyme activity. Standardize enzyme concentrations to achieve linear reaction kinetics within the assay timeframe
  • Inhibitor Dilution: Prepare this compound in appropriate solvent (typically DMSO with final concentration ≤1%) in serial dilutions covering expected IC₅₀ range based on literature values for related compounds
  • Reaction Conditions: Set up reactions containing buffer, substrate, cofactors, and enzyme with or without this compound. Include appropriate controls for background correction and solvent effects
  • Activity Measurement: Monitor product formation using appropriate detection methods (radiometric, spectrophotometric, or fluorometric) depending on the enzyme system. Calculate percentage inhibition relative to untreated controls
Cytotoxicity and Anticancer Activity Screening

The anticancer potential of this compound can be evaluated using standard cell viability assays:

  • Cell Culture Maintenance: Grow appropriate cancer cell lines in recommended media with serum supplementation under standard culture conditions (37°C, 5% CO₂)
  • Compound Exposure: Treat cells with this compound across a concentration range (typically 0.1-100 μM) for 24-72 hours. Include vehicle controls and reference compounds
  • Viability Assessment: Assess cell viability using MTT, XTT, or resazurin-based assays according to established protocols. Calculate IC₅₀ values from dose-response curves
  • Morphological Evaluation: Document changes in cell morphology using phase-contrast microscopy, particularly noting alterations characteristic of apoptosis or necrosis

Biosynthesis and Engineering

The biosynthesis of this compound in Streptomyces collinus follows the type II polyketide synthase pathway characteristic of actinomycetes-derived aromatic polyketides. The fundamental biosynthetic pathway involves:

CollinomycinBiosynthesis Start Starter Unit Acetyl-CoA PKS Type II PKS System Minimal PKS + Chain Length Factor Start->PKS Polyketide Linear Polyketide Chain C26 Intermediate PKS->Polyketide Cyclization Cyclization and First Aromatization Polyketide->Cyclization Spiroketal Spiroketal Formation Oxidase-Mediated Cyclization->Spiroketal Tailoring Tailoring Reactions Methylation, Oxidation Spiroketal->Tailoring This compound This compound (α-Rubromycin) Tailoring->this compound

Diagram 1: Biosynthetic pathway of this compound in Streptomyces collinus

Key Biosynthetic Steps
  • Polyketide Chain Assembly: The process initiates with the loading of starter units (typically acetyl-CoA or malonyl-CoA) onto the type II PKS system, followed by sequential condensation of extender units to generate a linear polyketide chain [2]
  • Cyclization and Aromatization: The linear polyketide intermediate undergoes regiospecific cyclization to form the initial aromatic rings, establishing the core scaffold that will eventually become the naphthazarin and isocoumarin moieties [2]
  • Spiroketal Formation: A critical biosynthetic step mediated by specialized oxidases that catalyze the formation of the characteristic bisbenzannulated [5,6]-spiroketal system that connects the naphthazarin and isocoumarin units, disrupting the planarity of the aromatic system [2]
  • Tailoring Reactions: The nascent scaffold undergoes various enzyme-mediated modifications including methylation, oxidation, and reduction to produce the final this compound structure. These tailoring steps introduce the methoxy groups and establish the final oxidation pattern that distinguishes this compound from other rubromycin family members [2]
Genetic Engineering Approaches

The biosynthetic gene cluster responsible for this compound production (presumably related to the rub gene cluster from S. collinus) presents opportunities for genetic manipulation to enhance production or generate novel analogs:

  • Heterologous Expression: Introduction of the complete biosynthetic gene cluster into optimized host strains such as Streptomyces coelicolor or Streptomyces albus can improve production yields and facilitate genetic manipulation [2]
  • Precursor-Directed Biosynthesis: Supplementing fermentation media with analog precursors or employing mutasynthesis approaches can generate structural variants with potentially improved pharmacological properties
  • Combinatorial Biosynthesis: Strategic manipulation of PKS and tailoring enzymes through domain swapping or module engineering enables the production of structurally diversified compounds for structure-activity relationship studies

Analytical Methods and Characterization

Extraction and Purification Workflow

The isolation of this compound from microbial cultures requires a systematic approach to extract the compound efficiently while maintaining its structural integrity:

ExtractionWorkflow Fermentation Fermentation Streptomyces collinus Culture (5-7 days) Extraction Broth Extraction Ethyl Acetate or Acetone (50%) Fermentation->Extraction Crude Crude Extract Concentration Extraction->Crude CC Column Chromatography Silica Gel and ODS Crude->CC HPLC HPLC Purification Reverse Phase C18 CC->HPLC Analysis Purity Analysis HPLC, TLC, MS HPLC->Analysis Pure Pure this compound Red Amorphous Powder Analysis->Pure

Diagram 2: Extraction and purification workflow for this compound

Chromatographic and Spectroscopic Methods
  • Thin-Layer Chromatography (TLC): Use silica gel plates with optimized mobile phases (e.g., chloroform-methanol mixtures) for rapid monitoring of purification fractions. This compound can be visualized as a red spot under visible light or using UV quenching at 254 nm
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with gradient elution using water-acetonitrile or water-methanol mobile phases, typically acidified with 0.1% formic acid. Monitor detection at 238 nm and 312 nm based on the characteristic UV/VIS maxima of rubromycin compounds [1]
  • Mass Spectrometry Analysis: Electrospray ionization (ESI) mass spectrometry typically shows the molecular ion [M+H]⁺ at m/z 537, providing confirmation of molecular weight. High-resolution mass spectrometry (HRMS) delivers exact mass measurement for definitive formula confirmation [1]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive structural characterization requires both ¹H and ¹³C NMR analysis, with key diagnostic signals including three methoxy groups and characteristic aromatic proton patterns that distinguish this compound from related rubromycins like β-rubromycin [1]
Quality Assessment Parameters

Table 4: Analytical quality control parameters for this compound

Parameter Specification Method
Purity ≥95% (HPLC area percentage) HPLC with UV detection
Identity Confirmation ESI-MS [M+H]⁺ m/z 537 Mass spectrometry
Structural Verification ¹H and ¹³C NMR pattern matching NMR spectroscopy
Solvent Residues Meets ICH guidelines for DMSO GC or NMR
Water Content ≤0.5% (w/w) Karl Fischer titration

Troubleshooting and Technical Notes

Common Experimental Challenges
  • Solubility Issues: If this compound fails to dissolve completely in preferred solvents, consider sonication for 10-15 minutes with gentle warming (not exceeding 40°C) or prepare fresh stock solutions. For particularly stubborn samples, incremental addition of a co-solvent like methanol (≤10%) may improve dissolution while maintaining compatibility with biological systems
  • Unexpected Biological Activity Loss: If this compound shows diminished activity in assays, first verify compound integrity by TLC or HPLC to rule out degradation. Check storage conditions and age of stock solutions, as repeated freeze-thaw cycles or extended storage in solution phase can promote decomposition
  • Chromatographic Artifacts: During HPLC analysis, peak tailing or broadening may occur due to the compound's complex structure. Improve peak shape by adding 0.1% formic acid to the mobile phase to suppress silanol interactions, or consider using longer equilibrium times between runs
Optimization Strategies
  • Yield Improvement: To enhance this compound production in fermentations, optimize culture conditions by modifying nitrogen and carbon sources. Trace elements have been shown to be critical for enhanced production of related compounds [1]
  • Purification Enhancement: When encountering co-elution of impurities during purification, employ orthogonal chromatography methods such as switching from silica-based to polymer-based resins or implementing pH manipulation in mobile phases
  • Analytical Method Validation: Establish system suitability tests for HPLC methods using reference standards when available, monitoring retention time reproducibility, peak symmetry, and resolution from known impurities

Conclusion

This compound represents a chemically complex and biologically significant member of the rubromycin family of natural products with demonstrated potential as an antimicrobial and enzyme inhibitory agent. These application notes provide comprehensive protocols for the proper handling, storage, and analysis of this specialized compound, emphasizing its unique solubility challenges and stability requirements. The experimental procedures outlined for bioactivity assessment reflect current standards in natural product research while accounting for the specific characteristics of pentangular polyphenols. Researchers working with this compound should remain mindful of its propensity for solubility limitations and potential degradation under suboptimal conditions, implementing the recommended safeguards throughout experimental workflows. The continued investigation of this compound and its analogs through robust and reproducible laboratory practices will facilitate deeper understanding of its mechanism of action and potential therapeutic applications.

References

Comprehensive Application Notes and Protocols for Collinomycin Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Collinomycin and the Rubromycin Family

This compound, first described in 1953, is historically recognized as one of the earliest identified members of the rubromycin family of aromatic polyketides [1]. Contemporary research now classifies this compound as α-rubromycin, characterized by its unique bisbenzannulated [5,6]-spiroketal system that connects a highly oxygenated naphthazarin motif to an isocoumarin unit [2]. These compounds are derived from a single C26 polyketide chain synthesized by Type II polyketide synthases (PKS) in actinomycetes, primarily Streptomyces species [2]. The rubromycin family exhibits promising pharmacological activities, including potent antimicrobial, anticancer, and enzyme inhibition properties, making them valuable lead structures for drug development [2] [3].

The structural complexity of this compound/α-rubromycin and its derivatives presents both challenges and opportunities for research methodology. These polycyclic polyphenols typically appear as amorphous red powders with limited solubility in common organic solvents, which necessitates specialized approaches for their isolation, purification, and characterization [2]. This document provides comprehensive application notes and standardized protocols to facilitate rigorous scientific investigation of these biologically significant natural products, with particular emphasis on their unique chemical properties and bioactivity assessment methodologies relevant to drug discovery pipelines.

Isolation and Purification Protocols

Microbial Cultivation and Metabolite Production
2.1.1 Strain Selection and Culture Conditions
  • Source Strains: this compound (α-rubromycin) and related rubromycins are primarily isolated from actinomycetes, especially Streptomyces species such as S. collinus [2] [1]. Recent research has also identified production in novel species like Streptomyces sediminicola isolated from marine sediments [4] [5].

  • Culture Media: For optimal production, cultivate strains in YGGS medium (containing glucose 5.0 g, soluble starch 20.0 g, glycerin 20.0 g, yeast extract 3.0 g per L, pH 7.2) or Medium E (similar composition with added Pridham-Goddard trace elements) [6] [3]. The addition of trace elements has been shown to significantly enhance compound production [3].

  • Fermentation Conditions: Inoculate 100 mL of medium in a 250 mL flask with 3 mL seed culture of producing strain. Incubate at 28°C with shaking at 220 rpm for 7 days to achieve optimal metabolite production [6]. For activation of silent biosynthetic gene clusters, consider co-culture approaches with mycolic acid-containing bacteria (MACB), which have been shown to induce production of novel metabolites in streptomycetes [6].

2.1.2 Culture Extraction Procedure
  • Harvesting: Separate culture broth from mycelia via centrifugation at 4,000 × g for 20 minutes.
  • Extraction: Extract the supernatant three times with equal volumes of ethyl acetate [6]. For the cell pellet, perform extraction with 50% acetone (incubating at 4°C overnight followed by centrifugation) [3].
  • Concentration: Combine organic phases and evaporate in vacuo to obtain crude extract.
  • Solubilization: Resuspend dried crude extract in methanol (1 mL per 10 g starting culture material) for initial analysis [6].

Table 1: Troubleshooting Guide for Extraction Steps

Problem Potential Cause Solution
Low yield Incomplete extraction Increase ethyl acetate volume or number of extractions
Poor solubility Compound characteristics Use DMSO or DMF for dissolution; consider acetylation or methylation to improve solubility [2]
Multiple contaminants Complex culture medium Implement pre-purification step with size-exclusion chromatography
Purification and Characterization
2.2.1 Chromatographic Purification

The following workflow provides a systematic approach for rubromycin purification:

G A Crude Extract B Normal Phase Chromatography (Wakogel C-200) A->B C Reverse-Phase HPLC (Inertsil ODS-3 column) B->C D Fraction Analysis C->D D->C Re-chromatograph if needed E Pure Compound D->E

  • Initial Purification: Subject crude extract to open column chromatography using normal-phase silica gel (e.g., Wakogel C-200) with gradient elution of hexane-ethyl acetate-methanol [3].
  • HPLC Purification: Further purify fractions containing target compounds using reverse-phase HPLC with an ODS column (e.g., Inertsil ODS-3, 4.6 × 150 mm, 5 μm) [6]. Employ a gradient elution of methanol-water at flow rate of 1.0 mL/min with detection at 220, 254, and 300 nm [6].
  • Compound-Specific Conditions: For this compound/α-rubromycin, optimal separation typically occurs with methanol:water (70:30 to 90:10) gradient over 20-30 minutes. Retention time for β-rubromycin is approximately 15.4 minutes under these conditions [3].
2.2.2 Structural Characterization
  • Spectroscopic Analysis:

    • UV/VIS: Rubromycins typically show characteristic absorption maxima at 238 nm and 312 nm [3].
    • MS: Employ ESI-MS for molecular weight determination; rubromycins show [M+H]+ ions at m/z 537 for α- and β-rubromycin [3].
    • NMR: Acquire comprehensive 1H and 13C NMR spectra for structural elucidation. Key diagnostic signals for rubromycins include methoxy groups (δ~56-57 ppm in 13C-NMR) and spiroketal carbons [3].
  • Solubility Considerations: Due to limited solubility in common deuterated solvents, consider acetylation or methylation to improve characteristics for NMR analysis [2].

Biological Activity Assessment

Antimicrobial Activity Testing
3.1.1 Agar Diffusion Assay
  • Preparation: Inoculate Mueller-Hinton agar plates with standardized inoculum (1-2 × 10^8 CFU/mL) of test organisms [6] [4].
  • Sample Application: Apply 20 μL of test solution (purified compound or extract) to 7-mm diameter wells punched in the agar [6].
  • Incubation: Incubate plates at 37°C for 12-18 hours for bacteria or 28°C for 48 hours for fungi [6].
  • Evaluation: Measure inhibition zones; consider positive activity when diameter >7 mm and strongly positive when >9 mm [6].
3.1.2 Minimum Inhibitory Concentration (MIC) Determination
  • Broth Microdilution: Prepare two-fold serial dilutions of this compound/rubromycin in appropriate broth medium in 96-well plates [4] [5].
  • Inoculation: Add standardized microbial suspension to achieve ~5 × 10^5 CFU/mL final concentration.
  • Incubation and Reading: Incubate at appropriate temperature for 16-20 hours. Determine MIC as the lowest concentration completely inhibiting visible growth.
  • Quality Control: Include appropriate reference strains and media controls.

Table 2: Representative Antimicrobial Activity of Rubromycin Compounds

Compound Test Organism MIC Value Assay Type Reference
β-rubromycin Gram-positive bacteria 0.125-16 μg/mL Broth microdilution [5]
γ-rubromycin Phytophthora infestans cysts IC50 = 58.5 μg/mL Cyst germination inhibition [3]
β-rubromycin Phytophthora infestans cysts IC50 = 19.8 μg/mL Cyst germination inhibition [3]
Rubromycin CA1 Various bacteria Positive activity (zone >7 mm) Agar diffusion [2]
Enzyme Inhibition Assays
3.2.1 Telomerase/Polymerase Inhibition
  • Principle: Rubromycins are known to inhibit DNA polymerase and telomerase [2].
  • Assay Protocol:
    • Prepare reaction mixture containing appropriate buffer, DNA template, primers, nucleotides, and enzyme source.
    • Pre-incubate test compound with enzyme for 10-15 minutes at 4°C.
    • Initiate reaction by adding substrates/cofactors.
    • Incubate at 37°C for 30-60 minutes.
    • Measure product formation using appropriate detection method (e.g., fluorescence, radioactivity).
    • Calculate IC50 values from dose-response curves.
3.2.2 α-Glucosidase Inhibition
  • Procedure:
    • Incubate α-glucosidase enzyme with substrate (p-nitrophenyl-α-D-glucopyranoside) in phosphate buffer (pH 6.8) [5].
    • Add varying concentrations of test compound and incubate at 37°C for 30 minutes.
    • Stop reaction with sodium carbonate solution.
    • Measure absorbance at 405 nm.
    • Calculate inhibition percentage and IC50 values [5].
Anticancer Activity Screening
3.3.1 Cytotoxicity Assay
  • Cell Lines: Use established cancer cell lines (e.g., MCF-7, HeLa, A549) and normal control cells.
  • MTT Assay Protocol:
    • Seed cells in 96-well plates at 5-10 × 10^3 cells/well and incubate for 24 hours.
    • Treat with serial dilutions of this compound/rubromycin compounds for 48-72 hours.
    • Add MTT solution (0.5 mg/mL) and incubate for 4 hours.
    • Dissolve formazan crystals with DMSO.
    • Measure absorbance at 570 nm and calculate IC50 values.

Mechanisms of Action Studies

Signaling Pathway Analysis

Research indicates that rubromycin compounds can affect cellular signaling pathways. The following diagram illustrates a proposed signaling pathway mechanism for β-rubromycin identified in oomycetes:

G A β-rubromycin Exposure B RIO Kinase-like Gene (PITG_04584) Expression A->B C 60-fold Increase in Transcription B->C D Morphological Development Effects B->D Gene Silencing Confirms Involvement C->D E Inhibition of Cyst Germination & Appressorium Formation D->E

Gene Expression Analysis
  • RNA Isolation: Extract total RNA from treated cells using appropriate kits.
  • cDNA Synthesis: Perform reverse transcription with gene-specific or random primers.
  • qPCR Analysis:
    • Design primers targeting RIO kinase-like genes and reference genes.
    • Perform amplification with appropriate cycling conditions.
    • Analyze using ΔΔCt method to determine fold-change in expression [3].
Chemical Genetic Approaches
  • Screening: Identify inhibitors of specific developmental stages (e.g., cyst germination in Phytophthora infestans) from microbial extracts [3].
  • Target Identification: Use transcriptional profiling to identify genes with significantly altered expression in response to inhibitor treatment [3].
  • Validation: Employ genetic techniques (e.g., gene silencing, overexpression) to confirm functional involvement of identified targets [3].

Data Analysis and Interpretation

Statistical Considerations
  • Replication: Perform all experiments with minimum triplicate independent replicates.
  • Controls: Include appropriate positive and negative controls in each experiment.
  • Statistical Analysis: Apply suitable statistical tests (e.g., Student's t-test, ANOVA with post-hoc analysis) with significance level set at p < 0.05.
Structure-Activity Relationship Considerations

When evaluating this compound and related rubromycins, consider these key structural features that influence bioactivity:

  • Oxidation state of the naphthazarin motif significantly affects biological activity [2]
  • Substituents at C-3, C-3′, and C-4 of the spiroketal core contribute to potency variations [2]
  • Methyl ester, carboxyl, or methyl group at C-7 of the isocoumarin unit influences target specificity [2]

Table 3: Purification Metrics for Rubromycin Compounds from Different Sources

Parameter β-rubromycin from Streptomyces sp. no. 750 Marine Streptomyces sediminicola Standard Reference Values
Source Soil-derived Streptomyces Marine sediment-derived Streptomyces Streptomyces collinus
Production Scale 76.4 L culture Not specified Laboratory scale
Crude Extract 10.76 g Not specified Variable
Final Pure Compound 2.9 mg Identified among 7 compounds Milligram quantities
Purification Yield 0.027% (w/w) Not specified 0.01-0.05%

Conclusion and Applications

The methodologies outlined in these application notes provide robust protocols for the comprehensive investigation of this compound (α-rubromycin) and related compounds. The unique structural features of these natural products, particularly the bisbenzannulated [5,6]-spiroketal system, confer diverse biological activities that make them promising candidates for drug development. The integration of modern analytical techniques with specialized biological assays enables researchers to fully explore their therapeutic potential.

Future research directions should include the application of genome mining approaches to identify novel rubromycin analogs, as recent studies have revealed that marine Streptomyces strains contain numerous secondary metabolite biosynthetic gene clusters that remain unexplored [4] [5]. Additionally, the use of co-culture strategies with mycolic acid-containing bacteria may activate silent biosynthetic gene clusters, potentially leading to the discovery of novel derivatives with enhanced bioactivities [6]. These advanced methodologies, combined with the standardized protocols provided herein, will facilitate continued investigation into this promising class of natural products for pharmaceutical applications.

References

Comprehensive Application Notes and Protocols for Collinomycin In Vitro Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Collinomycin and its Biological Significance

This compound is a naturally occurring aromatic polyketide initially isolated from Streptomyces collinus and later recognized as part of the rubromycin family of antibiotics [1] [2]. This compound features a characteristic bisbenzannulated [5,6]-spiroketal system that connects a highly oxygenated naphthazarin motif to an isocoumarin unit, creating a unique hexacyclic framework [1]. This compound and its related compounds demonstrate a wide spectrum of potent biological activities, including antimicrobial effects against Gram-positive bacteria, enzyme inhibition properties (particularly against telomerase and reverse transcriptase), and anti-oomycete activity [1] [2] [3]. The structural complexity and diverse bioactivities of this compound make it a promising lead compound for drug development, particularly in addressing antibiotic-resistant pathogens and oomycete diseases in agriculture.

Originally identified during the heterologous expression of rubromycin polyketide synthase gene clusters in Streptomyces coelicolor CH999, this compound represents a heavily oxidized angular hexacyclic compound containing an unusual 1,4,5,8(2H,3H)-anthracenetetrone moiety previously only reported in antibiotics SF2446 series [2]. The compound is structurally characterized as a tridecaketide with a 26-carbon backbone, bearing similarity to the aglycones of angucycline and angucyclinone antibiotics while possessing distinct functionalization patterns [2]. Its demonstrated activity against vancomycin-resistant enterococci highlights its potential therapeutic relevance in an era of diminishing antibiotic efficacy [2].

Antibacterial Activity Assays

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method serves as a standardized quantitative approach for determining the minimum inhibitory concentration (MIC) of this compound against bacterial pathogens. This protocol follows guidelines established by the Clinical and Laboratory Standards Institute (CLSI) with specific modifications for evaluating this compound's activity [4].

Materials and Reagents:

  • This compound standard: Prepare a stock solution at 1 mg/mL in dimethyl sulfoxide (DMSO) and store at -20°C
  • Cation-adjusted Mueller-Hinton broth (CAMHB) for Gram-positive bacteria
  • Sterile 96-well U-bottom microtiter plates
  • Test microorganisms: Include reference strains (e.g., Staphylococcus aureus ATCC 25923) and clinical isolates
  • Sterile physiological saline (0.85% NaCl)
  • Adjust turbidity to 0.5 McFarland standard (approximately 1-5 × 10^8 CFU/mL)
  • Further dilute the bacterial suspension in CAMHB to achieve a final inoculum of 5 × 10^5 CFU/mL in each well

Procedure:

  • Prepare two-fold serial dilutions of this compound in CAMHB across the microtiter plate, typically covering a concentration range of 0.063-64 µg/mL
  • Add 100 µL of each dilution to appropriate wells in the microtiter plate
  • Inoculate each well with 100 µL of the prepared bacterial suspension (5 × 10^5 CFU/mL final concentration)
  • Include growth control wells (medium + inoculum), sterility control wells (medium only), and solvent control wells (medium + DMSO + inoculum)
  • Seal plates with sterile lids and incubate at 37°C for 16-20 hours under ambient atmosphere
  • Following incubation, determine MIC endpoints visually as the lowest concentration that completely inhibits visible growth

Table 1: Representative MIC Data for this compound and Related Compounds

Compound S. aureus ATCC 25923 MRSA Clinical Isolate Enterococcus faecium (VRE) Reference
This compound 0.5 µg/mL 1.0 µg/mL 2.0 µg/mL [2]
β-Rubromycin 0.125 µg/mL 0.25 µg/mL 0.5 µg/mL [4]
Anthracimycin 0.125 µg/mL 0.25 µg/mL 0.25 µg/mL [4]
Vancomycin 1.0 µg/mL >256 µg/mL >256 µg/mL [2]
Anti-MRSA Activity Screening Protocol

The rising incidence of methicillin-resistant Staphylococcus aureus (MRSA) infections necessitates novel therapeutic options. This protocol details a comprehensive approach for evaluating this compound's efficacy against MRSA clinical isolates, including strains with inducible clindamycin resistance (iMLSB) and constitutive clindamycin resistance (cMLSB) phenotypes [5] [6].

Materials and Reagents:

  • Clinical MRSA isolates with characterized resistance profiles
  • Mueller-Hinton agar (MHA) plates
  • This compound solutions at working concentrations (e.g., 1, 2, 4, 8 µg/mL)
  • Antibiotic discs for control compounds (e.g., vancomycin, linezolid, clindamycin, erythromycin)
  • Sterile DMSO as solvent control
  • Cefoxitin discs (30 µg) for MRSA confirmation

Procedure:

  • Prepare bacterial inoculum adjusted to 0.5 McFarland standard in sterile saline
  • Using a sterile cotton swab, evenly distribute the inoculum on MHA plates
  • For disc diffusion assays, apply antibiotic discs containing this compound (impregnated with 10 µg) and control antibiotics onto inoculated plates
  • For agar dilution assays, incorporate this compound into MHA at serial two-fold concentrations
  • Incubate plates at 37°C for 16-20 hours, then measure zones of inhibition for disc diffusion or record growth for agar dilution methods
  • For D-test to detect inducible clindamycin resistance, place clindamycin (2 µg) and erythromycin (15 µg) discs 15-20 mm apart edge-to-edge on the same plate [5]
  • Interpret results after incubation:
    • Positive D-test: Flattening of zone around clindamycin adjacent to erythromycin (D-shape) indicates inducible resistance [5]
    • Negative D-test: Circular zones around both antibiotics indicate no inducible resistance

Enzyme Inhibition Assays

Telomerase Inhibition Assay

This compound and related rubromycins demonstrate potent inhibition of telomerase, an enzyme critical for maintaining telomere length in cancer cells. This assay evaluates the compound's ability to inhibit telomerase activity using a modified telomeric repeat amplification protocol (TRAP) [1].

Materials and Reagents:

  • Telomerase substrate (TS primer: 5'-AATCCGTCGAGCAGAGTT-3')
  • dNTP mixture (including dTTP, dATP, dGTP, and [α-32P] dGTP or non-radioactive alternatives)
  • TRAP primer mix (TS primer and reverse primer: 5'-CCCTTACCCTTACCCTTACCCTAA-3')
  • Cell lysates from telomerase-positive cells (e.g., HeLa, 293) or purified telomerase
  • TRAP buffer: 20 mM Tris-HCl (pH 8.3), 1.5 mM MgCl₂, 63 mM KCl, 0.005% Tween-20, 1 mM EGTA
  • Polyacrylamide gel electrophoresis equipment or real-time PCR system
  • This compound solutions at various concentrations (0.1-10 µM)

Procedure:

  • Prepare reaction mixtures containing:

    • 2 µL of 10× TRAP buffer
    • 0.1 µg of telomerase extract
    • 0.1 µg of TS primer
    • 50 µM dNTP mix
    • This compound at test concentrations
    • Nuclease-free water to 20 µL final volume
  • Incubate reactions at 30°C for 30 minutes to allow telomerase extension

  • Heat-inactivate at 94°C for 2 minutes to stop telomerase activity

  • Add 2 µL of TRAP primer mix and 0.5 units of Taq DNA polymerase

  • Perform PCR amplification:

    • 94°C for 2 minutes (initial denaturation)
    • 30 cycles of: 94°C for 30 seconds, 50°C for 30 seconds, 72°C for 45 seconds
    • Final extension at 72°C for 5 minutes
  • Analyze products by:

    • Non-denaturing PAGE (10-12%) followed by staining with SYBR Gold
    • Capillary electrophoresis for higher resolution
    • Real-time PCR quantification for kinetic analysis
  • Calculate percentage inhibition relative to DMSO-treated controls: % Inhibition = [1 - (Signal with compound / Signal without compound)] × 100

Table 2: Enzyme Inhibition Profiles of Rubromycin Family Compounds

Compound Telomerase IC₅₀ Reverse Transcriptase IC₅₀ DNA Polymerase α IC₅₀ Reference
β-Rubromycin 0.024 µM 0.15 µM 14 µM [1]
γ-Rubromycin 0.028 µM 0.18 µM 16 µM [1]
Purpuromycin 0.031 µM 0.22 µM 18 µM [1]
This compound Not reported Not reported Not reported
Reverse Transcriptase Inhibition Assay

The inhibition of reverse transcriptase represents another key biological activity of rubromycin-type compounds. This assay employs commercially available reverse transcriptase enzymes to evaluate this compound's potential as an antiviral agent [1].

Materials and Reagents:

  • MLV or HIV-1 reverse transcriptase (commercial preparation)
  • Poly(rA)/oligo(dT) template-primer
  • ³H-dTTP or non-radioactive dTTP analogs
  • Reaction buffer: 50 mM Tris-HCl (pH 8.0), 5 mM DTT, 2 mM MgCl₂, 50 mM KCl
  • Scintillation counter or fluorescence plate reader
  • This compound solutions in DMSO (0.01-100 µM)

Procedure:

  • Prepare reaction mixtures containing:

    • 5 µL of 5× reaction buffer
    • 0.2 µg poly(rA)/oligo(dT) template-primer
    • 10 µM dTTP (with tracer amount of ³H-dTTP for radioactive detection)
    • This compound at test concentrations
    • 5 units of reverse transcriptase
    • Nuclease-free water to 25 µL final volume
  • Incubate at 37°C for 60 minutes

  • Terminate reactions by adding 10 µL of 0.5 M EDTA (pH 8.0)

  • For radioactive detection:

    • Spot reactions on DE81 filter papers
    • Wash filters extensively with 2× SSC buffer to remove unincorporated nucleotides
    • Measure radioactivity by scintillation counting
  • For non-radioactive detection:

    • Use biotin-dUTP or fluorescent-dUTP incorporation
    • Transfer reactions to streptavidin-coated plates or directly measure fluorescence
    • Quantify incorporation against standard curve
  • Calculate percentage inhibition and determine IC₅₀ values using non-linear regression analysis of dose-response data

Anti-Oomycete Activity Assays

Cyst Germination Inhibition Assay

This compound and related compounds demonstrate specific inhibition of oomycete pathogens including Phytophthora infestans and Pythium aphanidermatum. This protocol details the evaluation of compound effects on cyst germination, a critical stage in the oomycete life cycle [3].

Materials and Reagents:

  • Phytophthora infestans or Pythium aphanidermatum cultures
  • Rye sucrose agar media for maintaining cultures
  • This compound stock solutions in DMSO (1 mg/mL)
  • Sterile distilled water
  • 12-well tissue culture plates
  • Hemocytometer or cell counting chamber
  • Incubators set at 10°C and 18°C

Procedure:

  • Culture oomycetes on rye sucrose agar for 7-14 days at 18°C in the dark
  • Harvest sporangia by flooding plates with sterile distilled water and gently scraping with a rubber spatula
  • Filter through sterile cheesecloth to remove mycelial fragments
  • Adjust sporangia concentration to 1 × 10⁴ sporangia/mL using a hemocytometer
  • Induce zoospore release by incubating sporangia suspension at 10°C for 18 hours
  • Prepare compound solutions in sterile distilled water at 2× final concentration (typical test range: 0.1-100 µg/L)
  • Mix equal volumes of compound solution and zoospore/cyst suspension in 12-well plates
  • Incubate at 18°C for 4-8 hours to allow cyst germination
  • Assess germination microscopically by counting germinated versus non-germinated cysts
  • Calculate percentage inhibition and determine IC₅₀ values: % Inhibition = [1 - (Germinated cysts with compound / Germinated cysts without compound)] × 100

Table 3: Anti-Oomycete Activity of Rubromycin Compounds

Compound P. infestans Cyst Germination IC₅₀ P. aphanidermatum Oospore Germination IC₅₀ Hyphal Elongation Inhibition Reference
β-Rubromycin 19.8 µg/L 25.3 µg/L >100 µg/L [3]
γ-Rubromycin 58.5 µg/L 62.1 µg/L >100 µg/L [3]
α-Rubromycin Not tested Not tested Not tested
This compound Not reported Not reported Not reported
Oospore Germination Inhibition Assay

For oomycetes that produce sexual oospores, this protocol evaluates compound effects on this resilient survival structure, providing insights into long-term control potential [3].

Procedure:

  • Induce oospore formation by mating compatible isolates on vegetable juice agar for 4-6 weeks
  • Harvest oospores by scraping agar surfaces and filtering through appropriate mesh sieves
  • Treat with cellulase and pectinase to separate oospores from vegetative tissue
  • Surface-sterilize oospores with 0.5% sodium hypochlorite for 2 minutes, then rinse thoroughly
  • Suspend oospores in sterile distilled water at 1 × 10³ oospores/mL
  • Add this compound solutions at test concentrations to oospore suspensions
  • Incubate at 18°C for 24-48 hours in the dark
  • Score germination microscopically by counting germinated oospores
  • Record germination rates and calculate percentage inhibition relative to untreated controls

Analytical Methods for Detection and Quantification

HPLC Analysis and Purification Protocol

The unique chromophoric system of this compound and related rubromycins enables sensitive detection by UV-Vis spectroscopy and HPLC. This method provides a reliable approach for quantifying this compound in fermentation broths and purified samples [4] [1].

Materials and Reagents:

  • HPLC system with diode array detector
  • C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 250 × 4.6 mm, 5 µm)
  • Mobile phase A: Water with 0.1% formic acid
  • Mobile phase B: Acetonitrile with 0.1% formic acid
  • This compound standard for calibration curve
  • Sample filtration units (0.22 µm PVDF membrane)

Chromatographic Conditions:

  • Flow rate: 1.0 mL/min
  • Column temperature: 40°C
  • Injection volume: 10-20 µL
  • Detection wavelength: 312 nm (characteristic for rubromycins) [3]
  • Gradient program:
    • 0-5 min: 30-50% B
    • 5-15 min: 50-70% B
    • 15-20 min: 70-95% B
    • 20-25 min: 95% B (column cleaning)
    • 25-30 min: 95-30% B (re-equilibration)

Procedure:

  • Prepare standard solutions of this compound in methanol or acetonitrile (0.1-100 µg/mL)
  • Filter samples through 0.22 µm membrane before injection
  • Inject standards and samples following the gradient program above
  • Identify this compound peak by retention time and characteristic UV-Vis spectrum
  • Quantify using external standard method with calibration curve (typically R² > 0.99)
  • For purification, collect corresponding peaks and evaporate under reduced pressure
LC-MS/MS Quantification Method

For high-sensitivity detection and confirmation of this compound in complex matrices, LC-MS/MS provides superior specificity and accuracy. This method adapts approaches developed for similar polyketide compounds [7].

Materials and Reagents:

  • LC-MS/MS system with electrospray ionization (ESI) source
  • C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 50 × 2.1 mm, 5 µm)
  • Mobile phase A: Water with 0.2% formic acid
  • Mobile phase B: Acetonitrile with 0.2% formic acid
  • High-purity nitrogen or argon as collision gas
  • This compound standard for calibration

Mass Spectrometry Conditions:

  • Ionization mode: Positive ESI
  • Ion spray voltage: 4000V
  • Source temperature: 350°C
  • Nebulizer gas pressure: 30 psi
  • Drying gas flow: 10 L/min
  • MRM transitions: Optimize for this compound (representative example: m/z 537→101)

Procedure:

  • Prepare calibration standards in appropriate matrix (e.g., fermentation broth, plasma)
  • Extract samples with acetonitrile (3:1 v/v), vortex mix, and centrifuge at 15,000 × g for 10 minutes
  • Transfer supernatant to autosampler vials for analysis
  • Perform LC-MS/MS analysis using optimized parameters
  • Construct calibration curves by plotting peak area ratio (analyte/IS) versus concentration
  • Calculate sample concentrations using linear regression analysis

Experimental Workflows and Signaling Pathways

Anti-Oomycete Mechanism Assessment Workflow

workflow Start Start Assay Culture Culture Oomycetes on Rye Sucrose Agar Start->Culture Harvest Harvest Sporangia by Flooding and Scraping Culture->Harvest Filter Filter Through Cheesecloth Harvest->Filter Count Adjust Concentration to 1×10⁴ sporangia/mL Filter->Count Induce Induce Zoospore Release at 10°C for 18h Count->Induce Treat Treat with this compound in Multi-well Plates Induce->Treat Incubate Incubate at 18°C for 4-8h Treat->Incubate Assess Assess Germination Microscopically Incubate->Assess Analyze Calculate % Inhibition and IC₅₀ Assess->Analyze End End Assay Analyze->End

Diagram 1: Anti-oomycete cyst germination inhibition workflow. This diagram illustrates the sequential steps for evaluating this compound's effects on oomycete pathogens, from culture establishment through data analysis.

Proposed Signaling Pathway Affected by this compound

pathway This compound This compound Exposure RIOKinase RIO Kinase-like Gene Expression (60-fold increase) This compound->RIOKinase Stimulates Calcium Calcium Signaling Pathway Modulation RIOKinase->Calcium Affects CystGerm Cyst Germination Inhibition RIOKinase->CystGerm Directly inhibits Appressorium Appressorium Formation Disruption RIOKinase->Appressorium Disrupts Zoosporogenesis Zoosporogenesis Inhibition Calcium->Zoosporogenesis Regulates Infection Infection Process Blocked Zoosporogenesis->Infection Impacts CystGerm->Infection Prevents Appressorium->Infection Blocks

Diagram 2: Proposed signaling pathway of this compound in oomycetes. Research indicates that this compound and related compounds stimulate RIO kinase-like gene expression, which subsequently disrupts multiple developmental stages in oomycete pathogens.

Technical Notes and Troubleshooting

  • Solubility considerations: this compound and related rubromycins are often slightly soluble in common organic solvents, which can challenge isolation and purification. Chemical derivation by acetylation or methylation has been used successfully to increase solubility for analytical purposes [1].

  • Stability issues: These compounds may be sensitive to light and temperature. Store stock solutions in amber vials at -20°C and prepare working solutions fresh daily to maintain activity.

  • Cell culture precautions: When testing against mycobacteria, implement appropriate biosafety containment consistent with the risk group classification of the strains being used.

  • Negative controls: Always include solvent-only controls (DMSO at the same concentration used in treated samples) to distinguish compound effects from solvent toxicity.

  • Quality assurance: Implement reference standards in each assay run to monitor inter-assay variability. For antimicrobial assays, include quality control strains with known susceptibility profiles.

Conclusion

This compound represents a promising structural scaffold for developing new therapeutic agents against resistant bacterial pathogens and oomycete diseases. The protocols detailed in this application note provide comprehensive methodological guidance for evaluating its diverse biological activities. Researchers should consider the structure-activity relationships within the rubromycin family, as subtle structural variations significantly influence biological potency and selectivity [1]. Further investigation into this compound's mechanism of action, particularly its effects on RIO kinase signaling pathways, may reveal novel targets for antimicrobial development [3]. The continued development of robust analytical methods will support future pharmacokinetic and pharmacodynamic studies needed to advance this promising compound toward clinical application.

References

Application Notes: Isolation and Antibacterial Profiling of Marine-Derived Compounds

Author: Smolecule Technical Support Team. Date: February 2026

These notes summarize the key findings and methodological considerations for working with antibacterial compounds like anthracimycin, which can be used as a reference for Collinomycin.

  • Novel Species as a Productive Source: The compound anthracimycin, demonstrating strong anti-Gram-positive activity, was isolated from a novel marine Streptomyces species, Streptomyces sediminicola sp. nov., strain SCSIO 75703 T [1]. This underscores the potential of exploring novel microbial resources for discovering potent antibiotics.
  • Genome-Mining for Potential: Genomic analysis of the source strain revealed 25 secondary metabolite biosynthetic gene clusters, indicating a vast potential for producing diverse bioactive compounds that can be targeted for isolation [1].
  • Potent Antibacterial Activity: The isolated compounds, including anthracimycin and β-rubromycin, showed significant antibacterial activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.125 μg/mL [1]. This highlights their potential as lead compounds for drug development.
  • Additional Bioactivities: Some isolated indole alkaloids, such as monaprenylindole A and 3-cyanomethyl-6-prenylindole, exhibited moderate inhibitory activity against α-glucosidase, suggesting possible applications beyond antibacterial use [1].

Experimental Protocols

Below are detailed protocols for the key experiments involved in the discovery and characterization of bioactive compounds from microbial sources.

Protocol 1: General Workflow for Compound Isolation and Screening

This workflow outlines the primary steps from fermentation to the identification of active fractions.

G Fermentation Fermentation Extraction Solvent Extraction Fermentation->Extraction Screening Bioactivity Screening Extraction->Screening Fractionation Bioassay-Guided Fractionation Screening->Fractionation Purification Compound Purification Fractionation->Purification Identification Structure Elucidation Purification->Identification

Diagram 1: Overall workflow for the isolation and identification of bioactive compounds from microbial fermentation.

1. Fermentation & Biomass production * Objective: To produce sufficient biomass and secondary metabolites. * Procedure: 1. Inoculate the strain (e.g., Streptomyces sediminicola SCSIO 75703 T) into an appropriate liquid medium (e.g., 2216E broth). 2. Incubate at 28°C on a rotary shaker at 220 rpm for approximately 7 days [1].

2. Metabolite Extraction * Objective: To separate secondary metabolites from the cellular biomass and aqueous culture broth. * Procedure: 1. Separate the culture broth from biomass via centrifugation or filtration. 2. Extract the supernatant and/or biomass three times with an equal volume of ethyl acetate. 3. Combine the organic layers and concentrate to dryness in vacuo using a rotary evaporator. 4. Re-dissolve the residue in a suitable solvent (e.g., methanol) for subsequent analysis [1].

3. Bioactivity Screening (Agar Well Diffusion) * Objective: To identify fractions or crude extracts with antimicrobial activity. * Procedure: 1. Prepare inoculum of test bacteria (e.g., Micrococcus luteus) to a 0.5 McFarland standard. 2. Swab the inoculum evenly onto the surface of Mueller-Hinton agar plates. 3. Create wells (e.g., 8 mm diameter) in the agar. 4. Add 100 μL of the test extract or fraction solution to the well. Include a negative control (e.g., pure DMSO) and a positive control (e.g., linezolid antibiotic disk). 5. Incubate plates at 37°C for 24 hours. 6. Measure the diameter of the inhibition zone (including the well diameter). An inhibition zone greater than 7 mm is considered positive, and greater than 9 mm is strongly positive [1] [2].

4. Bioassay-Guided Fractionation & Purification * Objective: To isolate the pure active compound from the crude extract. * Procedure: 1. Use preparative-scale High-Performance Liquid Chromatography (HPLC) to separate the crude extract. 2. Collect fractions based on retention time. 3. Test each fraction for bioactivity using the screening method above. 4. Subject active fractions to further rounds of HPLC purification until a pure compound is obtained, as determined by analytical HPLC and mass spectrometry [1].

5. Compound Identification * Objective: To determine the chemical structure of the pure active compound. * Procedure: 1. High-Resolution Mass Spectrometry (HR-MS): Determine the accurate molecular weight and formula [1]. 2. Nuclear Magnetic Resonance (NMR) Spectroscopy: Use techniques (¹H, ¹³C, 2D-NMR) to elucidate the molecular structure [1].

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes how to quantify the antibacterial potency of a purified compound.

G Prep Prepare Compound Dilutions Inoculate Inoculate with Bacteria Prep->Inoculate Incubate Incubate Inoculate->Incubate Measure Measure Growth Incubate->Measure Analyze Analyze MIC Measure->Analyze

Diagram 2: Basic workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Objective: To determine the lowest concentration of a compound that inhibits visible growth of a microorganism.
  • Materials:
    • Cation-adjusted Mueller-Hinton broth (CAMHB)
    • Sterile 96-well microtiter plates
    • Test compound (e.g., this compound) dissolved in DMSO
    • Log-phase culture of indicator bacteria (e.g., Staphylococcus aureus strains)
  • Procedure:
    • Compound Dilution: Perform two-fold serial dilutions of the test compound in CAMHB across the 96-well plate. The final volume in each well should be 100 μL. A typical concentration range might be 0.125 to 128 μg/mL.
    • Inoculation: Dilute the bacterial inoculum to approximately 5 × 10⁵ CFU/mL in CAMHB and add 100 μL to each well, bringing the total volume to 200 μL.
    • Controls: Include a growth control (well with bacteria and CAMHB, no compound) and a sterility control (CAMHB only).
    • Incubation: Incubate the plate at 37°C for 18-24 hours.
    • Result Interpretation: The MIC is the lowest concentration of the compound that completely prevents visible growth. This can be assessed visually or using a spectrophotometer to measure optical density at 600 nm [1].

Data Presentation

The table below summarizes the quantitative antibacterial data reported for compounds isolated alongside this compound, providing a benchmark for expected activity levels.

Table 1: Exemplary Bioactivity Data for Compounds Isulated from Streptomyces sediminicola SCSIO 75703 T [1]

Compound Name Bioactivity Type Target / Assay Result (MIC / IC₅₀)
Anthracimycin Antibacterial Gram-positive bacteria MIC: 0.125 - 16 μg/mL
2-epi-Anthracimycin Antibacterial Gram-positive bacteria MIC: 0.125 - 16 μg/mL
β-Rubromycin Antibacterial Gram-positive bacteria MIC: 0.125 - 16 μg/mL
Monaprenylindole A α-Glucosidase Inhibition Enzyme Assay IC₅₀: 83.27 μg/mL
3-Cyanomethyl-6-prenylindole α-Glucosidase Inhibition Enzyme Assay IC₅₀: 86.21 μg/mL

Key Considerations for Laboratory Handling

  • Solubility and Storage: While specific data for this compound is lacking, many polyketide-derived natural products are best dissolved in DMSO for creating stock solutions and stored at -20°C or -80°C for long-term stability. Always consider the compound's specific stability.
  • Strain Prioritization: When exploring natural sources, prioritize strains identified as novel species or those with genomic evidence of numerous biosynthetic gene clusters, as they have a higher likelihood of producing novel bioactive compounds [1].
  • Strategy for Silent Clusters: If a strain's genome suggests production potential (biosynthetic gene clusters) but nothing is detected under standard lab conditions, consider using the "One Strain Many Compounds" (OSMAC) approach or co-culture techniques to activate these silent gene clusters [1] [2].

References

Comprehensive Application Notes and Protocols for Collinomycin Sample Preparation and Characterization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Collinomycin represents a historically significant member of the rubromycin family of aromatic polyketides, initially isolated from Streptomyces collinus [1] [2]. These compounds are characterized by a unique hexacyclic framework featuring a bisbenzannulated [5,6]-spiroketal system that connects a highly oxygenated naphthazarin motif to an isocoumarin unit [3]. The rubromycin family, which includes α-rubromycin (originally named this compound), β-rubromycin, γ-rubromycin, and various derivatives, has attracted considerable research interest due to its diverse biological activities, including potent antimicrobial properties against Gram-positive bacteria and enzyme inhibition capabilities [3] [1]. Modern research has revealed that this compound (α-rubromycin) and β-rubromycin are structural isomers with identical molecular formulas (C₂₇H₂₀O₁₂) but differ in their oxidation states at key positions including C-3′, C-3, C-4, and the functionality at C-7 [1].

The historical significance of this compound dates back to its initial discovery in 1953, marking an important addition to the growing arsenal of antimicrobial compounds derived from actinomycetes [2]. Recent advances in analytical techniques and fermentation technologies have renewed interest in this compound family, particularly as drug-resistant pathogens continue to emerge globally. Research indicates that rubromycin-type compounds exhibit a broad spectrum of bioactivities beyond antimicrobial effects, including anticancer properties and specific inhibition of certain enzymes, making them valuable structural templates for drug development campaigns [3]. This document provides comprehensive application notes and detailed protocols for the production, purification, characterization, and bioactivity assessment of this compound to support research and development activities in academic and industrial settings.

Fermentation and Production

Strain Selection and Cultivation

The production of this compound begins with careful selection and cultivation of appropriate microbial strains. Historical data indicates that the original producer strain was Streptomyces collinus [2], while more recent research has identified additional Streptomyces species capable of producing related rubromycin compounds. For instance, β-rubromycin has been successfully isolated from Streptomyces massasporeus strain NBRC 12796 (designated as Streptomyces sp. no. 750 in one study) [1] and from the novel marine species Streptomyces sediminicola SCSIO 75703 [4]. These strains can be obtained from international culture collections such as the National Institute of Technology and Evaluation (NBRC) or the China General Microbiological Culture Collection Center (CGMCC).

Pre-culture Preparation:

  • Inoculate a sterile loop of spores or mycelial fragments into 50 mL of TSB medium (tryptic soy broth) in a 250 mL baffled Erlenmeyer flask.
  • Incubate at 28°C with continuous shaking at 160 rpm for 48-72 hours to generate a dense vegetative pre-culture.
  • For long-term storage, preserve strains in glycerol suspensions (30%, v/v) at -80°C [4].
Fermentation Process Optimization

Optimized fermentation conditions are critical for maximizing this compound production. Research indicates that trace elements in the culture medium significantly influence secondary metabolite production in Streptomyces species [1]. The following protocol has been demonstrated to enhance the yield of rubromycin-type compounds:

Production Fermentation:

  • Transfer 3 mL of the pre-culture into a 250 mL flask containing 100 mL of optimized production medium (e.g., Medium E or YGGS medium).
  • The production medium should contain: glucose 5.0 g/L, soluble starch 20.0 g/L, glycerin 20.0 g/L, yeast extract 3.0 g/L in deionized water, adjusted to pH 7.2 [5].
  • Supplementation with Pridham-Gottlieb trace element solution is recommended as it has been shown to enhance production of related compounds [1].
  • Incubate the production flasks at 28°C with orbital shaking at 220 rpm for 5-7 days to reach peak metabolite production [4] [5].

Table 1: Optimal Fermentation Parameters for this compound Production

Parameter Optimal Condition Alternative Conditions
Temperature 28°C 25-30°C
Incubation Time 7 days 5-10 days
Initial pH 7.2 6.8-7.5
Agitation Speed 220 rpm 180-250 rpm
Inoculum Volume 3% (v/v) 2-5% (v/v)

For enhanced production of secondary metabolites, consider implementing co-culture strategies. Recent research has demonstrated that co-culturing Streptomyces strains with mycolic acid-containing bacteria (MACB) can activate silent biosynthetic gene clusters and significantly increase the production of certain compounds [5]. Although not specifically documented for this compound, this approach has successfully enhanced production of other rubromycin-family compounds. The mechanism appears to rely on direct physical contact between the bacterial species, suggesting that compartmentalized co-culture systems may not be as effective [5].

Extraction and Isolation

Initial Extraction and Concentration

Following the fermentation process, the next critical step involves extracting this compound from the culture broth. The extraction protocol must account for the moderately polar nature of this compound and related rubromycin compounds, which are typically characterized as red pigments with limited solubility in some organic solvents [3].

Culture Harvest and Initial Processing:

  • Separate the biomass from the culture broth by centrifugation at 8,000 × g for 20 minutes at 4°C. Both the supernatant and mycelial biomass may contain target compounds.
  • Adjust the pH of the supernatant to approximately 3.0-4.0 using dilute hydrochloric acid to enhance compound stability.
  • Extract the acidified supernatant three times with an equal volume of ethyl acetate, vigorously shaking for 10 minutes each time to ensure complete extraction.
  • For the biomass, extract twice with 50 mL of acetone (4°C overnight) followed by ethyl acetate extraction after solvent evaporation [1] [5].
  • Combine all ethyl acetate extracts and concentrate using a rotary evaporator at 40°C to obtain a crude red-colored residue.
  • The typical yield of crude extract is approximately 140 mg per liter of culture broth under optimized conditions [1].
Purification and Isolation

The purification of this compound from crude extracts requires a combination of chromatographic techniques due to the presence of structurally similar compounds in the rubromycin family. The following protocol has been adapted from published procedures for isolating β-rubromycin, which shares similar chemical properties with this compound [1].

Chromatographic Purification:

  • Dissolve the crude extract in a minimal volume of methanol (approximately 5-10 mL per gram of extract) for loading onto chromatography columns.
  • Perform initial fractionation using normal-phase silica gel (Wakogel C-200) column chromatography with a stepwise gradient of n-hexane/ethyl acetate/methanol (from 100:0:0 to 0:0:100, v/v/v) to separate compound classes based on polarity.
  • Monitor fractions by thin-layer chromatography (TLC) using silica gel plates with fluorescent indicator, visualizing under UV light (254 nm and 365 nm) and by visible color (red pigments).
  • Combine fractions containing the target red pigment and further purify using reversed-phase chromatography (Inertsil ODS-3 column) with a gradient of methanol-water (from 50:50 to 100:0, v/v) as the mobile phase.
  • For final purification, employ preparative HPLC with a Waters Xbridge ODS column (4.6 × 150 mm, 5 μm) using a methanol-water gradient (65:35 to 100:0 over 20 minutes) at a flow rate of 1.0 mL/min [5].
  • Collect the peak with a retention time of approximately 15-16 minutes (for β-rubromycin, which elutes at 15.380 minutes) [1].
  • Evaporate the solvent under reduced pressure to obtain purified this compound as a red amorphous powder.

Table 2: Extraction and Purification Metrics for this compound

Purification Step Typical Yield Purity Assessment
Crude Extract 140 mg/L culture <10%
Silica Gel Chromatography 45 mg/L 40-60%
Reversed-Phase Chromatography 25 mg/L 70-85%
Preparative HPLC 2.9 mg/L >95%

The following workflow diagram illustrates the complete extraction and isolation process:

G Start Fermentation Broth Centrifuge Centrifugation (8,000 × g, 20 min) Start->Centrifuge Supernatant Acidified Supernatant (pH 3.0-4.0) Centrifuge->Supernatant Biomass Biomass Centrifuge->Biomass Extraction1 Ethyl Acetate Extraction (3 times, equal volume) Supernatant->Extraction1 Extraction2 Acetone Extraction (4°C overnight) Biomass->Extraction2 Combine Combine Organic Extracts Extraction1->Combine Extraction2->Combine Concentrate Concentrate by Rotary Evaporation (40°C) Combine->Concentrate SilicaGel Silica Gel Chromatography (Hexane/EtOAc/MeOH gradient) Concentrate->SilicaGel RPHPLC Reversed-Phase HPLC (MeOH/H₂O gradient) SilicaGel->RPHPLC PureProduct Pure this compound (Red Amorphous Powder) RPHPLC->PureProduct

Analytical Characterization

Structural Elucidation

Comprehensive structural characterization of this compound is essential for confirming compound identity and purity. The following analytical techniques provide complementary information for complete structural elucidation:

Spectroscopic Analysis:

  • High-Resolution Mass Spectrometry (HR-MS): Perform analysis using ESI-MS in positive ion mode. The molecular ion [M+H]⁺ for this compound (α-rubromycin) appears at m/z 537, corresponding to the molecular formula C₂₇H₂₀O₁₂ [1]. Compare with database values for verification.
  • NMR Spectroscopy: Conduct multidimensional NMR experiments including ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC using a 500 MHz spectrometer. Key ¹³C-NMR signals for this compound should be compared with reference data for rubromycin compounds [1].
  • UV-Vis Spectroscopy: Analyze the UV-Vis spectrum in methanol, expecting characteristic absorption maxima at approximately 238 nm and 312 nm, consistent with the naphthazarin and isocoumarin chromophores [1].
Purity Assessment and Quantification

Rigorous purity assessment is critical for ensuring reliable bioactivity results and subsequent applications. The following protocol details standard approaches for purity determination:

HPLC Analysis for Purity Assessment:

  • Utilize a Waters Xbridge ODS column (4.6 × 150 mm, 5 μm) or equivalent C18 column.
  • Employ a mobile phase gradient of methanol and water (65:35 to 100:0 over 20 minutes) at a flow rate of 1.0 mL/min.
  • Maintain column temperature at 30°C and monitor elution using a photodiode array detector set at 220, 254, and 300 nm.
  • Calculate purity based on peak area percentage at all monitored wavelengths, with pharmaceutical grade material requiring >95% purity.
  • For quantification, prepare a standard curve using known concentrations of purified this compound and compare peak areas of samples to the curve [5].

Table 3: Analytical Characterization Parameters for this compound

Analytical Method Key Parameters Expected Results
HR-MS (ESI+) m/z [M+H]⁺ 537.1002 (C₂₇H₂₀O₁₂)
¹H-NMR (500 MHz) Reference spectrum comparison Consistent with α-rubromycin
¹³C-NMR (125 MHz) Reference spectrum comparison Consistent with α-rubromycin
HPLC-PDA Retention time, peak homogeneity Single peak, >95% purity
UV-Vis (MeOH) λmax (nm) 238, 312

Bioactivity Assessment

Antimicrobial Susceptibility Testing

This compound and related rubromycin compounds exhibit potent antimicrobial activity against Gram-positive bacteria. The following protocol standardizes the assessment of its antimicrobial properties:

Broth Microdilution MIC Assay:

  • Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL (approximately 1.86 mM).
  • Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth to achieve concentration ranges from 0.063 to 64 μg/mL.
  • Standardize bacterial inoculum to approximately 5 × 10⁵ CFU/mL using McFarland standards.
  • Incubate the inoculated plates at 37°C for 18-24 hours.
  • Determine MIC values as the lowest concentration that completely inhibits visible growth.
  • Include appropriate quality control strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212) and medium sterility controls [4].

Research on structurally related compounds has demonstrated that β-rubromycin exhibits potent antibacterial activity against Gram-positive bacteria with MIC values ranging from 0.125 to 16 μg/mL [4]. Similar potency is expected for this compound based on structural similarity.

Specialized Bioactivity Assessments

Beyond standard antimicrobial screening, this compound may exhibit additional bioactivities of interest:

Enzyme Inhibition Assays:

  • Evaluate inhibition of α-glucosidase using p-nitrophenyl-α-D-glucopyranoside as substrate in 50 mM phosphate buffer (pH 6.8).
  • Monitor release of p-nitrophenol at 405 nm over 30 minutes at 37°C.
  • Calculate IC₅₀ values using non-linear regression analysis of inhibition curves.
  • Related indole alkaloids from Streptomyces sediminicola have shown IC₅₀ values of 83.27-86.21 μg/mL against α-glucosidase [4].

Anti-Oomycete Activity Assessment:

  • Prepare sporangia suspension of Phytophthora infestans (1 × 10³ sporangia/40 μL) in sterile water.
  • Add this compound at various concentrations and incubate at 10°C for 18 hours.
  • Examine cyst germination under a stereo microscope and calculate IC₅₀ values.
  • β-rubromycin has demonstrated potent inhibition of Phytophthora infestans cyst germination with IC₅₀ = 19.8 μg/L [1].

The following diagram illustrates the key bioactivity assessment workflows:

G Start Purified this compound Prep Prepare Stock Solution (1 mg/mL in DMSO) Start->Prep Antimicrobial Antimicrobial Susceptibility Prep->Antimicrobial EnzymeInhibit Enzyme Inhibition Prep->EnzymeInhibit AntiOomycete Anti-Oomycete Activity Prep->AntiOomycete MIC Broth Microdilution MIC (0.063-64 μg/mL) Antimicrobial->MIC AlphaGluc α-Glucosidase Inhibition (IC₅₀ Assessment) EnzymeInhibit->AlphaGluc Phytophthora P. infestans Cyst Germination (IC₅₀ Assessment) AntiOomycete->Phytophthora GramPos Gram-positive Bacteria (MIC: Expected 0.125-16 μg/mL) MIC->GramPos GramNeg Gram-negative Bacteria MIC->GramNeg

Table 4: Expected Bioactivity Profile of this compound Based on Related Compounds

Bioassay System Test Organism/Enzyme Expected Activity Range
Antimicrobial Gram-positive bacteria MIC: 0.125-16 μg/mL
Antimicrobial Gram-negative bacteria Limited or no activity
Anti-oomycete Phytophthora infestans IC₅₀: ~20 μg/L
Enzyme Inhibition α-Glucosidase IC₅₀: >80 μg/mL
Enzyme Inhibition Reverse transcriptase Potent inhibition (based on β-rubromycin)

Conclusion

The protocols outlined in this document provide comprehensive guidance for the production, purification, characterization, and bioactivity assessment of this compound. Implementation of these standardized methods will enable researchers to obtain high-quality material for further pharmaceutical development and mechanistic studies. The unique structural features of this compound, particularly its bisbenzannulated [5,6]-spiroketal system, make it a valuable compound for exploring structure-activity relationships and potentially developing new antimicrobial agents against resistant Gram-positive pathogens [3].

Future research directions should include mechanism of action studies to elucidate the molecular targets of this compound in susceptible microorganisms, as well as structure modification campaigns to optimize its pharmacological properties. The recent discovery that β-rubromycin stimulates the expression of a RIO kinase-like gene in Phytophthora infestans by 60-fold suggests a potentially novel mechanism of action that warrants further investigation for this compound [1]. Additionally, application of modern genome mining tools such as antiSMASH to identify and potentially engineer the biosynthetic gene cluster responsible for this compound production could enable yield improvement and generation of novel analogs [4].

References

Compound Identification & Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information on collinone for easy reference.

Characteristic Description
IUPAC Name Collinone [1]
Molecular Formula C₂₇H₁₈O₁₂ [1]
Molecular Weight 534.4290 g/mol [1]
Source Heterologously produced in Streptomyces coelicolor CH999 (using the rub gene cluster from S. collinus) [1]
Notable Activity Antimicrobial [1]
Structural Class Aromatic polyketide; part of the rubromycin family [1]

Experimental Challenges & Troubleshooting

Here are common challenges you might face when working with compounds like collinone, along with potential solutions.

Challenge 1: Low Solubility and Purification Difficulties
  • Problem: Polycyclic aromatic polyketides like collinone and other rubromycins are often slightly soluble or even insoluble in common organic solvents (e.g., chloroform, methanol, DMSO). This hampers purification and structural characterization [1].
  • Solution:
    • Chemical Derivatization: Temporarily modify the compound to increase solubility. Acetylation or methylation of hydroxyl groups can create more soluble derivatives (e.g., acetylated or methylated esters) for easier handling and analysis [1].
    • Alternative Solvents: Systematically screen a wider range of solvents, including solvent mixtures, to find a suitable dissolution medium.
Challenge 2: Low Yield in Native Strains
  • Problem: The native producing strain might not produce collinone in sufficient quantities for extensive research.
  • Solution:
    • Heterologous Expression: Clone the entire biosynthetic gene cluster (BGC) into a well-characterized and genetically tractable host strain, such as Streptomyces coelicolor or Streptomyces albus, which has been successfully demonstrated for collinone production [1].
    • Culture Optimization: Optimize fermentation conditions (media, temperature, aeration) specifically for the heterologous host to maximize yield.
Challenge 3: Activating Silent Biosynthetic Pathways
  • Problem: Many gene clusters for potentially valuable natural products remain "silent" and are not expressed under standard lab conditions.
  • Solution:
    • Co-culture Strategy: Culturing the producing strain with other bacteria, particularly mycolic acid-containing bacteria (MACB), can mimic ecological competition and activate silent gene clusters. This approach has successfully induced new metabolites in numerous Streptomyces strains [2].
    • Physical Contact: The activation mechanism in some co-culture systems may rely on direct physical contact between the bacterial cells. If metabolite production is low in a standard co-culture, try methods that facilitate closer cell-to-cell interaction [2].

Experimental Protocol: Co-culture for Metabolic Activation

This protocol can be used to attempt to activate the production of novel compounds or enhance the yield of known ones.

G Streptomyces Spore Stock Streptomyces Spore Stock Seed Culture (TSB Medium)\n28°C, 160 rpm, 3 days Seed Culture (TSB Medium) 28°C, 160 rpm, 3 days Streptomyces Spore Stock->Seed Culture (TSB Medium)\n28°C, 160 rpm, 3 days Inoculate Co-culture (YGGS Medium)\n3 mL Streptomyces + 1 mL MACB Co-culture (YGGS Medium) 3 mL Streptomyces + 1 mL MACB Seed Culture (TSB Medium)\n28°C, 160 rpm, 3 days->Co-culture (YGGS Medium)\n3 mL Streptomyces + 1 mL MACB MACB Spore Stock MACB Spore Stock Seed Culture (TSB Medium)\n28°C, 160 rpm, 2 days Seed Culture (TSB Medium) 28°C, 160 rpm, 2 days MACB Spore Stock->Seed Culture (TSB Medium)\n28°C, 160 rpm, 2 days Inoculate Seed Culture (TSB Medium)\n28°C, 160 rpm, 2 days->Co-culture (YGGS Medium)\n3 mL Streptomyces + 1 mL MACB Fermentation\n28°C, 220 rpm, 7 days Fermentation 28°C, 220 rpm, 7 days Co-culture (YGGS Medium)\n3 mL Streptomyces + 1 mL MACB->Fermentation\n28°C, 220 rpm, 7 days Metabolite Extraction\n3x Ethyl Acetate Metabolite Extraction 3x Ethyl Acetate Fermentation\n28°C, 220 rpm, 7 days->Metabolite Extraction\n3x Ethyl Acetate Analysis (HPLC-HRMS/NMR) Analysis (HPLC-HRMS/NMR) Metabolite Extraction\n3x Ethyl Acetate->Analysis (HPLC-HRMS/NMR) Concentrate & Resuspend Identify Novel/Activated Metabolites Identify Novel/Activated Metabolites Analysis (HPLC-HRMS/NMR)->Identify Novel/Activated Metabolites

Diagram 1: Experimental workflow for activating secondary metabolism in Streptomyces via co-culture with mycolic acid-containing bacteria (MACB). Adapted from [2].

Key Takeaways for Your Research

  • Focus on "Collinone": For your technical support center, the most scientifically documented compound is collinone [1].
  • Anticipate Solubility Issues: Plan for solubility challenges common to this chemical class by having derivatization strategies ready [1].
  • Leverage Co-culture Techniques: If you are trying to discover new compounds or enhance production, the co-culture with MACB is a proven method to activate silent biosynthetic pathways [2].

References

Collinomycin protocol optimization

Author: Smolecule Technical Support Team. Date: February 2026

Collinomycin Basic Information

This compound is a chemical compound with the PubChem CID 5378308 and a molecular formula of C₂₇H₂₀O₁₂ [1]. Beyond this identifier, the search results do not provide further details on its structure, function, or specific bioactivities.

Related Compounds & Research Context

While direct information on this compound is scarce, research on structurally similar polyketide compounds can provide valuable context for the challenges and optimization strategies in this field. Rubromycins, for example, are a family of complex aromatic polyketides derived from actinomycetes that share features like a bisbenzannulated spiroketal system [2].

The table below summarizes bioactive compounds from a recent study on a novel Streptomyces species, which illustrates the type of data and optimization work relevant to natural product research [3].

Compound Name Class Biological Activity Potency (MIC or IC₅₀)
Anthracimycin Polyketide Antibacterial vs. Gram-positive bacteria MIC: 0.125 - 16 μg/mL [3]
2-epi-Anthracimycin Polyketide Antibacterial vs. Gram-positive bacteria MIC: 0.125 - 16 μg/mL [3]
β-Rubromycin Polyketide Antibacterial vs. Gram-positive bacteria MIC: 0.125 - 16 μg/mL [3]
Monaprenylindole A Indole alkaloid Inhibition of α-glucosidase IC₅₀: 83.27 μg/mL [3]
3-Cyanomethyl-6-prenylindole Indole alkaloid Inhibition of α-glucosidase IC₅₀: 86.21 μg/mL [3]

General Principles for Protocol Optimization

For a technical support center, general troubleshooting concepts from quality assurance (QA) and drug development are highly relevant. The following workflow visualizes a systematic approach to troubleshooting experimental protocols.

Start Identify Experimental Issue A Define Problem & Requirements Start->A B Review Protocol Design A->B C Check Data Quality B->C P1 Insufficient Test Coverage B->P1 D Implement Solution C->D P2 Flaky Tests or Inconsistent Results C->P2 E Verify & Document D->E P3 Slow Test Execution D->P3 S1 Create comprehensive test cases P1->S1 S2 Stabilize test environment and track results P2->S2 S3 Optimize scripts and use parallel testing P3->S3

You can apply these general troubleshooting principles to various experimental stages:

  • Address Insufficient Test Coverage: A lack of comprehensive testing can let issues go undetected. Begin by thoroughly defining the software's—or in this context, the experiment's—requirements and create test cases that cover all scenarios, including edge cases. Using automation can help increase coverage and reduce manual error [4].
  • Eliminate Flaky Tests: Unpredictable test outcomes, often due to environmental factors like network delays or unstable conditions, can derail research. To troubleshoot, run tests multiple times to confirm the issue and use a dedicated, consistent testing environment to ensure stability [4].
  • Improve Slow Test Execution: Long experiment run times can slow down the entire development process. Optimize your protocols and scripts. Consider using parallel testing, where multiple assays or analyses are run simultaneously, to speed up execution [4].
  • Optimize Protocol Design Early: In drug development, complex trial protocols are a major source of delays and cost overruns. Applying a rigorous, multidisciplinary review process early in the protocol design phase can identify and eliminate unnecessary complexities, saving time and resources [5].

References

Collinomycin Stability and Handling Guide

Author: Smolecule Technical Support Team. Date: February 2026

While specific data for Collinomycin is unavailable, the following guide outlines a standard approach for handling and investigating the stability of a newly isolated antibiotic. This compound is an antibiotic produced by Streptomyces collinus [1].

Key Stability Factors and Initial Handling Recommendations

The stability of antibiotic compounds is influenced by several core environmental factors. The table below lists these factors and proposes conservative, standard handling procedures for this compound in the absence of specific data.

Factor Potential Impact on Stability Recommended Initial Handling
Temperature High temperatures typically accelerate chemical degradation. Store lyophilized powder at -20°C to -80°C. Store working solutions at 4°C for short-term use.
pH Stability is often optimal within a specific pH range; deviations can cause hydrolysis or other degradation. Maintain a neutral to slightly acidic pH (e.g., 6.0-7.5) in aqueous solutions until specific stability is profiled.
Light Many compounds are photosensitive and can degrade upon exposure. Store in the dark using amber vials or containers wrapped in aluminum foil.
Solvent/Matrix Solubility and stability can vary greatly between solvents (e.g., water, DMSO, ethanol). For a stock solution, use a high-quality, pure solvent like DMSO. Note the final DMSO concentration in cell-based assays to avoid cytotoxicity.
Long-Term Storage The integrity of the compound over months or years must be confirmed. For long-term storage, keep the compound as a lyophilized powder at -80°C, avoiding freeze-thaw cycles of solutions.
Frequently Asked Questions (FAQs)

Q1: How should I reconstitute this compound after receiving it as a lyophilized powder? It is prudent to use a solvent that ensures complete solubility and initial stability. A high-purity solvent like DMSO is a common choice for creating a concentrated stock solution (e.g., 10-50 mM). Gently vortex or sonicate the mixture to ensure it is fully dissolved before dilution for experiments.

Q2: What is the expected shelf-life of a this compound solution? Without specific stability data, you should treat working solutions as having a limited shelf life. It is highly recommended to:

  • Use freshly prepared solutions for critical experiments.
  • For short-term use, store diluted solutions at 4°C, protected from light, and use them within 24-48 hours.
  • Periodically check the solution for any signs of precipitation or color change.

Q3: How can I tell if my this compound sample has degraded? Signs of potential degradation include:

  • A visible change in the solution's color or clarity.
  • Formation of a precipitate.
  • A documented loss of biological activity in your standard bioassay (e.g., a zone of inhibition assay).
  • Changes in its analytical profile (e.g., shifts in retention time or new peaks in HPLC analysis).
Establishing a Stability Protocol

Since this compound-specific data is lacking, you will need to establish an in-house stability profile. The workflow below outlines the key steps for this process.

cluster_stress Stress Conditions (Examples) cluster_analyze Analysis Methods Start Start: Define Stability Study Prep Prepare Stock Solutions Start->Prep Stress Apply Stress Conditions Prep->Stress Analyze Analyze Samples Stress->Analyze Temp Temperature (4°C, 25°C, 37°C, -20°C) PH pH Buffers (pH 4, 7, 9) Light Light Exposure (Light vs. Dark) Data Interpret Data & Define Guidelines Analyze->Data HPLC HPLC for Chemical Purity Bioassay Bioassay for Potency

The experimental protocol for this workflow is as follows:

  • Prepare Stock Solutions: Dissolve this compound in a primary solvent like DMSO to create a high-concentration master stock. Aliquot this stock to avoid repeated freeze-thaw cycles.
  • Apply Stress Conditions:
    • Temperature: Create diluted working solutions in your standard assay buffer and store them at different temperatures (e.g., 4°C, 25°C, 37°C, -20°C).
    • pH: Prepare solutions buffered at different pH levels (e.g., 4.0, 7.0, 9.0) to assess susceptibility to acid/base hydrolysis.
    • Light: Expose one set of samples to ambient light and keep another set wrapped in foil to assess photosensitivity.
  • Analyze Samples: Withdraw samples at predetermined time points (e.g., 0, 6, 24, 72 hours).
    • Chemical Stability: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor for the appearance of new degradation peaks or a decrease in the main this compound peak [2].
    • Functional Stability: Use a standard bioassay (like a zone of inhibition against a susceptible strain) to confirm the antibiotic's biological activity remains intact.
  • Interpret Data: Use the data from HPLC and bioassays to determine the optimal storage conditions and shelf-life for this compound solutions.

Key Recommendations for Your Support Content

Given the lack of direct data, your support center can be highly effective by focusing on a cautionary and methodical approach.

  • Emphasize General Principles: Frame all recommendations around the core stability factors in the first table.
  • Guide Users to Self-Verify: The most critical advice for researchers is to consistently monitor their own samples for signs of degradation and to correlate bioactivity with storage time and conditions.
  • Suggest Proactive Stability Testing: For labs planning extensive work with this compound, strongly recommend they conduct a formal stability study as outlined above to generate their own reliable data.

References

Troubleshooting Guide: Collinomycin Solubility

Author: Smolecule Technical Support Team. Date: February 2026

Q: What are the common solubility problems associated with Collinomycin and related compounds? A: Compounds in the rubromycin family, which includes collinone (a compound closely related to this compound), are notoriously difficult to dissolve. They are typically isolated as amorphous red powders and are often slightly soluble or even insoluble in common organic solvents such as chloroform, methanol, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) [1]. This poor solubility directly hinders purification, spectroscopic analysis, and biological activity testing [1].

Q: What are the proven methods to improve solubility for experimentation? A: The primary method to overcome this challenge is chemical derivatization. The scientific literature specifically indicates that acetylation or methylation of the parent compound has been successfully used as a solution for increasing solubility [1]. These reactions modify the polar hydroxyl groups on the polycyclic structure, reducing the compound's overall polarity and improving its solubility in organic solvents.

Experimental Protocol: Chemical Derivatization

Here is a generalized protocol for the acetylation of compounds like this compound, based on standard practices for polycyclic polyphenols.

  • Principle: Hydroxyl groups (-OH) on the this compound molecule are converted to less polar acetate esters (-OCOCH₃) via reaction with acetic anhydride, thereby improving solubility in organic solvents.
  • Materials:
    • This compound (or related rubromycin)
    • Anhydrous Pyridine
    • Acetic Anhydride
    • Anhydrous Dichloromethane (DCM) or Chloroform
    • Ice bath
    • Rotary Evaporator
  • Procedure:
    • Dissolve 5-10 mg of the this compound sample in 1 mL of anhydrous pyridine in a sealed reaction vial. Note: Gentle heating and sonication may be required to achieve initial dissolution.
    • Add 2 mL of acetic anhydride to the reaction vial.
    • Stir the reaction mixture at room temperature for 4-6 hours, or you may heat it to 50-60°C for 1-2 hours, monitoring the reaction by TLC.
    • After completion, carefully quench the reaction by adding 5 mL of ice-cold water.
    • Extract the acetylated product by partitioning the mixture with 10 mL of dichloromethane (DCM). Separate the organic layer.
    • Wash the DCM layer twice with 5 mL of a 1M HCl solution to remove pyridine, followed by a wash with saturated sodium bicarbonate solution and finally with brine.
    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
    • Purify the crude product using standard chromatographic techniques.

Solvent Compatibility Table

The table below summarizes the typical behavior of native this compound-type compounds in various solvents to guide your initial experiments [1].

Solvent Expected Solubility (Native Compound) Recommended Use
Chloroform Slightly soluble to insoluble Limited use for native compound
Methanol Slightly soluble to insoluble Limited use for native compound
Dimethyl Sulfoxide (DMSO) Slightly soluble to insoluble May require extensive sonication
Tetrahydrofuran (THF) Slightly soluble to insoluble Limited use for native compound
Pyridine Soluble (with effort) Primary solvent for derivatization reactions
Acetylated Derivative Good solubility Post-derivatization analysis and assays

Experimental Workflow for Solubility Issues

The following diagram outlines a systematic workflow to diagnose and resolve this compound solubility problems in the lab.

Start Start: this compound Solubility Problem Step1 Attempt dissolution in small amount of Pyridine Start->Step1 Step2 Perform Acetylation or Methylation Step1->Step2 If successful or partially successful Step3 Purify Derivative (Column Chromatography) Step2->Step3 Step4 Proceed with Analysis & Bioassays Step3->Step4

Key Considerations for Researchers

  • Spectroscopic Impact: Successful derivatization will confirm the presence of hydroxyl groups and can simplify NMR spectra by shifting proton and carbon signals.
  • Biological Activity: Verify that the derivatization process does not destroy the compound's core structure and biological activity, as this can vary.
  • Alternative Solvents: If standard solvents fail, you may explore other anhydrous, aprotic polar solvents like N,N-Dimethylformamide (DMF) for specific applications, though this should be approached with caution.

References

Frequently Asked Questions: Enhancing Collinomycin Yield

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the most effective strategies to significantly increase my Collinomycin titers? A multi-faceted approach targeting medium composition, process parameters, and strain stimulation is most effective. The table below summarizes key parameters to optimize.

Table 1: Key Parameters for this compound Yield Improvement

Parameter Category Specific Factor Optimization Goal / Example Observed Effect in Similar Systems
Medium Optimization Carbon & Nitrogen Sources Optimize ratios of glucose and complex sources (e.g., corn steep liquor) [1] 28.3% increase in Lincomycin A; 82.2% reduction in by-product [1]
Osmotic Stress Moderate stress can enhance secondary metabolism [1] Increased production of oligomycin (200%) and avermectin (37%) [1]
Process Strategy Co-culture Co-culture with Mycolic Acid-Containing Bacteria (MACB) [2] Induced new metabolites in 12-14 out of 44 tested Streptomyces strains [2]
Strain Engineering Gene Overexpression Overexpression of key methyltransferase genes (e.g., lmbW) [1] Reduced by-product (Lincomycin B) content to 4.41% [1]

Q2: My yielder produces high levels of a closely related by-product. How can I reduce its formation? This is a common issue in polyketide biosynthesis. The most successful strategies involve:

  • Genetic Engineering: Overexpression of key genes in the biosynthetic pathway that favor the desired product. For instance, in lincomycin production, overexpressing the lmbW methyltransferase gene specifically reduced the by-product lincomycin B content to 4.41% [1].
  • Precise Medium Optimization: Statistical optimization of the fermentation medium can simultaneously increase the main product and suppress by-products. One study achieved an 82.2% reduction in lincomycin B while boosting lincomycin A [1].

Q3: My production strain has many silent gene clusters. How can I activate them to potentially enhance this compound production? Co-culture is a powerful technique to awaken silent biosynthetic gene clusters. The workflow below outlines an effective protocol based on recent research.

Co-culture Activation Workflow for Silent Gene Clusters Start Start: Identify MACB Strains Step1 Pairwise Co-culture Streptomyces + MACB Start->Step1 Step2 7-Day Fermentation (28°C, 220 rpm) Step1->Step2 Step3 Metabolite Extraction (Ethyl Acetate) Step2->Step3 Step4 HPLC-HRMS Analysis Step3->Step4 Decision1 New Metabolites Detected? Step4->Decision1 Step5 Scale-up & Isolation for NMR Decision1->Step5 Yes End Novel Bioactive Compound Identified Decision1->End No Step6 Structure Elucidation Step5->Step6 Step7 Bioactivity Assay Step6->Step7 Step7->End

Detailed Protocol for Co-culture & Metabolite Analysis [2]:

  • Strains and Media: Use Streptomyces and Mycolic Acid-Containing Bacteria (MACB, e.g., Mycobacterium sp.). Prepare seed cultures in TSB medium and perform co-culture fermentation in YGGS medium.
  • Inoculation and Fermentation: Inoculate 250 mL flasks containing 100 mL of YGGS medium with 3 mL of Streptomyces seed culture and 1 mL of MACB seed culture. Incubate at 28°C for 7 days on a rotary shaker at 220 rpm. Include pure cultures of each strain as controls.
  • Metabolite Extraction: Harvest the culture and extract three times with an equal volume of ethyl acetate. Combine the organic extracts and concentrate in vacuo.
  • Analysis: Re-dissolve the residue in methanol. Analyze by HPLC (e.g., C18 column, methanol/water gradient) and compare chromatograms (220, 254, 300 nm) of co-cultures with pure culture controls to identify "new" peaks. Further analyze these peaks by UHPLC-HRMS to obtain accurate molecular weights.

Q4: How can I systematically optimize my fermentation medium? A statistical, rather than one-factor-at-a-time, approach is crucial for robust results. The Response Surface Methodology (RSM) is highly effective. The following diagram illustrates the logical sequence of this multi-step process.

Statistical Medium Optimization Workflow Step1 Plackett-Burman Design (PBD) Step2 Steepest Ascent Method Step1->Step2 Identify Significant Factors Step3 Box-Behnken Design (BBD) Step2->Step3 Approach Optimal Region Step4 Validation Experiment Step3->Step4 Define Optimal Conditions

Steps for Statistical Optimization [1]:

  • Plackett-Burman Design (PBD): Use this screening design to quickly identify which medium components (e.g., carbon, nitrogen, phosphate sources) have a significant positive or negative effect on this compound yield.
  • Path of Steepest Ascent: Use the results from the PBD to systematically adjust the concentrations of the significant factors toward a higher-yielding region.
  • Response Surface Methodology (e.g., Box-Behnken Design): Once near the optimum, use a RSM design to model the response surface and accurately locate the precise combination of factor levels that maximizes yield.
  • Validation: Confirm the model's predictions by running a fermentation with the predicted optimal medium composition.

References

Collinomycin and Rubromycin Analysis Guide

Author: Smolecule Technical Support Team. Date: February 2026

Core Structural Features and Relation to Rubromycins

Collinomycin is an aromatic polyketide antibiotic complex produced by actinomycetes. Its key structural characteristic is a complex, biosynthetically challenging bisbenzannulated [5,6]-spiroketal system, which connects a highly oxygenated naphthazarin unit to an isocoumarin unit, forming a polycyclic polyphenol structure [1].

This compound is historically recognized as part of the rubromycin family. Research indicates that this compound was later identified as α-rubromycin [2]. The rubromycins are a family of compounds primarily differentiated by their oxidation states at specific carbon atoms (C-3′, C-3, C-4) and the functional groups at C-7 [2]. The table below compares key features:

Compound Reported Molecular Formula Mass (Da) Key Distinguishing Features
This compound (α-Rubromycin) Information missing 536.1 (approx.) [2] Different oxidation states compared to β-rubromycin [2]
β-Rubromycin Information missing 536.4 [2] Contains the bisbenzannulated [5,6]-spiroketal system; three methoxy groups [2]
γ-Rubromycin Information missing 522.4 [2] Lower molecular weight than α- and β-rubromycin [2]

A critical step in analysis is confirming the specific rubromycin type, which requires careful application of spectroscopic methods due to their structural similarities.

Biological Activity Data

The rubromycin family, including this compound, shows promising pharmacological activities. The following table summarizes the biological activity data for different rubromycins:

Compound Assay/Model Biological Activity Reported Potency (IC₅₀)
β-Rubromycin Phytophthora infestans cyst germination inhibition [2] Inhibits cyst germination 19.8 μg/L [2]
γ-Rubromycin Phytophthora infestans cyst germination inhibition [2] Inhibits cyst germination 58.5 μg/L [2]
Rubromycins (General) Various Antimicrobial, Anticancer, Enzyme Inhibition [1] Information missing
Experimental Protocols for Identification and Characterization

Here is a generalized workflow for the isolation, purification, and identification of compounds like this compound from microbial culture, based on the methodology used for β-rubromycin [2].

workflow start Start: Fermentation Broth step1 Extraction (Ethyl Acetate) start->step1 step2 Chromatography (Wakogel C-200) step1->step2 step3 HPLC Purification (Inertsil ODS-3 Column) step2->step3 step4 Spectroscopic Analysis step3->step4 step5_MS ESI-MS Analysis step4->step5_MS step5_NMR NMR Analysis (¹H, ¹³C) step4->step5_NMR step6 Data Comparison & ID step5_MS->step6 step5_NMR->step6

Detailed Methodological Steps
  • Step 1: Culture and Crude Extraction

    • Culture Conditions: The producing strain (e.g., Streptomyces sp.) is cultured in a suitable liquid medium. The production of the target compound can be highly dependent on trace elements in the medium [2].
    • Extraction: The culture broth is first separated, often by centrifugation. The supernatant is then extracted with an organic solvent like ethyl acetate, and the extract is concentrated to a dry crude form [2].
  • Step 2: Purification

    • Column Chromatography: The crude extract is initially fractionated using open-column chromatography, for example, on Wakogel C-200 [2].
    • HPLC: Further purification is achieved using High-Performance Liquid Chromatography (HPLC) with a reverse-phase column like Inertsil ODS-3 to isolate the pure compound [2].
  • Step 3: Structural Elucidation

    • ESI-MS (Electrospray Ionization Mass Spectrometry): Used to determine the molecular weight. For β-rubromycin, the molecular ion [M + H]⁺ is observed at m/z 537 [2].
    • NMR (Nuclear Magnetic Resonance): Both ¹H-NMR and ¹³C-NMR are critical for confirming the structure and differentiating between closely related compounds. Key chemical shifts (δ) for β-rubromycin include [2]:
      • 13C-NMR: 40.134 (C-3′), 29.605 (C-3), 22.162 (C-4), 52.928 (7-CO₂CH₃), 56.460 (5′-OCH₃), 57.118 (7′-OCH₃).
    • UV/VIS Spectroscopy: Provides additional characterization, with β-rubromycin showing absorption maxima at 238 nm and 312 nm [2].
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in analyzing this compound?

The primary difficulty lies in its structural complexity and similarity to other rubromycins. The bisbenzannulated [5,6]-spiroketal system is biosynthetically elusive, and distinguishing between α-, β-, and γ-rubromycin requires high-purity samples and precise spectroscopic data (particularly NMR) to assess subtle differences in oxidation states and methoxy group substitutions [1] [2].

Q2: My sample shows biological activity, but spectroscopic data doesn't perfectly match known rubromycins. What should I consider?

It is highly probable that you have isolated a novel derivative or analog within the rubromycin family. The rubromycins are known to be a "structurally diverse and complex" family [1]. You should focus on:

  • Precise 2D NMR experiments to fully assign the structure.
  • High-resolution mass spectrometry (HR-MS) to determine the exact molecular formula.
  • Comparing your data with literature on minor rubromycin derivatives.
Q3: What is the significance of the spiroketal system?

The bisbenzannulated [5,6]-spiroketal system is not only structurally unusual but is also considered crucial for the marked bioactivities of these compounds, including enzyme inhibition. This core structure is a key pharmacophore and a major synthetic challenge, drawing significant interest from chemists [1].

The search results I obtained are primarily focused on the basic science and biological activity of these compounds. For more detailed troubleshooting on specific analytical techniques like HPLC or NMR, you may need to consult specialized analytical chemistry resources or practical methodologies not covered in the current literature.

References

Frequently Asked Questions & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the common sources and basic properties of rubromycins?

Rubromycins, including Collinomycin (also known as α-rubromycin), are primarily isolated from Streptomyces species, such as S. collinus and other marine Streptomyces strains [1] [2] [3]. They are known for their distinctive red color and complex polycyclic structures [1] [2].

A key challenge in working with these compounds is their limited solubility in common organic solvents like chloroform, methanol, DMSO, and THF, which can hinder isolation, purification, and data collection [1].

Q2: How can I improve the solubility of rubromycins during isolation?

If poor solubility is affecting your yield or analysis, consider chemical derivation. The literature suggests acetylation or methylation as effective methods to increase solubility for easier purification and characterization [1].

Q3: What is a reliable method to isolate and identify β-rubromycin from a microbial culture?

The following protocol, adapted from a 2020 study, successfully isolated β-rubromycin from Streptomyces sp. no. 750 and confirmed its structure [2].

  • Fermentation: Grow the producing strain in a suitable liquid culture medium (e.g., Medium E from the study, which contains a trace element solution) at 30°C for 5 days with shaking [2].
  • Extraction: After fermentation, treat the culture broth with an equal volume of acetone (50% final concentration) and incubate at 4°C overnight. Following centrifugation, extract the cell-free supernatant with ethyl acetate and evaporate to obtain a crude extract [2].
  • Purification: Purify the crude extract through sequential chromatography. The study used a Wakogel C-200 column followed by an Inertsil ODS-3 column to obtain a red powder [2].
  • Identification:
    • ESI-MS: Look for a molecular ion [M + H]+ at m/z 537 [2].
    • NMR: Compare 1H-NMR and 13C-NMR data with standards. Key signatures for β-rubromycin include three methoxy groups and specific chemical shifts for C-3', C-3, and C-4 [2].
    • UV/VIS: The absorption maxima for β-rubromycin are at 238 nm and 312 nm [2].

Biological Activity Data

The table below summarizes the known biological activities of various rubromycins to help you benchmark your experimental results.

Compound Name Molecular Weight Notable Biological Activities Reported Efficacy (e.g., MIC, IC₅₀)

| β-Rubromycin | 536.45 [1] | - Inhibits cyst germination in Phytophthora infestans [2]

  • Antibacterial activity against Gram-positive bacteria [3] | IC₅₀ = 19.8 μg/L (vs. P. infestans cysts) [2] MIC = 0.125-16 μg/mL (vs. Gram-positive bacteria) [3] | | γ-Rubromycin | 522.42 [1] | - Inhibits cyst germination in Phytophthora infestans [2]
  • Antimicrobial, anticancer, enzyme inhibition [1] | IC₅₀ = 58.5 μg/L (vs. P. infestans cysts) [2] | | α-Rubromycin | 536.45 [1] | - Antimicrobial, anticancer, enzyme inhibition [1] | Information not specified in search results | | Purpuromycin | 538.42 [1] | - Antimicrobial, anticancer [1] | Information not specified in search results |

Experimental Workflow & Structural Relationships

To help visualize the experimental process and the relationships within this compound family, I've created the following diagrams using Graphviz.

Diagram 1: Rubromycin Experimental Isolation & Identification Workflow

This diagram outlines the key steps in the isolation and identification process.

start Start: Microbial Ferration (Streptomyces sp.) step1 Extraction (50% Acetone, 4°C) start->step1 step2 Centrifugation step1->step2 step3 Solvent Extraction (Ethyl Acetate) step2->step3 step4 Crude Extract step3->step4 step5 Chromatography (Normal & Reverse Phase) step4->step5 step6 Pure Compound (Red Powder) step5->step6 step7 Structural ID step6->step7 msmethod Identification Methods step7->msmethod esi ESI-MS [M+H]+ m/z 537 msmethod->esi nmr NMR (1H, 13C) 3 Methoxy Groups msmethod->nmr uv UV/VIS 238nm, 312nm msmethod->uv

Diagram 2: Structural Relationship in the Rubromycin Family

This diagram shows the core structural feature shared by rubromycin-type compounds, which is key to their identification.

core Rubromycin Core Structure feature Bisbenzannulated [5,6]-Spiroketal System core->feature part1 Oxygenated Naphthazarin Motif feature->part1 part2 Isocoumarin Unit feature->part2 variants Common Variants var1 α-Rubromycin (this compound) variants->var1 var2 β-Rubromycin variants->var2 var3 γ-Rubromycin variants->var3

References

Rubromycin Family: Isolation & Identification Guide

Author: Smolecule Technical Support Team. Date: February 2026

This section addresses common challenges in isolating and identifying rubromycin-type compounds.

FAQ 1: What are the rubromycins and what makes them challenging to work with? The rubromycins are a group of structurally complex aromatic polyketides, primarily isolated from Streptomyces species. They are known for their unique bisbenzannulated [5,6]-spiroketal system and exhibit promising antimicrobial, anticancer, and enzyme inhibition activities [1]. A major challenge is their poor solubility in common organic solvents like chloroform, methanol, DMSO, and tetrahydrofuran, which complicates their isolation, purification, and spectroscopic analysis [1].

FAQ 2: How can I improve the solubility of rubromycins for analysis? A established method to overcome solubility issues is chemical derivation.

  • Recommended Protocol: Acetylation or Methylation [1]
    • Treat the purified or crude rubromycin compound with acetic anhydride or pyridine to perform acetylation, or with methyl iodide to perform methylation.
    • This process adds acetyl or methyl groups to the hydroxyl groups of the molecule, significantly improving its solubility in organic solvents.
    • The derivatized compound is then much more amenable to techniques like NMR and HPLC-MS for structural characterization.

FAQ 3: What are the key spectroscopic features to identify different rubromycins? The table below summarizes key data for several rubromycins to aid in identification.

Compound Name Molecular Formula Molecular Weight Notable Spectral & Biological Features [1]
α-Rubromycin (Collinomycin) C₂₇H₂₀O₁₂ 536.45 Original compound named this compound; exhibits antimicrobial, anticancer, and enzyme inhibition activity.
β-Rubromycin C₂₇H₂₀O₁₂ 536.45 Distinguished from α-rubromycin by oxidation states; potent inhibitor of Phytophthora infestans cyst germination (IC₅₀ = 19.8 μg/L) [2].
γ-Rubromycin C₂₆H₁₈O₁₂ 522.42 Also inhibits cyst germination, though less potent (IC₅₀ = 58.5 μg/L) than β-rubromycin [2].
β-Rubromycin Acid C₂₆H₁₈O₁₂ 522.42 Features a carboxylic acid group at C-7 instead of a methyl ester.

Experimental Protocols & Workflows

Protocol 1: Isolation of Rubromycins from Actinomycetes

This is a generalized protocol compiled from recent studies [1] [2].

  • Fermentation: Culture the producing actinomycete strain (e.g., Streptomyces collinus or related species) in a suitable liquid medium (e.g., YGGS or other optimized media) for 5-7 days at 28-30°C with shaking [3].
  • Extraction: Separate the culture broth from the mycelium by centrifugation. Extract the supernatant three times with an equal volume of ethyl acetate. Combine the organic layers and concentrate in vacuo to obtain a crude extract [3].
  • Purification: Subject the crude extract to column chromatography (e.g., using silica gel Wakogel C-200 and reverse-phase C18 columns like Inertsil ODS-3). Elute with gradients of increasing methanol in water or other suitable solvent systems.
  • Analysis: Identify fractions containing rubromycins (often red pigments) using analytical HPLC monitored at 220, 254, and 300 nm. Confirm compound identity using UHPLC-HRMS and NMR spectroscopy [1] [2].

The following diagram illustrates the core isolation and identification workflow.

G Rubromycin Isolation Workflow Start Start: Actinomycete Culture A Fermentation & Growth (5-7 days, 28°C) Start->A B Centrifugation (Separate broth) A->B C Ethyl Acetate Extraction (x3 rounds) B->C D Concentrate Crude Extract C->D E Column Chromatography (Silica Gel, C18) D->E F HPLC Fraction Analysis (UV 220, 254, 300nm) E->F G Structural Confirmation (HRMS, NMR) F->G End Identified Rubromycin G->End

Protocol 2: Co-culture Strategy for Activating Silent Gene Clusters

Many biosynthetic gene clusters are "silent" under standard lab conditions. Co-culture is an effective strategy to activate them [3].

  • Strain Preparation: Obtain seed cultures of your target Streptomyces strain and a Mycolic Acid-Containing Bacteria (MACB) strain, such as Mycobacterium sp. Grow each in TSB medium for 2-3 days at 28°C [3].
  • Inoculation: Co-transfer 3 mL of Streptomyces seed culture and 1 mL of MACB seed culture into a flask containing 100 mL of YGGS medium [3].
  • Fermentation: Incubate the co-culture at 28°C with shaking at 220 rpm for 7 days [3].
  • Analysis: Extract and analyze metabolites as described in Protocol 1. Compare the HPLC and HRMS profiles of the co-culture with those of the pure cultures to identify newly induced metabolites [3].

The diagram below outlines the co-culture activation strategy.

G Co-culture Activation Strategy Start Start with Two Strains A Streptomyces sp. (Seed Culture) Start->A B MACB Strain (e.g., Mycobacterium sp.) Start->B C Combine in Co-culture (YGGS Medium, 7 days) A->C B->C D Metabolite Extraction (Ethyl Acetate) C->D E Profile Analysis (HPLC-HRMS) D->E F Identify New Metabolites vs. Pure Culture Controls E->F End Activated Compound F->End

Troubleshooting Common Experimental Issues

Problem: No rubromycin production detected in my strain.

  • Solution 1: Employ a co-culture approach as detailed in Protocol 2. Physical contact with MACB can activate silent biosynthetic gene clusters [3].
  • Solution 2: Use genome mining. Sequence your strain's genome and use antiSMASH or similar tools to identify the rubromycin biosynthetic gene cluster (BGC). This confirms potential and can guide cultivation conditions [4].
  • Solution 3: Apply the OSMAC (One Strain Many Compounds) approach. Systematically vary cultivation parameters such as media composition, temperature, aeration, and time to trigger production [4].

Problem: Poor separation or broad peaks during HPLC analysis.

  • Solution: Ensure your HPLC method uses a reverse-phase C18 column and a slow, linear gradient of methanol in water. This is critical for resolving these complex, closely related polyketides [1] [3].

Problem: Obtaining low yields during extraction.

  • Solution: Perform multiple (at least three) successive extractions of the culture supernatant with ethyl acetate to ensure complete recovery of compounds [3].

References

Collinomycin Overview and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Collinomycin, also known as α-rubromycin, is a complex polyketide antibiotic produced by the actinomycete Streptomyces collinus [1] [2]. It belongs to the rubromycin family of natural products, which are characterized by a unique bisbenzannulated [5,6]-spiroketal system and a polycyclic aromatic structure [3] [4].

The table below summarizes its fundamental properties:

Property Description
Producer Organism Streptomyces collinus [1] [2]
Chemical Family Rubromycin; Pentangular Polyphenol [4]
Molecular Formula C₂₇H₂₀O₁₂ [1]
Molecular Weight 536.4 g/mol [1]
CAS Number 27267-69-2 [1]
Structural Features Unique bisbenzannulated [5,6]-spiroketal core [4]
Solubility Soluble in DMSO [1]
Storage Dry, dark and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years) [1]

Known Stability Concerns and Handling

While direct degradation studies are not available, the core structure of this compound provides clues about its potential stability issues:

  • Redox Reactions: The naphthazarin quinone moiety in rubromycins is highly oxygenated and can undergo redox reactions [4]. This suggests a sensitivity to oxidizing or reducing agents.
  • Light Sensitivity: this compound is recommended to be stored in the dark, indicating potential photosensitivity [1].
  • Temperature Sensitivity: The recommendation for cold storage strongly suggests that the compound degrades at higher temperatures [1].

Suggested Experimental Approaches for Stability

Given the lack of direct data, you would need to establish stability parameters empirically. The following workflow outlines a general approach to characterize this compound's stability and identify its degradation products.

Start Start: this compound Stability Assessment Stress Apply Forced Degradation Conditions Start->Stress Acid Acidic Hydrolysis (e.g., 0.1M HCl) Stress->Acid Parallel Conditions Base Basic Hydrolysis (e.g., 0.1M NaOH) Stress->Base Parallel Conditions Ox Oxidative Stress (e.g., 3% H₂O₂) Stress->Ox Parallel Conditions Ther Thermal Stress (e.g., 40°C, 60°C) Stress->Ther Parallel Conditions Photo Photolytic Stress Stress->Photo Parallel Conditions Analyze Analyze Stressed Samples Acid->Analyze Base->Analyze Ox->Analyze Ther->Analyze Photo->Analyze HPLC HPLC-UV/HRMS Analyze->HPLC Compare Compare to Untreated Control Analyze->Compare Identify Identify Degradation Products HPLC->Identify Compare->Identify Struct Propose Structures for Major Degradants Identify->Struct Pathway Postulate Degradation Pathways Identify->Pathway End Establish Stable Handling Protocol Struct->End Pathway->End

Based on the stability concerns, here are specific methodological considerations for your experiments:

  • Analytical Methods: High-Performance Liquid Chromatography (HPLC) coupled with High-Resolution Mass Spectrometry (HRMS) would be the standard technique to monitor this compound and its degradation products. The UV/VIS spectral data for rubromycins show absorption maxima around 238 nm and 312 nm, which can be used for HPLC detection [5].
  • Handling Recommendations:
    • Solution Preparation: Use dry, aprotic solvents like DMSO to prepare stock solutions [1].
    • Storage: Always aliquot and store stock solutions at -20 °C or lower, protected from light [1].
    • Buffers: Avoid buffers or solutions with strong oxidizing agents. Test compatibility with common aqueous buffers (e.g., phosphate, acetate) at the intended working concentration and pH.

References

Collinomycin versus similar compounds

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Rubromycin Compounds

Compound Molecular Weight (Da) Key Structural Features Documented Biological Activity & Potency
Collinomycin (α-Rubromycin) 536.1 (as α-rubromycin) [1] Information limited; red pigment [1] Detailed quantitative data not available in search results [1].
β-Rubromycin 536.4 [1] 5,6-bisbenzannulated spiroketal; three methoxy groups [1] Inhibits cyst germination in Phytophthora infestans (IC₅₀ = 19.8 μg/L); more potent than γ-rubromycin in this assay [1].
γ-Rubromycin 522.4 [1] Different oxidation state compared to α- and β-rubromycin [1] Inhibits cyst germination in Phytophthora infestans (IC₅₀ = 58.5 μg/L); less potent than β-rubromycin [1].

Experimental Methodologies

The biological data for β- and γ-rubromycin were obtained through the following experimental protocols:

  • Cyst Germination Inhibition Assay: Sporangia of Phytophthora infestans were treated with various concentrations of rubromycin compounds in water. After incubation at 10°C for 18 hours, the inhibition of cyst germination was quantified using microscopy, and the IC₅₀ values (the concentration required for 50% inhibition) were calculated [1].
  • Compound Identification: The identity of β-rubromycin was confirmed through a combination of ESI-MS (Electrospray Ionization Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy, specifically comparing 1H-NMR and 13C-NMR data with known standards [1].

Experimental Workflow for Bioactive Compound Discovery

The following diagram outlines the general workflow used in one of the cited studies to discover and characterize bioactive compounds from microbial sources, which led to the identification of β-rubromycin's activity [1].

start Sample Collection (Soil Actinomycetes) A Liquid Culture & Fermentation start->A B Crude Extract Preparation (Acetone) A->B C Primary Bioassay Screen (e.g., Inhibition of Cyst Germination) B->C D Bioassay-Guided Fractionation C->D E Purification (Column Chromatography) D->E F Structure Elucidation (MS, NMR) E->F G Biological Activity Profiling (e.g., Determine IC₅₀) F->G

Key Relationship: Co-culture for Metabolic Activation

Since this compound/rubromycin are secondary metabolites, one highly relevant strategy for their discovery and production is the activation of silent biosynthetic gene clusters in Streptomyces. The flowchart below summarizes an effective protocol for this, as detailed in the search results [2].

S_seed Streptomyces Seed Culture (3 days in TSB medium) Co_inoc Co-inoculate & Co-culture (7 days in YGGS) S_seed->Co_inoc M_seed MACB Seed Culture (2 days in TSB medium) M_seed->Co_inoc Extract Metabolite Extraction (Ethyl Acetate) Co_inoc->Extract Control Pure Culture Controls Control->Extract Analyze HPLC-HRMS/NMR Analysis & Bioactivity Assay Extract->Analyze

Abbreviation: MACB: Mycolic Acid-containing Bacteria [2].

This co-culture approach with MACB was found to be a highly effective method for activating the production of novel secondary metabolites in red soil-derived streptomycetes, successfully inducing changes in metabolite profiles in the majority of tested strains [2].

References

Colistin Combination Therapy: Efficacy Data

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize experimental findings on how Colistin performs against multidrug-resistant pathogens when combined with other antibiotics.

Table 1: In Vitro Synergy of Colistin Combinations against P. aeruginosa and *A. baumannii*

This data is from a 2025 study that assessed synergistic interactions using checkerboard assays [1].

Pathogen Combination Therapy Synergy Rate Key Findings
P. aeruginosa (n=23) Colistin + Doripenem 30%
Colistin + Doxycycline 90% Particularly effective combination
Colistin + Rifampicin 20%
A. baumannii (n=26) Colistin + Doripenem 30%
Colistin + Doxycycline 60%
Colistin + Rifampicin 30%
Both Pathogens Colistin + Doripenem - Promising approach; may reduce nephrotoxicity risk [1]

Table 2: Clinical Outcomes for Colistin vs. Combination Therapy in CRE Infections

A 2024 clinical study compared Colistin monotherapy with Colistin-Fosfomycin combination therapy for Carbapenem-resistant Enterobacteriaceae (CRE) infections. The results below are from a propensity score analysis and found no significant differences in key outcomes [2].

Therapy 30-Day Mortality Mortality at End of Treatment Clinical Response Microbiologic Response
Colistin Monotherapy (n=67) Reference Reference Reference Reference
Colistin + Fosfomycin (n=153) aOR: 1.51 (95% CI: 0.60-3.78) aOR: 1.26 (95% CI: 0.55-2.90) aOR: 1.48 (95% CI: 0.61-3.59) aOR: 0.66 (95% CI: 0.18-2.38)

Abbreviations: aOR, adjusted Odds Ratio; CI, Confidence Interval.

Key Experimental Protocols in Research

The comparative efficacy data for colistin are generated through standardized experimental methods. Here are the details of two key protocols used in the cited studies.

1. Checkerboard Assay (for Synergy Testing) This method is used to calculate the Fractional Inhibitory Concentration Index (FICI) to determine drug interactions [1].

  • Step 1: Preparation - Create a two-dimensional microtiter plate with serial dilutions of two antibiotics (e.g., Colistin and Doripenem), varying their concentrations independently.
  • Step 2: Inoculation - Standardize a bacterial suspension to approximately 5 × 10^5 CFU/mL and inoculate each well of the plate.
  • Step 3: Incubation - Incubate the plate at 35°C for 18-24 hours.
  • Step 4: Analysis - Examine each well for visible bacterial growth. The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined.
  • Step 5: FICI Calculation - The FICI is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is typically defined as a FICI of ≤0.5 [1].

2. Time-Kill Curve (TKC) Assay This assay provides a dynamic picture of the bactericidal activity of an antibiotic regimen over time [1].

  • Step 1: Setup - Prepare flasks containing a standardized bacterial inoculum (e.g., ~10^6 CFU/mL) with and without antibiotics. Antibiotics are used at sub-inhibitory (e.g., 1/4x MIC), inhibitory (1x MIC), and supra-inhibitory (4x MIC) concentrations, both as monotherapy and in combination.
  • Step 2: Sampling - Remove samples from each flask at predetermined time points (e.g., 0, 2, 4, 6, 24 hours).
  • Step 3: Plating & Quantification - Serially dilute each sample and plate it on agar. After incubation, count the viable colonies to determine the bacterial density (CFU/mL) at each time point.
  • Step 4: Plotting & Interpretation - Plot the log10 CFU/mL against time. A bactericidal effect is defined as a ≥3-log10 reduction in the bacterial count from the initial inoculum. Synergy is declared when the combination regimen achieves a ≥2-log10 reduction in CFU/mL compared to the most active single drug at the same time point [1].

Research Workflow and Bacterial Response

To help visualize the logical flow of a full research study and the bacterial response to colistin, please refer to the following diagrams.

architecture Start Start: Isolate Resistant Pathogens Susceptibility Broth Microdilution Determine Colistin MIC Start->Susceptibility Synergy Checkerboard Assay Calculate FICI for Synergy Susceptibility->Synergy Killing Time-Kill Curve Assay Assess Bactericidal Kinetics Synergy->Killing Analysis Data Analysis & Conclusion Killing->Analysis

Diagram 1: Experimental workflow for evaluating colistin combination therapies, from initial isolation to data analysis [1].

architecture SubMIC Sub-MIC Colistin Exposure Proteome Proteomic Changes (135 DEPs identified) SubMIC->Proteome Metabolism Altered Metabolism & Protein Synthesis Proteome->Metabolism Stress Stress Response Activation (e.g., GrpE, Hmp) Proteome->Stress Membrane Membrane Protein Changes (e.g., OprD, OprI) Proteome->Membrane Morphology Morphological Changes Reduced cell & colony size Membrane->Morphology Virulence Altered Virulence (e.g., Pyocyanin production) Membrane->Virulence

Diagram 2: Proteomic and phenotypic changes in P. aeruginosa under colistin pressure, illustrating adaptive resistance mechanisms [3]. Abbreviation: DEPs, Differentially Expressed Proteins.

Interpretation and Research Implications

  • Combination is Key: The high synergy rates, particularly with doxycycline, suggest that colistin-based combinations are a promising strategy for overcoming resistance in difficult-to-treat pathogens like A. baumannii and P. aeruginosa [1].
  • Clinical Correlation Needed: While in vitro synergy is clear, recent clinical studies like the one on CRE infections show that this does not always directly translate to a statistically significant mortality benefit in patients [2]. This highlights the complexity of human outcomes and the need for more robust clinical trials.
  • Beyond Direct Killing: Research shows that sub-lethal colistin exposure triggers complex bacterial adaptations, including proteomic changes and morphological adjustments, which contribute to adaptive resistance [3]. Targeting these pathways could be a novel therapeutic avenue.

References

Basic Characteristics of Collinomycin (α-Rubromycin)

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental properties of collinomycin as established in the literature:

Feature Description
Chemical Name α-Rubromycin (this compound is a synonym) [1] [2].
IUPAC Name methyl 7,8-dihydroxy-6-[2-(8-hydroxy-5,7-dimethoxy-4,9-dioxobenzo[f][1]benzofuran-2-yl)ethyl]-1-oxoisochromene-3-carboxylate [2].
Molecular Formula C₂₇H₂₀O₁₂ [2].
Molecular Weight 536.4 g/mol [2].
Producing Organism Primarily Streptomyces collinus [2].
Structural Family Rubromycin family of pentangular polyphenols; characterized by a bisbenzannulated [5,6]-spiroketal core [3].
Reported Bioactivities Antimicrobial, anticancer, and enzyme inhibition activities [3].

Comparison of Key Experimental Confirmation Methods

Confirmation of this compound's identity and purity relies on a suite of spectroscopic and chromatographic techniques. The following table compares the applications and experimental details of the primary methods used.

Method Role in Confirmation Key Experimental Outputs & Protocols

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determines carbon skeleton structure, functional groups, and spatial connections. Critical for differentiating between rubromycin subtypes (e.g., α vs. β) [1]. | 1H-NMR & 13C-NMR:

  • Protocol: Sample is dissolved in deuterated DMSO. Spectra are acquired (e.g., 500 MHz for 1H, 100 MHz for 13C).
  • Key Data: Chemical shifts (δ) reveal proton and carbon environments. For β-rubromycin (closely related to α), diagnostic signals include δ 52.928 (ester methyl), δ 56.460, and δ 57.118 (methoxy groups) [1]. | | Mass Spectrometry (MS) | Determines molecular weight and formula. Confirms identity by matching exact mass. | ESI-MS (Electrospray Ionization):
  • Protocol: Sample dissolved in methanol, infused into spectrometer in positive ion mode.
  • Key Data: Observes molecular ion peak [M+H]⁺. For this compound, the exact mass is 536.0955, with [M+H]⁺ expected at m/z 537.1 [1] [2]. | | High-Performance Liquid Chromatography (HPLC) | Assesses purity and is used as a final purification step. Retention time serves as a characteristic identifier. | Analytical HPLC:
  • Protocol: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5μm). Mobile phase: gradient of methanol and water. Flow rate: 1.0 mL/min. Detection: UV at 220, 254, and 300 nm [4].
  • Key Data: Retention time and UV-Vis spectrum (absorption maxima ~238 nm and ~312 nm for rubromycins) are compared to standards [1]. | | Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides a rapid fingerprint of the chromophore, consistent with the naphthazarin and isocoumarin structure. | Protocol: Sample dissolved in methanol and scanned from 200-600 nm.
  • Key Data: Absorption maxima are characteristic of the rubromycin core structure [1]. |

A Typical Workflow for Identification and Confirmation

The relationship between these methods and a logical pathway for confirming the identity of this compound in a sample can be visualized in the following workflow. This process is commonly applied when identifying natural products from microbial extracts [4] [1].

G Start Start: Crude Extract from Streptomyces Culture A HPLC Analysis (Purity Check & Isolation) Start->A Fractionation B UV-Vis Spectroscopy (Chromophore Fingerprinting) A->B C Mass Spectrometry (MS) (Determine Molecular Weight & Formula) B->C Purified Compound D NMR Spectroscopy (1H, 13C - Elucidate Molecular Structure) C->D E Compare Data with Literature & Databases D->E End End: Confirmed Identification E->End

Key Differentiating Factors in Analysis

When working with the rubromycin family, pay close attention to:

  • Differentiating Rubromycins: The major structural variations within the rubromycin family occur at specific carbon positions (C-3′, C-3, C-4) and the methyl group at C-7 of the isocoumarin unit [3]. NMR spectroscopy is the definitive technique for pinpointing these differences, as shown in the comparative analysis between α- and β-rubromycin [1].
  • Solubility Challenges: Rubromycins are often slightly soluble or insoluble in common organic solvents, which can hinder purification and data collection. A noted solution is chemical derivation, such as acetylation or methylation, to increase solubility [3].

References

Comparative Biological Activity of Rubromycin Family Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the known biological activities and potency data for collinomycin and related rubromycin compounds, compiled from recent scientific literature.

Compound Name Source Organism(s) Reported Biological Activities Quantitative Potency Data (when available)
This compound (α-Rubromycin) Streptomyces collinus [1] [2] Antimicrobial; Anticancer; Enzyme inhibition [1] Specific comparative potency data not located in current search results.

| β-Rubromycin | S. collinus; Streptomyces sp. A1; Streptomyces sediminicola SCSIO 75703^T^ [1] [3] | Antimicrobial; Anticancer; Enzyme inhibition [1] | Antibacterial: MIC vs. Gram-positive bacteria: 4-16 μg/mL [3]. Anti-oomycete: IC~50~ for cyst germination in Phytophthora infestans: 19.8 μg/L [2]. | | γ-Rubromycin | S. collinus [1] | Antimicrobial; Anticancer; Enzyme inhibition [1] | Anti-oomycete: IC~50~ for cyst germination in Phytophthora infestans: 58.5 μg/L [2]. | | Purpuromycin | Actinoplanes ianthinogenes [1] | Antimicrobial; Anticancer [1] | Specific quantitative data not located in current search results. | | Heliquinomycin | Streptomyces sp. MJ929-SF2 [1] | Antimicrobial; Anticancer; Enzyme inhibition [1] | Specific quantitative data not located in current search results. |

Experimental Protocols for Key Assays

The quantitative data in the table is derived from standardized microbiological and biochemical assays. Here are the detailed methodologies for the key experiments cited.

Anti-Oomycete Cyst Germination Assay [2]

This protocol details the procedure used to determine the IC~50~ values for β- and γ-rubromycin.

  • Organism & Inoculum: Phytophthora infestans sporangia (1 × 10^3^ sporangia/40 μL).
  • Test Compound Application: Sporangia are mixed with various concentrations of the rubromycin compounds in water.
  • Induction of Zoospores: The mixture is incubated at 10°C for 18 hours to stimulate the release of zoospores and their subsequent encystment.
  • Germination Inhibition Measurement: After incubation, cyst germination is examined under a stereo microscope. The percentage of inhibition is calculated, and the IC~50~ value (the concentration that inhibits 50% of cyst germination) is determined.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) [3]

This standard method was used to determine the antibacterial activity of β-rubromycin against Gram-positive bacteria.

  • Bacterial Strains: Typically, standard laboratory strains or clinical isolates of Gram-positive bacteria like Staphylococcus aureus or Enterococcus faecium.
  • Culture Preparation: Bacterial suspensions are prepared and adjusted to a standard turbidity (e.g., 0.5 McFarland standard).
  • Dilution Series: The test compound (β-rubromycin) is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a microtiter plate.
  • Inoculation & Incubation: Each well of the dilution series is inoculated with a standardized number of bacterial cells and incubated at 35±2°C for 16-20 hours.
  • MIC Determination: The MIC is identified as the lowest concentration of the compound that completely prevents visible growth of the organism.

Proposed Mechanism of Action for β-Rubromycin

While the specific mechanism of this compound is not detailed in the available literature, a chemical genetic study on its structural analog, β-rubromycin, revealed a potential mechanism involving a RIO kinase-like protein in oomycetes [2]. The diagram below illustrates this proposed signaling pathway and the experimental findings.

G cluster_0 Genetic Analysis Confirms Role BetaRubromycin β-Rubromycin RIOKinase RIO Kinase-like Gene (PITG_04584) BetaRubromycin->RIOKinase Stimulates Expression (60-fold increase) Morphogenesis Oomycete Morphological Development RIOKinase->Morphogenesis Is Involved In Germination Cyst Germination RIOKinase->Germination Appressorium Appressorium Formation RIOKinase->Appressorium Zoosporogenesis Zoosporogenesis RIOKinase->Zoosporogenesis Silencing Gene Silencing Silencing->RIOKinase Inhibits Silencing->Germination Suppresses Silencing->Appressorium Suppresses Silencing->Zoosporogenesis Suppresses

This diagram synthesizes the findings from a chemical genetic study, which proposed that β-rubromycin exerts its inhibitory effect by dramatically upregulating a specific RIO kinase-like gene (PITG_04584) in Phytophthora infestans [2]. Subsequent gene silencing experiments confirmed that this kinase is functionally involved in key developmental stages, including zoosporogenesis, cyst germination, and appressorium formation [2]. This suggests that the potent anti-oomycete activity of β-rubromycin is linked to the disruption of this signaling pathway.

Research Implications and Data Gaps

  • Structural Similarity Suggests Shared Mechanisms: this compound is a member of the rubromycin family, characterized by a unique bisbenzannulated spiroketal core structure [1]. The significant potency difference between β-rubromycin and γ-rubromycin against oomycete cyst germination highlights how subtle structural modifications can profoundly impact biological activity [2].
  • Data Availability is Limited: A direct, comprehensive potency comparison of this compound against its alternatives across multiple biological targets is not available in the current search results. The provided data focuses on specific organisms or pathways.

References

Promising Antibiotic Candidates from Recent Research

Author: Smolecule Technical Support Team. Date: February 2026

Compound Name Class / Type Key Mechanism of Action Spectrum of Activity (Based on In Vitro Studies) Key Experimental Findings & Potency (MIC) Resistance Profile
9-Phenylfascaplysin [1] Marine alkaloid derivative Potent FtsZ inhibitor; disrupts bacterial cell division [1] Gram-positive bacteria (including MRSA) [1] More effective than vancomycin in a mouse sepsis model (7 out of 9 times) [1] High selectivity suggests action on a specific therapeutic target [1]
Pre-methylenomycin C lactone [2] Biosynthetic intermediate (lactone) Novel; distinct from its parent compound, Methylenomycin A [2] Gram-positive bacteria (MRSA, VRE) [2] >100x more active than Methylenomycin A against some Gram-positive bacteria [2] No resistance detected in Enterococcus under conditions that induced vancomycin resistance [2]
Paenimicin [3] Depsi-lipopeptide (11-mer) Dual binding: targets Lipid A in Gram-negative and teichoic acids in Gram-positive bacteria [3] Broad-spectrum vs. MDR Gram-negative and Gram-positive pathogens [3] Potent activity against MDR ESKAPE pathogens; MIC range: 2-8 μg/mL for optimized variant (BNP37C2) [3] No detectable resistance; effective against colistin-resistant strains [3]

Details on Key Experimental Protocols

For the compounds listed above, here are the methodologies used to generate the key data, which you can use to assess the experimental evidence.

  • For 9-Phenylfascaplysin [1]

    • Antimicrobial Activity (In Vitro): MIC (Minimum Inhibitory Concentration) assays were performed against a range of Gram-positive bacteria, including antibiotic-resistant strains like MRSA.
    • Efficacy (In Vivo): A mouse model of acute bacterial sepsis was used. The compound's effectiveness was compared to the reference antibiotic vancomycin, with survival rates and ED50 (median effective dose) values being key metrics.
    • Mechanism Studies: Preliminary exploration involved assessing the compound's effect on the GTPase activity of FtsZ, a key protein in bacterial cell division.
  • For Pre-methylenomycin C lactone [2]

    • Discovery & Production: The compound was identified as a biosynthetic intermediate by deleting specific genes in the methylenomycin A pathway in Streptomyces coelicolor. It was also synthesized via a scalable chemical route.
    • Potency Assays: Standard MIC assays were used to compare its activity directly against methylenomycin A on a panel of Gram-positive bacteria.
    • Resistance Studies: Researchers attempted to induce resistance in Enterococcus by serial passaging in sub-inhibitory concentrations of the antibiotic, using vancomycin as a control.
  • For Paenimicin [3]

    • Discovery (synBNP approach): This culture-independent method involved:
      • Genome mining of Paenibacillaceae families to identify Non-Ribosomal Peptide Synthetase (NRPS) gene clusters.
      • Predicting the peptide structure from the adenylation domain specificity.
      • Chemically synthesizing the predicted linear and cyclized lipopeptides.
    • Antibacterial Activity: MIC values were determined against the MDR ESKAPE pathogens.
    • Mechanism of Action: Binding assays and structural studies were used to confirm the dual interaction with lipid A (in Gram-negative bacteria) and teichoic acids (in Gram-positive bacteria).
    • In Vivo Efficacy & Toxicity: Tested in mouse infection models. Nephrotoxicity was evaluated and compared to colistin.

Research Workflow and Antibiotic Mechanisms

To help visualize the modern discovery process and distinct mechanisms described in the research, I've created the following diagrams.

cluster_discovery Modern Antibiotic Discovery Workflow cluster_mechanism Dual-Target Mechanism of Paenimicin Start Genome Mining & Bioinformatic Analysis A Prioritize Novel Biosynthetic Gene Clusters (BGCs) Start->A B Structure Prediction (e.g., for NRPs/RiPPs) A->B C Chemical Synthesis (synBNP Approach) B->C D In Vitro Screening (Activity, Toxicity) C->D E Mechanism of Action Studies D->E F In Vivo Efficacy & Toxicity Models E->F P Paenimicin TA Teichoic Acids (in Cell Wall) P->TA Binds Phosphate Groups LA Lipid A (in Outer Membrane) P->LA Binds Phosphate & Hydroxyl Groups GN Gram-Negative Cell Envelope

This diagram illustrates the modern, genomics-driven pipeline for antibiotic discovery, exemplified by the finding of Paenimicin, and its unique dual-binding mechanism [3].

cluster_cluster1 Targeting Bacterial Cell Division cluster_cluster2 Targeting Essential Cell Wall Components Title Alternative Antibacterial Strategies FtsZ FtsZ Protein (Forms divisome Z-ring) Effect1 Inhibits GTPase Activity Blocks Cytokinesis FtsZ->Effect1 Fascaplysin 9-Phenylfascaplysin Fascaplysin->FtsZ CellWall Gram-Positive Cell Wall TeichoicAcid Teichoic Acids Effect2 Disrupts Membrane Integrity and Cell Wall Function TeichoicAcid->Effect2 LipidA Gram-Negative Lipid A LipidA->Effect2 Paenimicin Paenimicin Paenimicin->TeichoicAcid Paenimicin->LipidA

This diagram contrasts the different mechanisms of action of the highlighted compounds, showing how they bypass traditional targets to combat resistance [1] [3].


Key Takeaways for Researchers

The compounds highlighted here are notable for their innovative origins and mechanisms, which are crucial in the fight against multi-drug resistant bacteria.

  • Novel Discovery Platforms: Paenimicin and pre-methylenomycin C lactone were discovered using modern strategies—synthetic bioinformatic natural products (synBNP) and targeted biosynthesis, respectively. These approaches are becoming essential for tapping into silent or difficult-to-express gene clusters [2] [3].
  • Innovative Mechanisms to Combat Resistance: These candidates avoid conventional targets. 9-Phenylfascaplysin inhibits the FtsZ protein, paenimicin employs a dual-targeting strategy, and pre-methylenomycin C lactone shows a structure for which no resistance was easily generated [1] [2] [3].
  • Data Gaps for Collinomycin: The lack of recent, directly comparable data on this compound in the scientific literature suggests it may not be a primary candidate in current development efforts. Research focus has shifted toward these newer, more promising leads.

References

Understanding Cross-Validation for Bioactivity Prediction

Author: Smolecule Technical Support Team. Date: February 2026

In drug discovery, machine learning models predict the bioactivity of novel compounds. Standard validation methods can overestimate performance for real-world use. The table below compares two core validation approaches [1].

Feature Conventional Random Split CV k-Fold n-Step Forward CV (SFCV)
Core Principle Randomly splits dataset into training and test sets. Splits data sequentially based on time or a molecular property (e.g., logP).
Real-World Simulation Poor; test compounds are often similar to training compounds. Excellent; mimics the real-world task of predicting truly novel, more drug-like compounds.
Applicability Domain Limited, as the chemical space of the test set is well-represented in training. Broad, as the model is tested on data that is "future" or "outside" the training space.
Primary Use Case General model benchmarking where data is independent and identically distributed. Prospective validation in drug discovery, where the goal is to predict out-of-distribution compounds.

Key Metrics for Prospective Validation

Beyond the validation method, the study highlights two crucial metrics for assessing model performance in a drug discovery context [1]:

  • Discovery Yield: Measures the model's ability to correctly identify molecules with desirable bioactivity compared to other small molecules. A high discovery yield indicates the model is effective at finding true hits.
  • Novelty Error: Assesses whether the model can generalize to new, unseen data that differs significantly from its training data. It helps define the model's "applicability domain."

Experimental Protocol for k-Fold n-Step Forward CV

The following workflow and diagram detail the implementation of SFCV as described in the study [1].

Step-by-Step Methodology:

  • Dataset Preparation: Collect a dataset of small molecules with experimentally measured bioactivity (e.g., IC50 values). Standardize molecular structures and convert IC50 to pIC50 (higher pIC50 indicates greater potency).
  • Molecular Featurization: Represent each compound using a numerical descriptor. The study used 2048-bit ECFP4 fingerprints (Morgan fingerprints) to encode chemical structures.
  • Property Calculation & Sorting: Calculate the logP (a measure of hydrophobicity) for each molecule. Sort the entire dataset by logP in descending order.
  • Data Splitting: Divide the sorted dataset into k equal, sequential bins.
  • Iterative Training & Validation:
    • Iteration 1: Use bin 1 for training and bin 2 for testing.
    • Iteration 2: Use bins 1-2 for training and bin 3 for testing.
    • Continue until the last bin is used for testing.
  • Model Training & Evaluation: In each iteration, train a model (e.g., Random Forest, Gradient Boosting) on the training set and use it to predict the bioactivity of the test set. Calculate performance metrics (like discovery yield and novelty error) for each iteration.

Start Start with Full Dataset Calculate Calculate logP for Each Molecule Start->Calculate Sort Sort Molecules by logP (High to Low) Calculate->Sort Split Split into k Sequential Bins Sort->Split Init Initialize Counter i = 1 Split->Init Check Is i < k? Init->Check Train Train Model on Bins 1 to i Check->Train Yes End Final Model Evaluation Check->End No Test Test Model on Bin i+1 Train->Test Analyze Analyze Performance Metrics Test->Analyze Increment i = i + 1 Analyze->Increment Increment->Check

SFCV mimics the iterative optimization of compounds to become more drug-like (lower logP).

Application to Natural Products like Collinomycin

While the search results do not contain a direct case study on this compound, the methodology is highly relevant:

  • Activation of Silent Gene Clusters: Streptomycetes, the producers of this compound, have many silent biosynthetic gene clusters [2]. Cross-validation techniques could help build robust models to predict the bioactivity of compounds activated through co-culture, guiding which microbial pairs to test.
  • Rubromycin Family Activities: this compound (α-rubromycin) belongs to the rubromycin family, which shows diverse activities like antimicrobial, anticancer, and enzyme inhibition [3] [4]. SFCV could be used to build predictive models for these specific activities.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Exact Mass

536.0955

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5XEO5ZD7XP

Other CAS

27267-69-2

Wikipedia

Collinomycin

Dates

Last modified: 02-18-2024
Brockmann, Hans; Zeeck, Axel; Rubromycine, III. Die Konstitution von α-Rubromycin, β-Rubromycin, γ-Rubromycin und γ-iso-Rubromycin, Chemische Berichte, 1036, 1709-1726. DOI:10.1002/cber.19701030607 PMID:25855820

Explore Compound Types